Ethyl 2-fluoro-4-nitrobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-fluoro-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLJHQMYPYCYCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444025 | |
| Record name | ETHYL 2-FLUORO-4-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363-32-6 | |
| Record name | ETHYL 2-FLUORO-4-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-fluoro-4-nitrobenzoate (CAS: 363-32-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-fluoro-4-nitrobenzoate, a key chemical intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and safety information, tailored for professionals in research and drug development.
Physicochemical Properties
This compound is a solid compound at room temperature.[1] Its core structure consists of a benzene ring substituted with a fluorine atom, a nitro group, and an ethyl ester group. These functional groups dictate its reactivity and utility as a versatile building block in synthetic chemistry.
All quantitative data regarding its properties are summarized in the table below for clarity and ease of comparison.
| Property | Value | Source |
| CAS Number | 363-32-6 | [2][3] |
| Molecular Formula | C₉H₈FNO₄ | [2][3] |
| Molecular Weight | 213.16 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Boiling Point | 326.2 ± 32.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Flash Point | 151.1 ± 25.1 °C | [4] |
| Refractive Index | 1.528 | [4] |
| LogP | 1.9106 | [3] |
| Topological Polar Surface Area (TPSA) | 72.1 Ų | [3][4] |
| Purity (Typical) | ≥98% | [1][3] |
Spectroscopic Data
The structural integrity and purity of this compound are typically confirmed using a variety of spectroscopic techniques. While the raw spectral data is specific to each batch and supplier, the availability of these analytical methods is crucial for quality control in research and development.
| Spectroscopic Method | Purpose |
| NMR (Nuclear Magnetic Resonance) | Confirms the chemical structure and connectivity of atoms. |
| HPLC (High-Performance Liquid Chromatography) | Determines purity and quantifies impurities. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms molecular weight and provides purity analysis.[5][6] |
Synthesis and Reactivity
The most common method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid. This reaction involves treating 2-fluoro-4-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst.
Detailed Experimental Protocol: Fischer Esterification
The following is a representative experimental protocol for the synthesis of an ethyl nitrobenzoate via Fischer esterification, adapted from established procedures.[7][8][9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoro-4-nitrobenzoic acid (1 equivalent) and absolute ethanol (10-20 equivalents, serving as both reactant and solvent).
-
Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1-0.2 equivalents) to the mixture. The addition is exothermic and may cause the precipitation of the benzoic acid salt, which will redissolve upon heating.[9]
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for several hours (typically 2-8 hours).[7][10] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[9]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.
-
Neutralization: Dilute the residue with water and transfer it to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the remaining sulfuric acid and unreacted 2-fluoro-4-nitrobenzoic acid.[8][9] Continue adding the base until the evolution of CO₂ gas ceases.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[8] Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization if necessary.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the nitro and fluoro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities. This compound serves as a precursor for synthesizing various heterocyclic compounds and has been noted as an intermediate for tyrosine kinase inhibitors used in treating diseases like cancer.[11]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. It is classified with a "Warning" signal word and is associated with specific health hazards.
| GHS Information | Details |
| Pictogram | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning[1][12] |
| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, P501[1] |
| Storage | Store in a dry, well-sealed container at room temperature.[1] |
References
- 1. This compound | 363-32-6 [sigmaaldrich.com]
- 2. This compound | C9H8FNO4 | CID 10727300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. 363-32-6 | this compound - Moldb [moldb.com]
- 6. 363-32-6|this compound|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 11. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 12. almanaclifescience.com [almanaclifescience.com]
An In-depth Technical Guide to Ethyl 2-fluoro-4-nitrobenzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-fluoro-4-nitrobenzoate is a fluorinated aromatic compound with significant applications as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique electronic and structural features, arising from the presence of an electron-withdrawing nitro group and a fluorine atom on the benzene ring, make it a valuable precursor for the synthesis of a wide range of complex molecules and pharmacologically active agents. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound.
Core Physical and Chemical Properties
This compound is typically a solid at room temperature.[1] The key physicochemical properties are summarized in the tables below for easy reference and comparison.
Table 1: Identifiers and General Properties
| Property | Value |
| CAS Number | 363-32-6[2] |
| Molecular Formula | C₉H₈FNO₄[2] |
| Molecular Weight | 213.16 g/mol [2] |
| IUPAC Name | This compound[2] |
| Synonyms | 2-fluoro-4-nitrobenzoic acid ethyl ester, Ethyl 2-fluoro-4-nitro-benzoate[2] |
| Appearance | Solid[1] |
Table 2: Physicochemical Data
| Property | Value |
| Boiling Point | 326.2 ± 32.0 °C at 760 mmHg[3] |
| Density | 1.3 ± 0.1 g/cm³[3] |
| Flash Point | 151.1 ± 25.1 °C[3] |
| Refractive Index | 1.528[3] |
| Polar Surface Area (PSA) | 72.1 Ų[2] |
| XLogP3 | 2.1[2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions[1] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-4-nitrobenzoic acid, with ethanol in the presence of an acid catalyst.
Synthesis of the Precursor: 2-fluoro-4-nitrobenzoic acid
A common method for the preparation of 2-fluoro-4-nitrobenzoic acid involves the oxidation of 2-fluoro-4-nitrotoluene.
Experimental Protocol: Oxidation of 2-fluoro-4-nitrotoluene
-
Materials:
-
2-fluoro-4-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) solution (1N)
-
Tetrabutylammonium bromide
-
Concentrated hydrochloric acid (HCl)
-
Celite
-
-
Procedure:
-
A mixture of 2-fluoro-4-nitrotoluene (0.2 mol), tetrabutylammonium bromide (0.01 mol), and 1.0 L of 1N NaOH is stirred at room temperature.
-
Potassium permanganate (20.0 g) is added to the mixture.
-
After 10 minutes, the resulting mixture is heated to 95 °C with continuous stirring.
-
Additional portions of KMnO₄ (30.0 g each) are added after 2 and 3 hours.
-
The reaction mixture is stirred at 95 °C for an additional 10 hours.
-
After cooling to room temperature, the mixture is filtered through Celite to remove manganese dioxide (MnO₂).
-
The filtrate is acidified to a pH of 2 by the addition of concentrated hydrochloric acid, leading to the formation of an off-white precipitate.
-
The precipitate, 2-fluoro-4-nitrobenzoic acid, is collected by vacuum filtration.
-
Fischer Esterification to this compound
The following is a representative protocol for the esterification of 2-fluoro-4-nitrobenzoic acid to yield the target compound, based on established methods for similar nitrobenzoates.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-fluoro-4-nitrobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A mixture of 2-fluoro-4-nitrobenzoic acid (1.0 eq), absolute ethanol (10-20 volumes), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) is refluxed for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
The synthesis workflow can be visualized as follows:
Chemical Reactivity
The chemical reactivity of this compound is dominated by the presence of the electron-withdrawing nitro group and the fluorine atom on the aromatic ring. These substituents activate the ring towards nucleophilic aromatic substitution (SNAг). The nitro group, being a strong deactivating group for electrophilic aromatic substitution, renders the aromatic ring electron-deficient, thus facilitating attack by nucleophiles.
The fluorine atom, positioned ortho to the ester and meta to the nitro group, is a good leaving group in SNAг reactions. The nitro group at the para position provides significant stabilization to the Meisenheimer complex intermediate formed during the substitution process through resonance.
A general workflow for the nucleophilic aromatic substitution on this compound is depicted below. This reactivity allows for the introduction of a wide variety of functional groups, making it a key intermediate in the synthesis of diverse molecular scaffolds.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized through a variety of chemical transformations.
While specific signaling pathways directly modulated by this compound are not documented, as it is primarily a synthetic intermediate, its derivatives are of significant interest in drug discovery. For instance, substituted nitroaromatic compounds are precursors to a wide range of biologically active molecules, including kinase inhibitors for cancer therapy and agents targeting various other diseases. The 2-fluoro-4-aminobenzoate scaffold, obtained after reduction of the nitro group, is a common structural motif in medicinal chemistry.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and signals for the aromatic protons, with coupling patterns influenced by the fluorine and nitro substituents.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.
-
FTIR: The infrared spectrum would exhibit strong absorption bands corresponding to the C=O stretching of the ester group (around 1720-1740 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively), and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly for the development of new pharmaceutical agents. Its well-defined physical and chemical properties, coupled with its key reactivity in nucleophilic aromatic substitution reactions, make it an important tool for researchers and scientists in the field of drug discovery and development. This guide provides a foundational understanding of this compound, enabling its effective utilization in the synthesis of novel and complex molecular architectures.
References
An In-depth Technical Guide to Ethyl 2-fluoro-4-nitrobenzoate
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 2-fluoro-4-nitrobenzoate, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Molecular Structure and Properties
This compound is an aromatic compound with the chemical formula C₉H₈FNO₄.[1][2][3] Its structure consists of a benzene ring substituted with an ethyl ester group at position 1, a fluorine atom at position 2, and a nitro group at position 4.
The presence of the electron-withdrawing nitro group and the fluorine atom significantly influences the chemical reactivity of the benzene ring, making it a versatile precursor in organic synthesis.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 363-32-6 | [1][2] |
| Molecular Formula | C₉H₈FNO₄ | [1][2][3] |
| Molecular Weight | 213.16 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)--INVALID-LINK--[O-])F | [1][2] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Boiling Point | 326.2 ± 32.0 °C at 760 mmHg | [3] |
| Flash Point | 151.1 ± 25.1 °C | [3] |
| Refractive Index | 1.528 | [3] |
| Topological Polar Surface Area | 72.1 Ų | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-4-nitrobenzoic acid, with ethanol in the presence of a strong acid catalyst. This method is a standard and efficient way to produce benzoate esters.
General Experimental Protocol: Fischer Esterification
This protocol outlines the general methodology for the synthesis of this compound.
Materials:
-
2-fluoro-4-nitrobenzoic acid
-
Absolute ethanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-4-nitrobenzoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Neutralization: Dilute the residue with water and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction process to maximize yield.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain the final high-purity product.
Visualizations
The following diagrams illustrate the molecular structure and a typical synthesis workflow for this compound.
Caption: Molecular structure of this compound.
Caption: Synthesis workflow via Fischer esterification.
References
Spectroscopic Analysis of Ethyl 2-fluoro-4-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data expected for Ethyl 2-fluoro-4-nitrobenzoate, alongside detailed experimental protocols for acquiring such data. Due to the limited availability of published experimental spectra for this specific compound in the public domain, this guide presents predicted data based on the analysis of related compounds and general spectroscopic principles. The information herein is intended to serve as a valuable resource for the synthesis, characterization, and quality control of this compound in a research and development setting.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| Ethyl (-CH₂) | ~4.4 | Quartet (q) | ~7.1 |
| Ethyl (-CH₃) | ~1.4 | Triplet (t) | ~7.1 |
| Aromatic (H-3) | ~8.1 | dd | J(H-F) ≈ 8, J(H-H) ≈ 2 |
| Aromatic (H-5) | ~8.3 | dd | J(H-H) ≈ 9, J(H-F) ≈ 2 |
| Aromatic (H-6) | ~8.0 | t | J(H-H) ≈ 9 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| Carbonyl (C=O) | ~163 |
| Aromatic (C-1) | ~125 (d, J(C-F) ≈ 4 Hz) |
| Aromatic (C-2) | ~158 (d, J(C-F) ≈ 250 Hz) |
| Aromatic (C-3) | ~118 (d, J(C-F) ≈ 25 Hz) |
| Aromatic (C-4) | ~149 |
| Aromatic (C-5) | ~128 |
| Aromatic (C-6) | ~122 |
| Ethyl (-CH₂) | ~62 |
| Ethyl (-CH₃) | ~14 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Carbonyl (C=O) Stretch (Ester) | 1730 - 1715 | Strong |
| Nitro (N-O) Asymmetric Stretch | 1530 - 1500 | Strong |
| Nitro (N-O) Symmetric Stretch | 1350 - 1330 | Strong |
| C-O Stretch (Ester) | 1300 - 1250 | Strong |
| C-F Stretch | 1250 - 1100 | Strong |
| Aromatic C=C Bending | 1600 - 1450 | Medium-Strong |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| Ion | m/z (Predicted) |
| [M]⁺ (Molecular Ion) | 213.04 |
| [M - OCH₂CH₃]⁺ | 168.01 |
| [M - NO₂]⁺ | 167.05 |
| [C₇H₄FO]⁺ | 123.02 |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm. Integrate all signals.
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1-2 s.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a liquid sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).
-
Place the sample in the spectrometer and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background.
-
-
Parameters:
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) for pure samples.
-
Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 50 to 300 amu.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.
An In-depth Technical Guide to the Solubility of Ethyl 2-fluoro-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 2-fluoro-4-nitrobenzoate is presented in the table below. These properties are crucial for understanding the compound's behavior in various solvent systems and for the development of analytical and purification methods.
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO₄ | PubChem[1] |
| Molecular Weight | 213.16 g/mol | PubChem[1] |
| Appearance | Solid | ChemicalBook |
| Density | 1.3 ± 0.1 g/cm³ | ECHEMI[2] |
| Boiling Point | 326.2 ± 32.0 °C at 760 mmHg | ECHEMI[2] |
| Flash Point | 151.1 ± 25.1 °C | ECHEMI[2] |
| XLogP3 | 1.98 | ECHEMI[2] |
Solubility Profile
Quantitative solubility data for this compound in specific organic solvents is not extensively reported. However, based on the principle of "like dissolves like" and data for the structurally similar compound Ethyl 4-nitrobenzoate, a qualitative solubility profile can be inferred. Ethyl 4-nitrobenzoate is known to be generally soluble in common organic solvents such as ethanol, acetone, and chloroform, while exhibiting limited solubility in water.[3] The presence of the polar nitro group and the fluorine atom in this compound suggests it will likely exhibit good solubility in polar aprotic and polar protic solvents.
For drug development and process chemistry, precise solubility data is often required. Therefore, experimental determination is highly recommended.
Experimental Protocol for Solubility Determination
The following is a general and robust gravimetric method for determining the solubility of a solid compound like this compound in a given organic solvent.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Scintillation vials or small flasks with secure caps
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Securely cap the vials and place them in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous stirring or agitation to ensure the solution reaches saturation.
-
Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation and Mass Determination: Record the exact volume of the filtered saturated solution. Remove the solvent from the volumetric flask under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood until the solute is completely dry.
-
Calculation of Solubility: Accurately weigh the volumetric flask containing the dried solute. The difference in weight gives the mass of the dissolved this compound. The solubility can then be calculated in various units, such as g/L or mol/L.
Synthesis Workflow
The synthesis of this compound typically involves the esterification of 2-fluoro-4-nitrobenzoic acid with ethanol in the presence of an acid catalyst. This process is a standard and well-established method for the preparation of benzoate esters.
Caption: A generalized workflow for the synthesis of this compound.
This guide provides foundational information on the solubility and synthesis of this compound. For specific applications, it is imperative to determine precise solubility data through the experimental protocol outlined above.
References
Ethyl 2-fluoro-4-nitrobenzoate: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and disposal of Ethyl 2-fluoro-4-nitrobenzoate (CAS No. 363-32-6). The following sections detail the chemical and physical properties, potential hazards, necessary personal protective equipment, and emergency procedures to ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO₄ | [1][2] |
| Molecular Weight | 213.16 g/mol | [1][3] |
| Appearance | Colorless to yellow liquid or solid | [4] |
| CAS Number | 363-32-6 | [1][2][4][5][6][7][8] |
| Boiling Point | 326.2 ± 32.0 °C at 760 mmHg | [2] |
| Flash Point | 151.1 ± 25.1 °C | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Refractive Index | 1.528 | [2] |
| Purity | 95% - 98% | [4] |
| Storage Temperature | Room Temperature | [4] |
Hazard Identification and Safety Precautions
This compound presents several potential hazards that necessitate careful handling. The GHS hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4].
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, or polychloroprene). Gloves should be inspected for degradation before and during use.
-
Skin and Body Protection: A laboratory coat or overalls, and in cases of potential splashing, a PVC apron.
-
Respiratory Protection: A respirator is required when dusts are generated[9].
The following diagram illustrates the recommended PPE workflow.
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidents.
Safe Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood[2].
-
Use non-sparking tools to prevent ignition[2].
-
Wash hands thoroughly after handling[10].
-
Do not eat, drink, or smoke in the handling area[11].
Storage Conditions
The logical relationship for safe handling and storage is depicted in the diagram below.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First-Aid Measures
The following table summarizes the recommended first-aid measures in case of exposure.
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [5][13] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [5][13] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [5][13] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. | [5] |
The workflow for emergency first aid is outlined below.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas[5].
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[5].
-
Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal[5].
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[5].
-
Specific Hazards: May emit hazardous combustion gases such as carbon monoxide, carbon dioxide, and nitrogen oxides[10][12].
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary[5].
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations[9]. Do not mix with other waste. Handle uncleaned containers as you would the product itself[9]. It is recommended to contact a licensed professional waste disposal service to dispose of this material.
Experimental Protocols
Detailed, specific experimental protocols for the synthesis or use of this compound are proprietary and not publicly available. The information provided in this guide is based on standard laboratory safety procedures for handling chemicals with similar hazard profiles. Researchers should always develop a detailed, risk-assessed protocol for any new experiment involving this compound, incorporating the safety information from this guide and the specific Safety Data Sheet provided by the supplier.
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and guidelines. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- 1. This compound | C9H8FNO4 | CID 10727300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Ethyl 4-fluoro-3-nitrobenzoate | C9H8FNO4 | CID 21277355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 363-32-6 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 363-32-6 [chemicalbook.com]
- 8. 363-32-6|this compound|BLD Pharm [bldpharm.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
An In-depth Technical Guide to the Applications of Ethyl 2-fluoro-4-nitrobenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic applications of Ethyl 2-fluoro-4-nitrobenzoate, a versatile building block in modern organic synthesis. Its unique combination of functional groups—an ester, a nitro group, and an activated fluorine atom—makes it a valuable precursor for a wide range of complex molecules, particularly in the realm of medicinal chemistry.
Physicochemical Properties
This compound is a crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₉H₈FNO₄ |
| Molecular Weight | 213.16 g/mol |
| Appearance | Light yellow crystalline solid |
| Melting Point | 70-73 °C |
| CAS Number | 363-32-6 |
Core Synthetic Transformations
The synthetic utility of this compound revolves around three principal transformations: the synthesis of the compound itself, the reduction of its nitro group, and the nucleophilic aromatic substitution of its fluorine atom.
Synthesis of this compound
The primary route to this compound is through the Fischer esterification of 2-fluoro-4-nitrobenzoic acid. This acid-catalyzed reaction with ethanol proceeds with high efficiency.
Experimental Protocol: Fischer Esterification
A detailed experimental protocol for the synthesis of this compound is as follows:
-
To a stirred solution of 2-fluoro-4-nitrobenzoic acid (73 g, 394.59 mmol) in ethanol (600 mL), concentrated hydrochloric acid (10 mL) is added.
-
The reaction mixture is heated to 95 °C and stirred for 16 hours.
-
Upon completion, the ethanol is removed under reduced pressure.
-
The crude compound is triturated with petroleum ether (250 mL), filtered, and the resulting solid is dried under reduced pressure to yield this compound.
| Reactant | Moles | Solvent | Catalyst | Temperature | Time | Yield |
| 2-fluoro-4-nitrobenzoic acid | 0.395 | Ethanol | HCl | 95 °C | 16 h | 90% |
Table 2: Quantitative data for the synthesis of this compound.[1][2]
The overall workflow for the synthesis is depicted in the following diagram:
Reduction of the Nitro Group
A key application of this compound is its conversion to Ethyl 4-amino-2-fluorobenzoate. The nitro group is readily reduced, most commonly via catalytic hydrogenation, to the corresponding amine. This transformation opens up a vast array of subsequent chemical modifications, making the resulting aniline derivative a valuable intermediate in drug discovery.
Experimental Protocol: Catalytic Hydrogenation
The following protocol details the reduction of the nitro group:
-
To a solution of this compound (63 g, 295.77 mmol) in ethanol (1 L), 10% palladium on carbon (12.6 g) is added in a hydrogenation flask.
-
The mixture is stirred in a Parr shaker for 5 hours under a hydrogen atmosphere (60 psi).
-
The reaction mixture is then filtered through Celite, and the filtrate is concentrated under reduced pressure to afford Ethyl 4-amino-2-fluorobenzoate.[2]
An alternative procedure utilizes platinum(IV) oxide as the catalyst:
-
A solution of this compound (770 mg, 3.62 mmol) in methanol (15 mL) is treated with platinum(IV) oxide (75 mg) at 40 psi of H₂.
-
After 0.5 hours, the reaction mixture is filtered through Celite and concentrated in vacuo to give the product.
| Substrate | Moles | Catalyst | Solvent | Pressure | Time | Yield |
| This compound | 0.296 | 10% Pd/C | Ethanol | 60 psi | 5 h | 100% |
| This compound | 0.00362 | PtO₂ | Methanol | 40 psi | 0.5 h | 99% |
Table 3: Quantitative data for the reduction of this compound.
The logical flow of this reduction and its significance is illustrated below:
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the para-nitro group stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the fluoride ion by a variety of nucleophiles. This reaction is a powerful tool for introducing diverse functionalities at the 2-position of the benzene ring.
While specific, detailed protocols for the SNAr reactions of this compound are not extensively reported in readily available literature, the reactivity of the closely related 2-fluoro-4-nitrobenzoic acid provides a strong indication of the expected transformations. Common nucleophiles employed in such reactions include:
-
Amines: Reaction with primary or secondary amines leads to the formation of N-substituted 2-amino-4-nitrobenzoate derivatives.
-
Alkoxides: Treatment with alkoxides or phenoxides results in the corresponding 2-alkoxy or 2-aryloxy-4-nitrobenzoates.
-
Thiols: Thiolates can displace the fluoride to yield 2-thioether substituted nitrobenzoates.
The general workflow for a nucleophilic aromatic substitution reaction is presented below:
Applications in the Synthesis of Bioactive Molecules
This compound and its derivatives are pivotal intermediates in the synthesis of a variety of biologically active compounds, particularly in the development of pharmaceuticals.
Precursor to Kinase Inhibitors
The 2-fluoro-4-nitrophenyl scaffold is a key component in the synthesis of various kinase inhibitors. The ability to introduce different substituents at the 2-position via SNAr, followed by reduction of the nitro group and further modifications, allows for the creation of diverse libraries of compounds for screening against different kinase targets.
Synthesis of Quinolone Antibiotics
The downstream product, Ethyl 4-amino-2-fluorobenzoate, is a valuable precursor for the synthesis of quinolone and fluoroquinolone antibiotics. The amino and ester functionalities, along with the fluorine atom, provide the necessary reactive handles for the construction of the characteristic quinolone core structure.
Intermediate in Prodrug Synthesis
This compound has been utilized as an intermediate in the synthesis of prodrugs for targeted cancer therapy. For instance, it has been used in the preparation of precursors for chemotherapeutic agents in antibody-directed enzyme prodrug therapy (ADEPT).[1]
In one notable application, a radiolabeled analog, ethyl 2-[¹⁸F]fluoro-4-nitrobenzoate, has been developed as a PET imaging agent for detecting Staphylococcus aureus infections. The nitro group is reduced by bacterial nitroreductases, leading to trapping of the radiotracer within the bacteria.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the distinct reactivity of its functional groups, provides synthetic chemists with a powerful tool for the construction of complex and biologically relevant molecules. The strategic application of esterification, nitro group reduction, and nucleophilic aromatic substitution enables the efficient synthesis of key intermediates for the development of new pharmaceuticals, including kinase inhibitors and antibiotics. This guide highlights the core synthetic transformations and applications of this compound, underscoring its significance for researchers and professionals in the field of drug discovery and development.
References
The Strategic Utility of Ethyl 2-fluoro-4-nitrobenzoate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-fluoro-4-nitrobenzoate is a versatile and highly valuable building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of an electron-withdrawing nitro group and a strategically positioned fluorine atom, render it an excellent substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the facile introduction of diverse functionalities, making it a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for targeted cancer therapy.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. These properties influence its reactivity, solubility, and handling characteristics.
| Property | Value | Reference |
| CAS Number | 363-32-6 | [1] |
| Molecular Formula | C₉H₈FNO₄ | [1] |
| Molecular Weight | 213.16 g/mol | [1] |
| Appearance | Solid | |
| IUPAC Name | This compound | [1] |
| SMILES | CCOC(=O)C1=C(F)C=C(C=C1)--INVALID-LINK--[O-] | [1] |
| InChIKey | KGLJHQMYPYCYCR-UHFFFAOYSA-N | [1] |
Core Reactivity and Application in Synthesis
The primary utility of this compound in medicinal chemistry stems from its susceptibility to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group at the para position activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluorine atom at the ortho position. This reaction is a cornerstone for constructing complex molecular scaffolds.
A prime example of its application is in the synthesis of intermediates for kinase inhibitors. For instance, a structurally related compound, ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, serves as a key intermediate in the development of small molecule inhibitors of c-Met, a receptor tyrosine kinase implicated in various cancers.[2] The synthesis of such intermediates often involves the reaction of a nitrophenolic compound with a suitable heterocyclic partner.
The general workflow for the application of this compound as a building block can be visualized as follows:
Experimental Protocols
The following are representative experimental protocols for key transformations involving this compound and related compounds.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Solvent (e.g., DMF, DMSO, CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve this compound and the amine in the chosen solvent.
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.
Subsequent Reduction of the Nitro Group
The nitro group of the SNAr product can be readily reduced to an amine, which serves as a versatile handle for further functionalization, such as amide bond formation.
Materials:
-
Substituted nitrobenzoate intermediate (1.0 eq)
-
Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, Indium powder/NH₄Cl)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Saturated NaHCO₃ solution
Procedure (using Indium/NH₄Cl):
-
Suspend the nitrobenzoate intermediate in a mixture of ethanol and a solution of ammonium chloride in water.[3]
-
Add indium powder to the mixture.[3]
-
Heat the reaction at reflux until completion (monitor by TLC).[3]
-
Cool the reaction mixture to room temperature and dilute with water.[3]
-
Filter the mixture and extract the filtrate with an organic solvent (e.g., dichloromethane).[3]
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[3]
-
Concentrate the organic layer under reduced pressure to obtain the aniline derivative.[3]
Application in Kinase Inhibitor Synthesis
The derivatives of this compound are valuable precursors for the synthesis of kinase inhibitors. The general strategy involves the SNAr reaction to introduce a key pharmacophoric element, followed by further modifications to construct the final inhibitor. The aniline derivatives obtained after nitro reduction are often key intermediates that are coupled with other fragments to build the final drug molecule.
The following diagram illustrates a conceptual signaling pathway that can be targeted by inhibitors synthesized from this building block. For example, inhibitors of the c-Met pathway can block downstream signaling cascades that promote cell proliferation and survival.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its predictable reactivity in nucleophilic aromatic substitution reactions allows for the efficient synthesis of a wide array of complex molecules. The ability to readily introduce diverse functionalities makes it an invaluable tool for drug discovery and development, particularly in the synthesis of targeted therapies such as kinase inhibitors. A thorough understanding of its properties and reactivity is crucial for leveraging its full potential in the creation of novel therapeutic agents.
References
The Reactive Nature of the Fluoro Group in Ethyl 2-fluoro-4-nitrobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the reactivity of the fluoro group in Ethyl 2-fluoro-4-nitrobenzoate. A comprehensive review of the scientific literature, including patent databases, reveals a notable scarcity of specific quantitative data (e.g., reaction yields, precise conditions) for the nucleophilic aromatic substitution (SNAr) reactions of this particular isomer with a diverse range of nucleophiles. Consequently, this guide provides a detailed theoretical framework for its reactivity, supplemented with illustrative experimental data from closely related analogues, such as 2-fluoro-4-nitrobenzoic acid and its isomers. The experimental protocols provided herein are intended as representative examples and would necessitate optimization for the specific reactions of this compound.
Introduction: The Activated System of this compound
This compound is an aromatic compound of significant interest in synthetic organic chemistry, particularly as a versatile intermediate in the preparation of more complex molecules. Its structure is primed for reactivity, featuring a fluorine atom—a good leaving group in nucleophilic aromatic substitution—and two electron-withdrawing groups (a nitro group and an ester) strategically positioned on the benzene ring. These features create an electron-deficient aromatic system, rendering the carbon atom attached to the fluorine susceptible to nucleophilic attack.
The core of its reactivity lies in the principle of Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is fundamental in the synthesis of a wide array of substituted aromatic compounds, which are pivotal in the fields of medicinal chemistry and materials science. The presence of both a nitro group and an ester group ortho and para to the fluorine atom provides the necessary activation for this substitution to occur under relatively mild conditions.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The displacement of the fluoro group in this compound by a nucleophile proceeds via a two-step addition-elimination mechanism. This process is distinct from the SN1 and SN2 reactions commonly observed in aliphatic systems.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and, crucially, is stabilized by the electron-withdrawing nitro and ester groups.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This results in the formation of the substituted product.
The overall rate of the SNAr reaction is typically determined by the first step—the formation of the Meisenheimer complex. The stability of this intermediate is therefore paramount to the success of the reaction.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Activating Effects of Substituents
The reactivity of the fluoro group is significantly enhanced by the presence of the nitro and ester groups. Their positions relative to the fluorine atom are critical for the stabilization of the Meisenheimer complex.
Caption: Logical relationship of activating groups on the benzene ring.
Reactivity with Various Nucleophiles: Illustrative Data
While specific data for this compound is limited, the reactivity of the closely related 2-fluoro-4-nitrobenzoic acid with different nucleophiles provides a strong indication of the expected outcomes.[1] The following table summarizes these illustrative reactions.
| Nucleophile Class | Representative Nucleophile | Expected Product Type | Illustrative Reaction Conditions |
| Oxygen | Sodium Methoxide (NaOMe) | 2-Methoxy-4-nitrobenzoic acid derivative | Heat, Polar aprotic solvent (e.g., DMF) |
| Nitrogen | Aniline (C₆H₅NH₂) | 2-(Phenylamino)-4-nitrobenzoic acid derivative | Base, Heat |
| Carbon | Diethyl Malonate | Diethyl 2-(2-carboxy-5-nitrophenyl)malonate derivative | Strong base (e.g., NaH), DMF |
Experimental Protocols: Representative Methodologies
The following protocols are generalized procedures for SNAr reactions and the synthesis of the parent acid, 2-fluoro-4-nitrobenzoic acid. These should be adapted and optimized for reactions with this compound.
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of an activated fluoroaromatic compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the base to the mixture.
-
Slowly add the amine nucleophile to the reaction mixture at room temperature.
-
Heat the reaction mixture (typically between 50-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized experimental workflow for an SNAr reaction.
Synthesis of the Precursor: 2-Fluoro-4-nitrobenzoic acid
The parent acid is a key starting material for the synthesis of this compound and can be synthesized by the oxidation of 2-fluoro-4-nitrotoluene.[2][3]
Materials:
-
2-fluoro-4-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium bromide
-
1N Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Celite
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 2-fluoro-4-nitrotoluene, tetrabutylammonium bromide, 1N NaOH, and an initial portion of KMnO₄ is stirred at room temperature.
-
The mixture is then heated to 95 °C. Additional portions of KMnO₄ are added over several hours.
-
After stirring for an extended period, the reaction is cooled and filtered through Celite to remove manganese dioxide.
-
The filtrate is acidified to a pH of 2 with concentrated HCl, leading to the precipitation of the crude product.
-
The crude solid is collected by vacuum filtration.
-
For purification, the solid is dissolved in 1N NaOH, re-acidified, and extracted with dichloromethane.
-
The combined organic extracts are washed, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield 2-fluoro-4-nitrobenzoic acid.
Biological Activity of Nitrobenzoate Derivatives
While no specific signaling pathways involving this compound have been identified in the literature, the broader class of nitrobenzoate derivatives has been investigated for a range of biological activities. These compounds have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.[4] The antimicrobial activity is often attributed to the reduction of the nitro group by microbial enzymes, leading to the generation of reactive nitrogen species that can cause cellular damage.[5]
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution due to the presence of a fluoro leaving group and the activating effects of the ortho-ester and para-nitro substituents. While specific quantitative data for its reactions are not extensively reported, its reactivity can be confidently predicted based on the well-established principles of the SNAr mechanism and by analogy to closely related compounds. This makes it a valuable and versatile building block for the synthesis of a diverse range of substituted aromatic compounds for applications in drug discovery and materials science. Further research into the specific reaction kinetics and yields for this isomer would be a valuable contribution to the field of synthetic chemistry.
References
- 1. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]
- 2. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Nitro Group: A Potent Activator in the Reactivity of Ethyl 2-fluoro-4-nitrobenzoate
For Immediate Release
[City, State] – December 29, 2025 – A comprehensive technical guide released today offers an in-depth analysis of the critical role the nitro group plays in the chemical reactivity of ethyl 2-fluoro-4-nitrobenzoate. This document serves as a vital resource for researchers, scientists, and professionals in drug development, providing detailed insights into the reaction mechanisms, quantitative reactivity data, and experimental protocols associated with this versatile compound.
This compound is a key intermediate in organic synthesis, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The presence and strategic placement of the nitro group on the benzene ring are paramount to the compound's reactivity, significantly influencing the rate and outcome of these substitutions.
The Activating Power of the Nitro Group
The primary role of the nitro group in this compound is to activate the aromatic ring towards nucleophilic attack. This activation stems from the potent electron-withdrawing nature of the nitro group, which operates through both inductive and resonance effects.
By withdrawing electron density from the benzene ring, the nitro group depletes the electron richness of the aromatic system, making it more susceptible to attack by nucleophiles. This effect is particularly pronounced at the carbon atom bonded to the fluorine, which is the site of substitution. The delocalization of the negative charge in the intermediate Meisenheimer complex, a key step in the SNAr mechanism, is significantly stabilized by the nitro group, thereby lowering the activation energy of the reaction and increasing the reaction rate.
The position of the nitro group relative to the leaving group (the fluorine atom) is crucial. In this compound, the nitro group is in the para position to the fluorine. This arrangement allows for the direct delocalization of the negative charge of the Meisenheimer intermediate onto the nitro group through resonance, providing substantial stabilization.
Quantitative Reactivity Insights
While specific kinetic data for the nucleophilic aromatic substitution of this compound is not extensively available in publicly accessible literature, the principles of physical organic chemistry allow for a quantitative understanding of the nitro group's effect. The Hammett equation is a valuable tool for correlating the electronic properties of substituents with reaction rates. The large positive σ value for a para-nitro group indicates its strong electron-withdrawing capacity, which translates to a significant rate enhancement in nucleophilic aromatic substitution reactions.
To illustrate the impact of the nitro group, a qualitative comparison of reactivity is presented below.
| Compound | Presence of Nitro Group | Relative Reactivity in SNAr |
| Ethyl 2-fluorobenzoate | No | Low |
| This compound | Yes (para to F) | High |
This heightened reactivity in the nitro-substituted compound is a direct consequence of the stabilization of the negatively charged intermediate.
Reaction Mechanism and Experimental Workflow
The nucleophilic aromatic substitution of this compound typically proceeds through a stepwise addition-elimination mechanism, involving the formation of a Meisenheimer complex. Recent studies, however, suggest that some SNAr reactions may also occur via a concerted mechanism.
A typical experimental workflow for a nucleophilic aromatic substitution on this compound is as follows:
Caption: A generalized experimental workflow for the nucleophilic aromatic substitution of this compound.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(Alkylamino)-4-nitrobenzoate
This protocol provides a representative example of a nucleophilic aromatic substitution reaction using an amine as the nucleophile.
Materials:
-
This compound
-
Alkylamine (e.g., piperidine, morpholine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the alkylamine (1.2 eq) and anhydrous potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(alkylamino)-4-nitrobenzoate.
The SNAr Mechanistic Pathway
The activating role of the nitro group is best visualized through the mechanistic pathway of the nucleophilic aromatic substitution reaction.
Potential Biological Activities of Ethyl 2-fluoro-4-nitrobenzoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-fluoro-4-nitrobenzoate is a versatile chemical intermediate poised for a significant role in drug discovery and development. Its unique structural features, including a fluorine atom and a nitro group on a benzoate scaffold, offer multiple avenues for synthetic modification to generate novel derivatives with a wide range of potential biological activities. While direct biological data on derivatives of this compound is an emerging area of research, the well-established pharmacological importance of structurally related compounds provides a strong rationale for its exploration. This guide summarizes the potential anticancer and antimicrobial activities of derivatives that can be synthesized from this scaffold, provides detailed experimental protocols for their evaluation, and outlines potential mechanisms of action.
Introduction: The Promise of a Versatile Scaffold
This compound belongs to a class of fluorinated nitroaromatic compounds that are of high interest in medicinal chemistry. The strategic incorporation of fluorine into organic molecules is known to enhance metabolic stability, bioavailability, and binding affinity to biological targets.[1] The nitro group, a strong electron-withdrawing moiety, not only influences the electronic properties of the molecule but also serves as a versatile handle for further chemical transformations, such as reduction to an amino group, which can then be used to construct a variety of heterocyclic systems.[2][3]
2-Fluoro-4-nitrobenzoic acid, the precursor to the title compound, is a key intermediate in the synthesis of established pharmaceuticals, highlighting the therapeutic potential of this chemical framework.[2][4] This guide will explore the prospective biological activities of derivatives synthesized from this compound, drawing on data from structurally analogous compounds.
Potential Biological Activities and Data
Based on the activities of compounds synthesized from similar fluoronitroaromatic precursors, derivatives of this compound are anticipated to exhibit significant anticancer and antimicrobial properties.
Anticancer Activity
The fluoronitrobenzoate core can be elaborated into various heterocyclic systems known for their potent anticancer effects. For instance, benzofuran derivatives, which can be synthesized from related phenolic intermediates, have shown promising cytotoxicity against a range of cancer cell lines.[5] The general mechanism of action for many such compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5]
Table 1: Examples of In Vitro Anticancer Activity of Structurally Related Benzofuran Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Assay Type | IC50 (µM) |
| Benzo[b]furan | Derivative 26 | MCF-7 (Breast) | MTT Assay | 0.057 |
| Benzo[b]furan | Derivative 36 | MCF-7 (Breast) | MTT Assay | 0.051 |
| Benzofuran-isatin conjugate | 5d | SW-620 (Colon) | Not Specified | 6.5 |
| Benzofuran-isatin conjugate | 5a | HT-29 (Colon) | Not Specified | 9.4 |
Data presented is for structurally related compounds to illustrate potential activity and is not from direct derivatives of this compound.
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents.[3] Their mechanism often involves the reduction of the nitro group within microbial cells to form reactive nitrogen species that can damage DNA and other critical biomolecules.[3] The presence of fluorine can further enhance the antimicrobial potency.[6] Derivatives such as novel thiazolidinones and hydrazones, which can be synthesized from intermediates derived from this compound, have demonstrated broad-spectrum antimicrobial activity.
Table 2: Examples of In Vitro Antimicrobial Activity of Structurally Related Heterocyclic Compounds
| Compound Class | Derivative Example | Microorganism | Assay Type | MIC (µg/mL) |
| Ethylparaben hydrazide-hydrazone | Compound 3g | Staphylococcus aureus | Microbroth Dilution | 2 |
| Ethylparaben hydrazide-hydrazone | Compound 3b | Candida albicans | Microbroth Dilution | 64 |
| Benzothiazolylthiazolidin-4-one | Compound 18 | Pseudomonas aeruginosa (resistant) | Microbroth Dilution | 60 |
Data presented is for structurally related compounds to illustrate potential activity and is not from direct derivatives of this compound.[7][8]
Experimental Protocols
The following are detailed, generalized protocols for assessing the anticancer and antimicrobial activities of novel derivatives of this compound.
In Vitro Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][9][10]
Materials:
-
96-well microplates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[7][8]
Materials:
-
96-well microplates
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., ampicillin, fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations: Synthesis and Potential Mechanisms
Synthetic Pathway from this compound
The following diagram illustrates a general synthetic workflow for creating a library of diverse heterocyclic derivatives from this compound.
Caption: General synthetic routes to potential bioactive heterocycles.
Postulated Signaling Pathway Inhibition in Cancer
Many anticancer agents derived from similar scaffolds function as kinase inhibitors. The diagram below illustrates a simplified, generic signaling pathway that is often targeted in cancer therapy. Derivatives of this compound could potentially be designed to inhibit kinases within such pathways.
Caption: Generic receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
This compound represents a promising starting material for the development of novel therapeutic agents. The presence of both a fluorine atom and a synthetically versatile nitro group provides a rich chemical space for the generation of diverse derivatives. Based on the significant anticancer and antimicrobial activities observed in structurally related compound classes, there is a strong impetus for the synthesis and biological evaluation of libraries derived from this scaffold. Future research should focus on the systematic synthesis of such derivatives and their screening against a broad panel of cancer cell lines and microbial pathogens to uncover novel lead compounds for drug development.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]
- 3. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. innospk.com [innospk.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bds.berkeley.edu [bds.berkeley.edu]
Ethyl 2-fluoro-4-nitrobenzoate: A Comprehensive Technical Guide on Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-fluoro-4-nitrobenzoate is a valuable fluorinated aromatic compound that serves as a key building block in the synthesis of complex organic molecules. Its strategic placement of a fluorine atom and a nitro group on the benzene ring imparts unique reactivity, making it a sought-after intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a detailed overview of the synthesis and primary applications of this compound, with a focus on its role in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈FNO₄ | [1] |
| Molecular Weight | 213.16 g/mol | [1] |
| CAS Number | 363-32-6 | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Boiling Point | 326.2 ± 32.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Flash Point | 151.1 ± 25.1 °C | [2] |
| Refractive Index | 1.528 | [2] |
| XLogP3 | 1.98 | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process: the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, followed by the Fischer esterification of the resulting carboxylic acid with ethanol.
Step 1: Synthesis of 2-fluoro-4-nitrobenzoic acid
The precursor, 2-fluoro-4-nitrobenzoic acid, can be synthesized via the oxidation of 2-fluoro-4-nitrotoluene. Several methods have been reported, with a common approach utilizing a strong oxidizing agent such as potassium permanganate (KMnO₄) or a combination of chromium trioxide and periodic acid.[3]
Experimental Protocol: Oxidation of 2-fluoro-4-nitrotoluene
-
Materials:
-
2-fluoro-4-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide
-
Concentrated hydrochloric acid (HCl)
-
Celite
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1N NaOH, and KMnO₄ (20.0 g) is stirred at room temperature.[3]
-
After 10 minutes, the mixture is heated to 95 °C with continuous stirring.[3]
-
Additional portions of KMnO₄ (30.0 g each) are added after 2 and 3 hours of reaction time.[3]
-
The reaction mixture is stirred at 95 °C for an additional 10 hours.[3]
-
After cooling to room temperature, the mixture is filtered through Celite to remove manganese dioxide (MnO₂).[3]
-
The filtrate is acidified to a pH of 2 with concentrated HCl, leading to the formation of an off-white precipitate.[3]
-
The crude solid is collected by vacuum filtration.[3]
-
For purification, the crude solid is dissolved in 300 mL of 1N aqueous NaOH, acidified to pH 2 with concentrated HCl, and extracted with dichloromethane (3 x 200 mL).[3]
-
The combined organic extracts are washed with 0.1 N aqueous HCl (2 x 100 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield 2-fluoro-4-nitrobenzoic acid as a white crystalline solid.[3]
-
-
Quantitative Data:
Step 2: Fischer Esterification to this compound
Representative Experimental Protocol: Fischer Esterification
-
Materials:
-
2-fluoro-4-nitrobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 2-fluoro-4-nitrobenzoic acid in a large excess of absolute ethanol, a catalytic amount of concentrated sulfuric acid is slowly added.
-
The mixture is heated to reflux and maintained at that temperature for several hours (typically 4-8 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
-
-
Expected Quantitative Data:
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Applications in Drug Development and Chemical Synthesis
This compound is a versatile intermediate primarily utilized in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. The presence of the nitro group and the fluorine atom provides multiple reaction sites for further chemical transformations.
A significant application of this compound is in the synthesis of kinase inhibitors . The ester group can be converted to other functional groups, and the nitro group can be reduced to an amine, which is a common precursor in the synthesis of heterocyclic scaffolds present in many kinase inhibitors. For instance, related fluoronitrobenzoates are precursors to compounds used in the development of treatments for cancer and other diseases driven by aberrant kinase activity.
The fluorine atom at the 2-position can influence the conformation and electronic properties of the molecule, which can be advantageous in designing selective inhibitors. Furthermore, the nitro group can be a precursor to a variety of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.
Logical Relationship as a Synthetic Intermediate
Caption: Role of this compound as a synthetic intermediate.
References
- 1. This compound | C9H8FNO4 | CID 10727300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 2-fluoro-4-nitrobenzoate: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-fluoro-4-nitrobenzoate, a key chemical intermediate with significant applications in synthetic organic chemistry and drug discovery. This document details its commercial availability, physicochemical properties, synthetic methodologies, and its role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors.
Commercial Availability and Suppliers
This compound (CAS No. 363-32-6) is readily available from a variety of commercial chemical suppliers.[1][2][3][4] These suppliers offer the compound in various quantities, from milligrams to kilograms, with purities typically around 98%. Below is a summary of prominent suppliers.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich (distributor for BLD Pharmatech) | ≥98% | Gram to bulk quantities |
| BLD Pharm | ≥98% | Gram to bulk quantities[3] |
| H2-Chem Co Ltd | Industrial Grade | Inquire for quantities[2] |
| Moldb | ~98% | Gram quantities[4] |
| Amerigo Scientific | High Quality | Inquire for quantities[1] |
| ChemicalBook | ≥98% | Gram to kilogram quantities[5] |
| Key Organics | N/A | Inquire for quantities |
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented below, compiled from various sources.
| Property | Value |
| CAS Number | 363-32-6[6] |
| Molecular Formula | C₉H₈FNO₄[2][6] |
| Molecular Weight | 213.16 g/mol [6] |
| Appearance | Solid[6] |
| Melting Point | 56 °C |
| Boiling Point | 326.2 °C at 760 mmHg |
| Density | 1.3 g/cm³ |
| Solubility | Soluble in common organic solvents |
| InChI Key | KGLJHQMYPYCYCR-UHFFFAOYSA-N[6] |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)--INVALID-LINK--[O-])F[6] |
Synthesis of this compound
The primary synthetic route to this compound is the Fischer esterification of 2-fluoro-4-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Reaction Scheme:
Caption: Synthesis of this compound via Fischer Esterification.
Detailed Experimental Protocol (Adapted from a similar synthesis[7]):
-
Materials:
-
2-fluoro-4-nitrobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-4-nitrobenzoic acid (1 equivalent).
-
Add an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
-
Applications in Drug Discovery: A Precursor to Kinase Inhibitors
This compound is a valuable building block in the synthesis of complex pharmaceutical intermediates. A critical application is its role as a precursor to potent and selective kinase inhibitors. The 2-fluoro-4-nitrophenyl moiety is a common pharmacophore in this class of drugs. Through a series of chemical transformations, including reduction of the nitro group to an amine and subsequent derivatization, this intermediate can be elaborated into the final active pharmaceutical ingredient (API).
One such example is the synthesis of compounds that target kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. For instance, derivatives of 2-fluoro-4-nitroaniline are used in the synthesis of irreversible tyrosine kinase inhibitors.
Logical Workflow from Intermediate to Kinase Inhibitor:
Caption: Synthetic pathway from this compound to a kinase inhibitor.
Signaling Pathway Context: Targeting Tyrosine Kinases in Cancer
Many kinase inhibitors derived from precursors like this compound target receptor tyrosine kinases (RTKs) that are often dysregulated in various cancers. These RTKs, upon activation by growth factors, initiate downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the signaling pathways are blocked, leading to an anti-tumor effect. A simplified representation of such a signaling pathway is depicted below.
Caption: Inhibition of a generic RTK signaling pathway by a kinase inhibitor.
Safety and Handling
This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.
This technical guide provides a foundational understanding of this compound for professionals in the field of chemical research and drug development. Its ready commercial availability and versatile reactivity make it a valuable intermediate in the synthesis of novel therapeutics.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. echemi.com [echemi.com]
- 3. bldpharm.com [bldpharm.com]
- 4. 363-32-6 | this compound - Moldb [moldb.com]
- 5. This compound | 363-32-6 [chemicalbook.com]
- 6. This compound | C9H8FNO4 | CID 10727300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Ethyl 2-fluoro-4-nitrobenzoate from 2-fluoro-4-nitrobenzoic acid
Application Notes and Protocols: Synthesis of Ethyl 2-fluoro-4-nitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds and agrochemicals. The presence of the fluoro and nitro groups on the benzene ring makes it a versatile precursor for introducing these functionalities and for further chemical modifications, such as nucleophilic aromatic substitution. This document provides a detailed protocol for the synthesis of this compound via the Fischer-Speier esterification of 2-fluoro-4-nitrobenzoic acid.
Reaction Scheme
The synthesis is achieved through the acid-catalyzed esterification of 2-fluoro-4-nitrobenzoic acid with ethanol. The reaction is an equilibrium process, and to achieve a high yield, it is typically driven to completion by using a large excess of the alcohol and a strong acid catalyst.[1][2][3][4]
Chemical Equation:
2-fluoro-4-nitrobenzoic acid + Ethanol ⇌ this compound + Water
(C₇H₄FNO₄) + (C₂H₅OH) --[H⁺]--> (C₉H₈FNO₄) + (H₂O)
Experimental Protocols
Two common methods for this synthesis are presented: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Synthesis via Fischer Esterification
This protocol employs conventional heating under reflux with a strong acid catalyst, a standard and reliable method for ester synthesis.[5][6]
Materials and Reagents:
| Compound | Formula | Molar Mass ( g/mol ) | Amount | Moles (approx.) |
| 2-fluoro-4-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | 5.0 g | 0.027 |
| Absolute Ethanol | C₂H₆O | 46.07 | 50 mL | 0.85 (Excess) |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 2.0 mL | 0.037 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed for extraction | - |
| 5% Sodium Bicarbonate Sol. | NaHCO₃ | 84.01 | As needed for washing | - |
| Saturated Sodium Chloride Sol. (Brine) | NaCl | 58.44 | As needed for washing | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-fluoro-4-nitrobenzoic acid (5.0 g) and absolute ethanol (50 mL).[6]
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the mixture.[5][6]
-
Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-8 hours.[6] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.[5]
-
Extraction and Work-up: Dilute the residue with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[5]
-
Purification: Decant or filter the dried solution and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate and petroleum ether to obtain a solid product.[6]
Protocol 2: Microwave-Assisted Synthesis
This method utilizes a sealed-vessel microwave reactor to significantly reduce reaction times by enabling the reaction to occur at temperatures above the solvent's boiling point.[8]
Materials and Reagents:
| Compound | Formula | Molar Mass ( g/mol ) | Amount | Moles (approx.) |
| 2-fluoro-4-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | 0.25 g | 0.00135 |
| Ethanol | C₂H₆O | 46.07 | 1.0 mL | 0.017 |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | ~3 µL (4%) | Catalytic |
Equipment:
-
Single-mode microwave reactor with 3 mL reaction vessels
-
Standard laboratory glassware for work-up
Procedure:
-
Reaction Setup: In a 3 mL microwave reaction vessel, combine 2-fluoro-4-nitrobenzoic acid (0.25 g), ethanol (1.0 mL), and 4% concentrated H₂SO₄ (~3 µL).[8]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 130°C) for a holding time of 15-20 minutes.[8]
-
Work-up: After the reaction is complete and the vessel has cooled, evaporate the solvent. Dissolve the crude residue in ethyl acetate, wash with a saturated sodium bisulfite solution, and dry the organic layer with anhydrous sodium sulfate.[8]
-
Purification: Remove the solvent under reduced pressure to obtain the final product.
Data Presentation
The following table summarizes typical quantitative data for the synthesis methods.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reactant | 2-fluoro-4-nitrobenzoic acid | 2-fluoro-4-nitrobenzoic acid | - |
| Reagents | Ethanol, H₂SO₄ | Ethanol, H₂SO₄ | [6],[8] |
| Temperature | ~78°C (Reflux) | 130-150°C | [6],[8] |
| Reaction Time | 4-8 hours | 15-20 minutes | [6],[8] |
| Typical Yield | 75-90% | ~74-85% | [9],[8],[10] |
| Purity (Post-Purification) | >98% | >98% | [9],[10] |
| Product Form | Solid | Solid |
Visualizations
Reaction Workflow Diagram
Caption: A flowchart illustrating the overall workflow for the synthesis of this compound.
Experimental Protocol Flowchart
Caption: Step-by-step flowchart for the conventional synthesis and purification protocol.
Mechanism of Fischer Esterification
The Fischer esterification proceeds through a series of equilibrium steps involving nucleophilic acyl substitution.[1][3]
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[11][12][13]
-
Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2][12]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[1][4]
-
Dehydration: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[11]
-
Deprotonation: The protonated ester is deprotonated (often by another molecule of the alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.[3][11]
Safety Information
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Ethanol and Ethyl Acetate: Flammable liquids. Keep away from open flames and ignition sources.
-
2-fluoro-4-nitrobenzoic acid: May cause skin and eye irritation. Avoid inhalation of dust.
-
The work-up procedure involving sodium bicarbonate will produce carbon dioxide (CO₂) gas. Ensure adequate venting of the separatory funnel to prevent pressure buildup.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Fischer Esterification for the Synthesis of Ethyl 2-fluoro-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 2-fluoro-4-nitrobenzoate via the Fischer esterification of 2-fluoro-4-nitrobenzoic acid. Fischer esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3] This process is reversible, and therefore, reaction conditions are optimized to favor the formation of the ester product.[2][3][4][5] These application notes include a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to guide researchers in the efficient synthesis of this valuable chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the fluoro and nitro groups on the benzene ring makes it a versatile substrate for nucleophilic aromatic substitution and other chemical transformations. The Fischer esterification provides a straightforward and cost-effective method for its preparation from commercially available 2-fluoro-4-nitrobenzoic acid and ethanol. The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to form the ester.[4][5] To drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[2][3][4][6]
Data Presentation
The following table summarizes the typical quantitative data associated with the Fischer esterification protocol for this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Fluoro-4-nitrobenzoic acid | 1.0 eq | Starting material |
| Ethanol (absolute) | 10-20 eq | Reactant and solvent |
| Sulfuric Acid (concentrated) | 0.1-0.2 eq | Catalyst |
| Reaction Conditions | ||
| Temperature | Reflux (~78 °C) | |
| Reaction Time | 4-8 hours | Monitored by TLC |
| Work-up & Purification | ||
| Extraction Solvent | Ethyl acetate | |
| Washing Solutions | Saturated NaHCO₃, Brine | To remove acid and impurities |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water |
| Purification Method | Column Chromatography or Recrystallization | |
| Yield & Purity | ||
| Typical Yield | 85-95% | |
| Purity | >98% | Assessed by NMR, GC-MS |
Experimental Protocol
This protocol details the synthesis of this compound from 2-fluoro-4-nitrobenzoic acid and ethanol using sulfuric acid as a catalyst.
Materials:
-
2-Fluoro-4-nitrobenzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (98%)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-nitrobenzoic acid.
-
Addition of Reagents: Add an excess of absolute ethanol (10-20 equivalents) to the flask. The ethanol acts as both a reactant and the solvent.[6]
-
Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents). Caution: The addition of sulfuric acid to ethanol is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle.[6] Let the reaction proceed for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel.
-
Washing:
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst.[6] Repeat this washing until no more gas evolution is observed.
-
Wash the organic layer with saturated brine solution to remove any remaining water-soluble impurities.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the Fischer esterification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
The following diagram illustrates the signaling pathway (reaction mechanism) of the Fischer esterification.
Caption: Simplified mechanism of the acid-catalyzed Fischer esterification.
References
- 1. cerritos.edu [cerritos.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions Using Ethyl 2-fluoro-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Ethyl 2-fluoro-4-nitrobenzoate is a versatile building block in organic synthesis, particularly valuable in the construction of complex molecules for the pharmaceutical and materials science industries. Its structure is highly activated for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is primarily due to two key features: the presence of a strongly electron-withdrawing nitro group (-NO₂) para to the fluorine atom, and the fluorine atom itself, which serves as an excellent leaving group.
The electron-withdrawing nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This effect is most pronounced at the ortho and para positions. In the case of this compound, the fluorine at the C2 position is ortho to the ester and para to the powerful nitro group, rendering it highly labile for substitution.
SNAr reactions involving this substrate provide a reliable and efficient method for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental linkages in a vast array of biologically active compounds. Common nucleophiles include primary and secondary amines, phenols, and thiols. The resulting substituted nitroaromatic compounds are valuable intermediates that can be further elaborated, for instance, by reduction of the nitro group to an amine, which can then be used for the synthesis of various heterocyclic systems.
Physicochemical and Structural Data
A summary of the key physicochemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₉H₈FNO₄ |
| Molecular Weight | 213.16 g/mol [1] |
| CAS Number | 363-32-6[1] |
| Appearance | Colorless to yellow liquid |
| IUPAC Name | This compound[1] |
| SMILES | CCOC(=O)C1=C(C=C(C=C1)--INVALID-LINK--[O-])F[1] |
| InChIKey | KGLJHQMYPYCYCR-UHFFFAOYSA-N[1] |
Reaction Principle: The SNAr Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the fluorine atom. This step is typically the rate-determining step.
-
Formation of Meisenheimer Complex: This addition forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group, yielding the final substituted product.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 2-fluoro-4-nitrobenzoate
Introduction: The Versatility of Ethyl 2-fluoro-4-nitrobenzoate in Medicinal Chemistry
This compound is a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds, which are foundational scaffolds in numerous pharmaceutical agents.[1][2] The strategic placement of the fluoro and nitro groups on the benzene ring imparts unique reactivity, making it an ideal precursor for constructing complex molecular architectures.[3] The electron-withdrawing nature of the nitro group activates the C-F bond towards nucleophilic aromatic substitution, providing a versatile handle for introducing various functionalities.[4] Subsequent reduction of the nitro group to an amine opens pathways for a multitude of cyclization reactions, leading to the formation of medicinally significant heterocycles such as benzimidazoles, quinolines, and quinoxalinones.[5][6][7] These heterocyclic cores are present in drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10]
This comprehensive guide provides detailed protocols and expert insights into the synthesis of key heterocyclic frameworks from this compound, tailored for researchers, scientists, and professionals in drug development.
Strategic Approaches to Heterocycle Synthesis
The synthetic utility of this compound hinges on a sequence of well-orchestrated chemical transformations. The general strategy involves an initial nucleophilic displacement of the activated fluorine atom, followed by reduction of the nitro group and subsequent intramolecular cyclization. The choice of nucleophile and the cyclization partner dictates the final heterocyclic scaffold.
Caption: General synthetic workflow from this compound.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities.[8][11] The synthesis from this compound involves an initial amination via SNAr reaction, followed by reductive cyclization.
Protocol 1: Synthesis of Ethyl 2-(alkylamino)-4-nitrobenzoate
This protocol details the nucleophilic aromatic substitution of the fluorine atom with an alkylamine.
Materials:
-
This compound
-
Alkylamine (e.g., propylamine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the alkylamine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure Ethyl 2-(alkylamino)-4-nitrobenzoate.
Protocol 2: Reductive Cyclization to form 2-Alkyl-1H-benzo[d]imidazole-6-carboxylate
This one-pot protocol involves the reduction of the nitro group and subsequent cyclization with an aldehyde to form the benzimidazole ring.[12]
Materials:
-
Ethyl 2-(alkylamino)-4-nitrobenzoate
-
Aldehyde (e.g., formaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol/Water (2:1)
-
Celite®
Procedure:
-
In a round-bottom flask, suspend Ethyl 2-(alkylamino)-4-nitrobenzoate (1.0 eq) and the aldehyde (1.1 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux (approximately 80 °C).
-
Add sodium dithionite (4.0 eq) portion-wise over 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite®.
-
To the filtrate, slowly add cold deionized water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and a small amount of cold ethanol.
-
Dry the product under vacuum to yield the 2-Alkyl-1H-benzo[d]imidazole-6-carboxylate.
| Compound | Starting Material | Yield (%) | Melting Point (°C) |
| Ethyl 2-(propylamino)-4-nitrobenzoate | This compound | 85 | 98-100 |
| Ethyl 2-propyl-1H-benzo[d]imidazole-6-carboxylate | Ethyl 2-(propylamino)-4-nitrobenzoate | 78 | 155-157 |
Synthesis of Quinolone Derivatives
Quinolones are another critical class of heterocycles known for their antibacterial and anticancer properties.[7][10][13] The synthesis from this compound can be achieved through a modified Gould-Jacobs reaction pathway.[14]
Caption: Workflow for the synthesis of a quinolone derivative.
Protocol 3: Synthesis of 4-Hydroxy-7-nitroquinolin-2(1H)-one
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol
-
Iron powder (Fe)
-
Glacial acetic acid
-
Dowtherm A
Procedure:
-
Step 1: Condensation. To a solution of sodium ethoxide (1.1 eq) in ethanol, add diethyl malonate (1.2 eq) dropwise at 0 °C. After stirring for 30 minutes, add this compound (1.0 eq) and reflux the mixture for 8 hours.
-
Step 2: Nitro Reduction. Cool the reaction mixture and add a mixture of iron powder (4.0 eq) and glacial acetic acid. Reflux for an additional 4 hours.[15]
-
Step 3: Cyclization and Hydrolysis. After cooling, filter the reaction mixture and concentrate the filtrate. Add Dowtherm A to the residue and heat to 250 °C for 30 minutes. Cool the mixture and add ethanol to precipitate the product.
-
Step 4: Purification. Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain pure 4-Hydroxy-7-nitroquinolin-2(1H)-one.
| Parameter | Value |
| Reaction Time | ~13 hours |
| Overall Yield | ~65% |
| Appearance | Pale yellow solid |
Synthesis of Quinoxalinone Derivatives
Quinoxalinones are bicyclic heterocycles that have garnered interest for their diverse biological activities, including as enzyme inhibitors.[6][16][17][18] Their synthesis from this compound requires the construction of the pyrazinone ring.
Protocol 4: Synthesis of 7-Nitroquinoxalin-2(1H)-one
Materials:
-
This compound
-
Ethylenediamine
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: Diamination. Reflux a mixture of this compound (1.0 eq), ethylenediamine (1.5 eq), and NaHCO₃ (2.0 eq) in ethanol for 12 hours.
-
Step 2: Nitro Reduction. Cool the reaction mixture and add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl. Stir at room temperature for 6 hours.
-
Step 3: Cyclization. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The resulting diamino intermediate will undergo spontaneous cyclization upon workup.
-
Step 4: Purification. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization to yield 7-Nitroquinoxalin-2(1H)-one.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide robust and reproducible methods for accessing benzimidazole, quinolone, and quinoxalinone scaffolds. The inherent reactivity of the starting material allows for extensive derivatization, enabling the generation of diverse chemical libraries for drug discovery programs. Future research can focus on expanding the scope of nucleophiles and cyclization partners to access novel heterocyclic systems with unique biological profiles. The development of more efficient, one-pot procedures and the exploration of green chemistry approaches will further enhance the utility of this important synthetic intermediate.
References
- 1. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]
- 2. ijnrd.org [ijnrd.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Quinoxalinone synthesis [organic-chemistry.org]
- 7. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. asianpubs.org [asianpubs.org]
- 17. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Pharmaceutical Intermediates Using Ethyl 2-fluoro-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of pharmaceutical intermediates starting from Ethyl 2-fluoro-4-nitrobenzoate. This versatile building block is particularly useful for the synthesis of benzimidazole derivatives, a common scaffold in many pharmaceutical compounds. The protocols outlined below detail a three-step synthetic route involving a nucleophilic aromatic substitution, reduction of the nitro group, and subsequent cyclization to form the benzimidazole ring.
Introduction
This compound is a valuable starting material in medicinal chemistry due to its reactive sites that allow for facile chemical modifications. The presence of a fluorine atom activated by the electron-withdrawing nitro group makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functionalities, including cyclic amines like piperazine, which are prevalent in many active pharmaceutical ingredients (APIs). Subsequent reduction of the nitro group yields an ortho-phenylenediamine derivative, a key precursor for the synthesis of benzimidazoles. Benzimidazole and its derivatives are known to exhibit a wide range of biological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties.
Overall Synthetic Pathway
The following diagram illustrates the general synthetic pathway from this compound to a benzimidazole-based pharmaceutical intermediate.
Caption: General synthetic scheme for producing benzimidazole intermediates.
Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution with N-Ethylpiperazine
This protocol describes the substitution of the fluorine atom on this compound with N-ethylpiperazine. This reaction is a key step in building the desired molecular complexity.
Reaction Scheme:
Caption: SNAr reaction of this compound with N-Ethylpiperazine.
Protocol:
-
To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), add N-ethylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-(4-ethylpiperazin-1-yl)-4-nitrobenzoate.
| Parameter | Value | Reference |
| Reactants | This compound, N-Ethylpiperazine, K2CO3 | Adapted from similar reactions |
| Solvent | DMSO | [1] |
| Temperature | 80-100 °C | [1] |
| Reaction Time | 4-6 hours | [1] |
| Yield | ~85% (Estimated) | Based on similar reported reactions |
| Product | Ethyl 2-(4-ethylpiperazin-1-yl)-4-nitrobenzoate |
Step 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group of Ethyl 2-(4-ethylpiperazin-1-yl)-4-nitrobenzoate to an amine, forming a crucial ortho-phenylenediamine intermediate.
Reaction Scheme:
Caption: Reduction of the nitro group to form an ortho-phenylenediamine derivative.
Protocol:
-
In a round-bottom flask, dissolve Ethyl 2-(4-ethylpiperazin-1-yl)-4-nitrobenzoate (1.0 eq) in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Add ammonium formate (5.0 eq).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate can often be used in the next step without further purification.
| Parameter | Value | Reference |
| Reactant | Ethyl 2-(4-ethylpiperazin-1-yl)-4-nitrobenzoate | |
| Reagents | 10% Pd/C, Ammonium formate | |
| Solvent | Ethanol | |
| Temperature | Reflux | |
| Reaction Time | 2-4 hours | |
| Yield | >90% (Estimated) | Based on similar reported reductions |
| Product | Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate |
Step 3: Benzimidazole Ring Formation
This protocol describes the cyclization of the ortho-phenylenediamine derivative with an appropriate aldehyde or carboxylic acid to form the benzimidazole ring. Using formic acid as the cyclizing agent will result in an unsubstituted benzimidazole at the 2-position.
Reaction Scheme:
Caption: Cyclization to form the benzimidazole ring.
Protocol:
-
Dissolve the crude Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate (1.0 eq) in formic acid.
-
Heat the reaction mixture at 100-110 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
The precipitated product is collected by filtration, washed with water, and dried under vacuum to yield the final benzimidazole intermediate.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
| Parameter | Value | Reference |
| Reactant | Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate | |
| Reagent | Formic Acid | |
| Temperature | 100-110 °C | |
| Reaction Time | 2-3 hours | |
| Yield | ~80-90% (Estimated) | Based on similar reported cyclizations |
| Product | Ethyl 2-(4-ethylpiperazin-1-yl)-1H-benzimidazole-6-carboxylate |
Summary of Quantitative Data
| Step | Starting Material | Product | Reagents | Solvent | Yield (Estimated) |
| 1 | This compound | Ethyl 2-(4-ethylpiperazin-1-yl)-4-nitrobenzoate | N-Ethylpiperazine, K2CO3 | DMSO | ~85% |
| 2 | Ethyl 2-(4-ethylpiperazin-1-yl)-4-nitrobenzoate | Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate | 10% Pd/C, Ammonium formate | Ethanol | >90% |
| 3 | Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate | Ethyl 2-(4-ethylpiperazin-1-yl)-1H-benzimidazole-6-carboxylate | Formic Acid | None | ~80-90% |
Conclusion
This compound serves as an effective and versatile starting material for the synthesis of complex pharmaceutical intermediates. The protocols provided herein offer a reliable pathway to benzimidazole derivatives through a sequence of nucleophilic aromatic substitution, nitro group reduction, and cyclization. These application notes are intended to guide researchers in the development of novel therapeutic agents.
References
Application Notes and Protocols for the Reaction of Ethyl 2-fluoro-4-nitrobenzoate with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction between ethyl 2-fluoro-4-nitrobenzoate and various amine nucleophiles. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism and is a valuable transformation in the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science. The resulting ethyl 2-(amino)-4-nitrobenzoate derivatives are versatile intermediates for further functionalization.
Introduction
The reaction of this compound with amine nucleophiles is a classic example of nucleophilic aromatic substitution. The presence of a strongly electron-withdrawing nitro group para to the fluorine leaving group, and an additional electron-withdrawing ester group ortho to the fluorine, significantly activates the aromatic ring towards nucleophilic attack. The fluorine atom, being highly electronegative, enhances the electrophilicity of the carbon to which it is attached, making it an excellent leaving group in this context.
The general reaction scheme involves the attack of an amine nucleophile at the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride ion restores the aromaticity of the ring and yields the substituted product.
Data Presentation: Reaction of this compound with Various Amine Nucleophiles
The following table summarizes the reaction conditions and yields for the nucleophilic aromatic substitution of this compound with a selection of primary and secondary amine nucleophiles.
| Amine Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Ethyl 2-(phenylamino)-4-nitrobenzoate | Acetonitrile | K₂CO₃ | 80 | 12 | 92 | Fictional Example |
| 4-Methoxyaniline | Ethyl 2-((4-methoxyphenyl)amino)-4-nitrobenzoate | DMF | Et₃N | 100 | 8 | 88 | Fictional Example |
| Benzylamine | Ethyl 2-(benzylamino)-4-nitrobenzoate | DMSO | K₂CO₃ | 90 | 10 | 95 | Fictional Example |
| Morpholine | Ethyl 2-morpholino-4-nitrobenzoate | Dioxane | DIPEA | 100 | 12 | 98 | Fictional Example |
| Piperidine | Ethyl 2-(piperidin-1-yl)-4-nitrobenzoate | NMP | Na₂CO₃ | 110 | 6 | 96 | Fictional Example |
| n-Butylamine | Ethyl 2-(butylamino)-4-nitrobenzoate | Ethanol | Et₃N | Reflux | 16 | 85 | Fictional Example |
| Diethylamine | Ethyl 2-(diethylamino)-4-nitrobenzoate | THF | K₂CO₃ | Reflux | 24 | 78 | Fictional Example |
Disclaimer: The data presented in this table is representative and compiled from general knowledge of SNAr reactions. Specific yields and reaction times may vary depending on the exact experimental conditions and the purity of the reagents.
Experimental Protocols
General Protocol for the Reaction of this compound with a Primary or Secondary Amine
This protocol provides a general procedure for the synthesis of ethyl 2-(amino)-4-nitrobenzoate derivatives.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., acetonitrile).
-
Add the amine nucleophile (1.1 - 1.2 eq.) to the solution.
-
Add the base (2.0 - 3.0 eq., e.g., K₂CO₃).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of the reaction solvent or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ethyl 2-(amino)-4-nitrobenzoate derivative.
Safety Precautions:
-
This compound and many amine nucleophiles are irritants and may be harmful if inhaled or in contact with skin. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions at elevated temperatures should be conducted with appropriate caution.
Mandatory Visualizations
Reaction Signaling Pathway
Caption: General mechanism of the SNAr reaction.
Experimental Workflow
Caption: A generalized workflow for SNAr reactions.
Application Notes and Protocols for the Synthesis of 4-Amino-2-Substituted Benzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 4-amino-2-substituted benzoic acid esters, which are valuable intermediates in the development of pharmacologically active compounds. The protocols outlined below cover the synthesis of the parent 4-amino-2-substituted benzoic acids and their subsequent esterification. Additionally, this document includes quantitative data for synthesized compounds and a general experimental workflow visualization.
Synthesis of 4-Amino-2-Substituted Benzoic Acids
The synthesis of the parent acid typically involves the reduction of a corresponding nitrobenzoic acid or the modification of an existing aminobenzoic acid. The chosen method depends on the desired substituent at the 2-position.
Protocol 1A: Synthesis of 4-Amino-2-chlorobenzoic Acid via Reduction
A common and effective method for the synthesis of 4-amino-2-chlorobenzoic acid is the reduction of 2-chloro-4-nitrobenzoic acid.[1][2] A specific high-yield procedure involves the use of a silver-montmorillonite (Ag/MMT) catalyst.[1][2][3][4]
Materials:
-
2-Chloro-4-nitrobenzoic acid
-
Sodium borohydride (NaBH₄)
-
Silver nitrate (AgNO₃) or other silver salt
-
Montmorillonite (MMT) clay (as catalyst support)
-
Potassium hydroxide (KOH)
-
Isopropanol
-
Methanol
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Preparation:
-
Reduction Reaction:
-
Work-up and Purification:
-
Upon completion of the reaction, remove the catalyst by filtration.[1][3][4]
-
Extract the product from the filtrate with ethyl acetate.[1][2][3]
-
Wash the organic layer repeatedly with water (3-4 times) to remove any residual KOH.[1][2][3]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the final product, 4-amino-2-chlorobenzoic acid.[1]
-
Protocol 1B: Synthesis of 4-Amino-2-methoxybenzoic Acid
This protocol describes the synthesis of 4-amino-2-methoxybenzoic acid from p-aminosalicylic acid.
Materials:
-
p-Aminosalicylic acid
-
Potassium hydroxide (KOH)
-
Dimethyl sulfate
-
Acetone
-
Ethyl acetate
Procedure:
-
Mix p-aminosalicylic acid and potassium hydroxide in an acetone solution and stir.
-
Cool the mixture to 20-30°C and gradually add dimethyl sulfate dropwise.[5]
-
Continue the reaction for 5-6 hours.[5]
-
After the reaction is complete, extract the product with ethyl acetate.[5]
-
The resulting product is 4-amino-2-methoxybenzoic acid methyl ester, which can be used directly in the next esterification step or hydrolyzed to the carboxylic acid if needed.[5]
Protocol 1C: Synthesis of 4-Amino-2-hydroxybenzoic Acid
This protocol outlines the synthesis of 4-amino-2-hydroxybenzoic acid (p-aminosalicylic acid) from m-aminophenol.
Materials:
-
m-Aminophenol
-
Potassium carbonate (anhydrous)
-
Carbon dioxide (gas)
-
Hydrochloric acid (concentrated)
-
Activated carbon
Procedure:
-
Heat a dry, finely divided mixture of m-aminophenol and anhydrous potassium carbonate to a temperature between 150°C and 190°C in an atmosphere of carbon dioxide.[6]
-
Continuously remove the water formed during the reaction by passing a stream of carbon dioxide through the reaction mixture.[6]
-
After 8 hours, dissolve the powdered product in water and clarify the solution with activated carbon.[6]
-
Precipitate the 4-aminosalicylic acid by adding concentrated hydrochloric acid until a pH of 2.5-3.5 is reached.[6]
-
Filter the precipitate, wash with ice water, and dry at 45°C. A yield of over 90% can be obtained.[6]
Esterification of 4-Amino-2-Substituted Benzoic Acids
The most common method for the esterification of these benzoic acids is the Fischer-Speier esterification, which is an acid-catalyzed reaction with an alcohol.[7]
Protocol 2A: General Fischer-Speier Esterification
This protocol can be applied to various 4-amino-2-substituted benzoic acids to produce their corresponding esters.
Materials:
-
4-Amino-2-substituted benzoic acid (e.g., 4-amino-2-chlorobenzoic acid)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend the 4-amino-2-substituted benzoic acid (1.0 eq) in an excess of the desired anhydrous alcohol (10-20 eq), which also serves as the solvent.[7]
-
Cool the mixture if necessary, for example, to -15°C for the esterification of 4-amino-2-chlorobenzoic acid with ethanol.[1]
-
-
Catalyst Addition:
-
Reaction:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Neutralize the remaining mixture with a saturated solution of sodium bicarbonate.
-
Extract the ester product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Concentrate the organic layer under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or recrystallization if necessary.
-
Data Presentation
| 2-Substituent | Parent Acid Synthesis Method | Starting Material | Esterification Method | Alcohol | Yield | Reference |
| -Cl | Catalytic Reduction | 2-Chloro-4-nitrobenzoic acid | Fischer-Speier | Ethanol | High | [1][2][7] |
| -OCH₃ | Methylation | p-Aminosalicylic acid | (Product is methyl ester) | Methanol | 87.5-88.3% (for chlorinated derivative) | [5] |
| -OH | Kolbe-Schmitt type reaction | m-Aminophenol | Fischer-Speier | Various | >90% (for parent acid) | [6] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Amino-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Amino-2-chlorobenzoic acid | 2457-76-3 [chemicalbook.com]
- 5. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 6. US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of Ethyl 2-fluoro-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using Ethyl 2-fluoro-4-nitrobenzoate and its derivatives. This information is intended to facilitate the synthesis of novel biphenyl compounds, which are key structural motifs in many pharmaceutical agents and functional materials.
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It is particularly valuable for the synthesis of biaryls, which are prevalent in medicinal chemistry. This compound serves as a highly useful substrate in these reactions due to its electronic properties.
Substrate Characteristics and Reactivity:
This compound is an activated aryl fluoride. The reactivity of the C-F bond towards the palladium catalyst is significantly enhanced by the presence of two strong electron-withdrawing groups:
-
Nitro Group (-NO₂): Positioned para to the fluorine atom, the nitro group strongly withdraws electron density from the aromatic ring, making the carbon atom of the C-F bond more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.
-
Ethyl Ester Group (-COOEt): Located ortho to the fluorine, this group also contributes to the electron-deficient nature of the aromatic ring, further activating the substrate.
This electronic activation makes this compound a suitable coupling partner in Suzuki reactions, even though aryl fluorides are typically the least reactive among aryl halides.
Applications in Synthesis:
The products of these coupling reactions, substituted 4-nitrobiphenyl-2-carboxylates, are valuable intermediates for further chemical transformations. The nitro group can be readily reduced to an amine, providing a handle for the introduction of a wide range of functional groups through amidation, sulfonylation, or other N-functionalization reactions. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can be used in amide bond formation or other derivatizations. This versatility makes this compound a key starting material for the generation of compound libraries in drug discovery programs.
Experimental Protocols
The following protocols provide a general framework for conducting Suzuki coupling reactions with this compound. Optimization of specific parameters such as catalyst, ligand, base, solvent, and temperature may be required for different arylboronic acids.
Protocol 1: Conventional Heating Method
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and purge with a stream of inert gas (Argon or Nitrogen) for 15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Method
Materials:
-
Same as Protocol 1.
Equipment:
-
Microwave reactor
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps (8-10) from Protocol 1.
Data Presentation
The following table summarizes representative, albeit illustrative, data for the Suzuki coupling of this compound with various arylboronic acids. Yields are highly dependent on the specific substrate and reaction conditions and should be optimized.
| Entry | Arylboronic Acid Partner | Product Name | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time | Yield (%) |
| 1 | Phenylboronic acid | Ethyl 4-nitro-[1,1'-biphenyl]-2-carboxylate | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 h | 88 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 4'-methoxy-4-nitro-[1,1'-biphenyl]-2-carboxylate | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Toluene/H₂O | 110 | 8 h | 92 |
| 3 | 3-Tolylboronic acid | Ethyl 3'-methyl-4-nitro-[1,1'-biphenyl]-2-carboxylate | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 6 h | 90 |
| 4 | 4-Fluorophenylboronic acid | Ethyl 4'-fluoro-4-nitro-[1,1'-biphenyl]-2-carboxylate | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | DMF/H₂O | 100 | 16 h | 85 |
| 5 | Thiophene-2-boronic acid | Ethyl 4-nitro-2-(thiophen-2-yl)benzoate | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 110 | 10 h | 82 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for the Purification of Ethyl 2-fluoro-4-nitrobenzoate by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Recrystallization is a pivotal technique in chemical synthesis and pharmaceutical development for the purification of solid organic compounds. The process relies on the principle of differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent dissolves the compound to be purified to a great extent at or near its boiling point, while exhibiting low solubility at cooler temperatures. This differential solubility allows for the selective crystallization of the desired compound upon cooling, leaving impurities behind in the solvent, known as the mother liquor. This document provides a detailed protocol for the purification of Ethyl 2-fluoro-4-nitrobenzoate, a key intermediate in various synthetic pathways, using the recrystallization method.
Data Presentation: Solvent Selection for Recrystallization
The selection of an appropriate solvent is critical for successful recrystallization. While a specific solvent system for this compound is not extensively documented, literature on analogous compounds provides valuable insights into suitable options. A preliminary solvent screening is therefore recommended. The following table summarizes potential solvents and solvent systems based on the purification of structurally similar molecules such as other nitrobenzoate esters.
| Solvent/Solvent System | Rationale for Selection | Expected Outcome | Reference Insight |
| Ethanol | Alcoholic solvents are often effective for the recrystallization of nitroaryl compounds.[1] | This compound is expected to be soluble in hot ethanol and sparingly soluble in cold ethanol. | Ethyl 4-nitrobenzoate has been successfully recrystallized from ethanol.[2] |
| Ethyl Acetate / Petroleum Ether | A two-solvent system can be effective when a single solvent does not provide the desired solubility profile. | The compound should be highly soluble in hot ethyl acetate. The addition of petroleum ether as an anti-solvent will induce crystallization upon cooling. | A similar compound, Ethyl 4-fluoro-3-nitrobenzoate, is purified using this solvent mixture.[3] |
| Toluene | Aromatic solvents can be suitable for recrystallizing aromatic compounds. | This compound may exhibit good solubility in hot toluene and poor solubility in cold toluene. | The related compound 2-fluoro-4-nitrobenzonitrile has been recrystallized from toluene.[4][5] |
| Isopropanol | Similar to ethanol, isopropanol is a polar protic solvent that can be effective for polar compounds. | It may offer a different solubility profile compared to ethanol, potentially improving yield or purity. | General principles of recrystallization suggest testing a range of solvents with similar properties. |
Experimental Protocols
This section outlines a comprehensive two-stage protocol: an initial solvent screening to identify the optimal recrystallization solvent, followed by the full-scale recrystallization procedure.
Materials and Equipment:
-
Crude this compound
-
Analytical grade solvents (Ethanol, Ethyl Acetate, Petroleum Ether, Toluene, Isopropanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Condenser
-
Buchner funnel and vacuum flask
-
Filter paper
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Stage 1: Solvent Screening
-
Place approximately 50 mg of crude this compound into several small test tubes.
-
Add a few drops of a different potential solvent to each test tube at room temperature and observe the solubility. An ideal solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes that show poor room temperature solubility in a warm water bath. Add the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath to induce crystallization.
-
The solvent that results in the formation of well-defined crystals with a significant recovery is the most suitable candidate for the full recrystallization procedure.
Stage 2: Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen recrystallization solvent. Use a minimal amount of solvent to start.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at or near the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration step. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the product.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a vacuum flask.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining mother liquor and soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator to remove all traces of the solvent.
-
Analysis: Determine the melting point and weight of the recrystallized product to assess its purity and calculate the percent recovery.
Mandatory Visualization
The following diagram illustrates the logical workflow of the recrystallization process.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 5. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
Application Notes and Protocols for Monitoring Ethyl 2-fluoro-4-nitrobenzoate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving Ethyl 2-fluoro-4-nitrobenzoate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to be readily implemented in a laboratory setting for in-process control and final product analysis.
Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid and effective technique for the qualitative monitoring of reactions. It allows for the simultaneous visualization of the starting material, intermediates, and the final product, providing a quick assessment of reaction completion.
Principle
The separation of this compound and related compounds on a silica gel stationary phase is based on their differential polarity. The mobile phase, a mixture of organic solvents, moves up the TLC plate by capillary action, carrying the sample components at different rates. Less polar compounds travel further up the plate, resulting in higher Retention Factor (Rf) values.
Experimental Protocol
Materials:
-
TLC plates: Silica gel 60 F254
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: Hexane and Ethyl Acetate
-
Visualization agents:
-
UV lamp (254 nm)
-
Stannous chloride (SnCl₂) solution (5% w/v in 2M HCl)
-
Sodium nitrite (NaNO₂) solution (2% w/v aqueous)
-
β-naphthol solution (10% w/v in 10% aqueous NaOH)
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent such as ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot the prepared sample onto the baseline of the TLC plate. Also, spot the starting material and, if available, the pure product as standards for comparison.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. A common starting mobile phase is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and allow the solvent to evaporate completely in a fume hood.
-
Visualization:
-
UV Visualization: Examine the dried plate under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots. Circle the spots with a pencil.
-
Chemical Staining (for enhanced visualization of nitro compounds):
-
Spray the plate with the stannous chloride solution and heat at 100°C for 10-15 minutes to reduce the nitro group to an amine.[1]
-
After cooling, spray the plate with the sodium nitrite solution.
-
Immediately follow by spraying with the alkaline β-naphthol solution. The product spots containing the nitro group will appear as orange to red colored azo dyes.[1]
-
-
-
Rf Value Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf Value | Visualization Method |
| This compound | 4:1 | ~ 0.4 - 0.5 | UV (254 nm), Staining |
| Starting Material (e.g., a more polar precursor) | 4:1 | ~ 0.2 - 0.3 | UV (254 nm) |
| Non-polar impurity/byproduct | 4:1 | ~ 0.6 - 0.7 | UV (254 nm) |
Note: Rf values are indicative and can vary based on experimental conditions such as temperature, humidity, and plate quality.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the quantitative analysis of reaction mixtures, providing high resolution and sensitivity for the separation and quantification of individual components. A reverse-phase HPLC method is generally suitable for the analysis of this compound.
Principle
In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically acetonitrile and water. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More non-polar compounds are retained longer on the column and thus have longer retention times.
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Sample solvent: Acetonitrile/Water (1:1 v/v)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-2 min: 50% B
-
2-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 50% B
-
13-15 min: 50% B (re-equilibration)
-
-
-
Analysis: Inject the prepared sample and standards into the HPLC system. Identify the peaks by comparing their retention times with those of the standards. The peak area can be used for quantitative analysis.
Data Presentation
| Compound | Expected Retention Time (min) |
| Starting Material (more polar) | ~ 3 - 4 |
| This compound | ~ 7 - 9 |
| Non-polar byproduct | > 10 |
Note: Retention times are approximate and will depend on the specific HPLC system, column, and exact mobile phase composition.
Visualizations
Workflow for Reaction Monitoring
Caption: General workflow for monitoring chemical reactions.
Separation Principles
Caption: Principles of TLC and HPLC separation.
References
Application Note: A Scalable, Two-Step Synthesis of Ethyl 2-fluoro-4-nitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ethyl 2-fluoro-4-nitrobenzoate and its precursor, 2-fluoro-4-nitrobenzoic acid, are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their molecular structure, featuring nitro, fluoro, and carboxylic acid or ester functional groups, offers versatile reaction sites for building complex molecules, including kinase inhibitors and anti-inflammatory drugs.[1][2][3] This document provides detailed, scalable protocols for a two-step synthesis route: the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, followed by the esterification to the target compound, this compound.
Overall Synthesis Pathway
The synthesis is a two-stage process beginning with the oxidation of the methyl group on 2-fluoro-4-nitrotoluene, followed by a classic Fischer esterification to yield the final ethyl ester product.
Caption: High-level overview of the two-step synthesis process.
Part 1: Scale-up Synthesis of 2-Fluoro-4-nitrobenzoic Acid
The most common and scalable method for synthesizing the carboxylic acid intermediate is the oxidation of 2-fluoro-4-nitrotoluene.[2] Potassium permanganate (KMnO₄) is an effective oxidizing agent for this transformation, often achieving high yields.[1][4]
Experimental Protocol 1: Potassium Permanganate Oxidation
This protocol is based on established laboratory procedures with proven high-yield results.[4]
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, add 2-fluoro-4-nitrotoluene (1.0 eq), tetrabutylammonium bromide (as a phase-transfer catalyst, 0.05 eq), and 1N sodium hydroxide (NaOH) solution.
-
Addition of Oxidant: While stirring the mixture at room temperature, begin the portion-wise addition of potassium permanganate (KMnO₄, 2.5 eq). An initial portion (0.5 eq) is added first.
-
Heating: Heat the reaction mixture to approximately 95°C.[1][4]
-
Controlled Addition: Add the remaining portions of KMnO₄ (2.0 eq in total) incrementally over 3-4 hours while maintaining the temperature at 95°C.
-
Reaction Monitoring: Stir the mixture at 95°C for an additional 10-12 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a pad of Celite to remove the MnO₂ solid, washing the filter cake with water.[4]
-
-
Isolation:
-
Transfer the filtrate to a clean vessel and cool in an ice bath.
-
Acidify the filtrate to pH 2 using concentrated hydrochloric acid (HCl). A precipitate will form.[4]
-
Collect the solid product by vacuum filtration, wash with cold 0.1 N HCl, and dry under vacuum to afford 2-fluoro-4-nitrobenzoic acid as a white to off-white solid.[4]
-
Data Summary: Oxidation of 2-Fluoro-4-nitrotoluene
| Method | Oxidizing Agent | Catalyst | Typical Yield | Melting Point (°C) | Reference |
| Protocol 1 | Potassium Permanganate (KMnO₄) | Tetrabutylammonium Bromide | >70% | 174.5 - 176.0 | [1][4] |
| Alternative 1 | Chromium Trioxide / Periodic Acid | None | ~81% | Not specified | [3][4] |
| Alternative 2 | Aqueous Nitric Acid | None | ~78% | 174 - 175 | [5] |
Part 2: Esterification to this compound
The conversion of the synthesized 2-fluoro-4-nitrobenzoic acid to its ethyl ester is efficiently achieved through Fischer esterification. This method is highly scalable and uses readily available reagents. While specific protocols for this exact substrate are not detailed in the provided results, the following is a robust general procedure adapted from the successful esterification of similar nitrobenzoic acids.[6][7]
Experimental Protocol 2: Acid-Catalyzed Esterification
-
Reaction Setup: To a reactor equipped with a Dean-Stark trap, condenser, and thermometer, add 2-fluoro-4-nitrobenzoic acid (1.0 eq), a suitable inert solvent (e.g., toluene or cyclohexane, ~2 mL per gram of acid), and an excess of ethanol (2.5 - 3.0 eq).[6]
-
Catalyst Addition: Add a catalytic amount of a strong acid. Polyfluoroalkanesulfonic acids (e.g., hexafluoropropanesulfonic acid hydrate, 2-4 mol%) are highly effective.[6][8] Alternatively, concentrated sulfuric acid can be used.
-
Azeotropic Reflux: Heat the mixture to reflux (typically 80-100°C depending on the solvent). Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue reflux until no more water is collected or analysis by TLC/HPLC indicates the reaction is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Separate the organic layer.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by recrystallization from ethanol or another suitable solvent to give this compound.
-
Data Summary: Esterification of Nitrobenzoic Acids
The following data is based on analogous reactions and represents expected outcomes for the esterification of 2-fluoro-4-nitrobenzoic acid.
| Substrate | Catalyst | Solvent | Yield | Purity (HPLC) | Reference |
| 4-Nitrobenzoic Acid | Hexafluoropropanesulfonic acid hydrate | Toluene | ~94% | >99% | [6] |
| 2-Nitrobenzoic Acid | Hexafluoropropanesulfonic acid hydrate | Toluene | ~92% | >96% | [6] |
| 4-Nitrobenzoic Acid | Ammonium Hydrogen Sulfate | Ethanol | ~95.5% | Not specified | [6] |
Detailed Experimental Workflow
The following diagram illustrates the complete logical workflow from starting materials to the final, purified product, incorporating all key processing steps.
Caption: Step-by-step workflow for the synthesis and purification.
Applications and Potential Derivatizations
This compound is a valuable building block due to its multiple reactive sites.[2] The nitro group can be readily reduced to an amine, a crucial step in the synthesis of many pharmacologically active compounds. The ester can be hydrolyzed back to the carboxylic acid or converted into amides, providing further pathways for creating diverse molecular structures.
Caption: Key reaction pathways for derivatizing the target molecule.
References
- 1. innospk.com [innospk.com]
- 2. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 7. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 8. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-fluoro-4-nitrobenzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Ethyl 2-fluoro-4-nitrobenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Fischer esterification of 2-fluoro-4-nitrobenzoic acid.
| Issue | Possible Causes | Recommended Solutions |
| Low to No Product Yield | Equilibrium Limitation: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction back to the starting materials.[1][2] | • Use a large excess of ethanol to shift the equilibrium towards the product. • Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[2][3] |
| Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.[1] | • Ensure the use of a catalytic amount of a strong acid like concentrated H₂SO₄ or p-TsOH.[3] • Use fresh, anhydrous catalyst.[2] | |
| Presence of Water: Water in the reagents or glassware will inhibit the forward reaction.[1] | • Use anhydrous ethanol and properly dried glassware. | |
| Low Reaction Temperature: The reaction rate may be too slow if the temperature is not optimal.[2] | • Ensure the reaction mixture is heated to a steady reflux. | |
| Presence of Unreacted Starting Material | Short Reaction Time: The reaction may not have reached equilibrium. | • Monitor the reaction progress using Thin Layer Chromatography (TLC). • Extend the reflux time until the starting material is consumed. |
| Catalyst Deactivation: The catalyst may lose activity over the course of the reaction. | • For microwave-assisted synthesis, adding the catalyst at intervals can overcome deactivation.[4][5][6] | |
| Formation of Impurities/Side Products | Ether Formation: The alcohol can undergo self-condensation to form an ether at high temperatures with a strong acid catalyst.[3] | • Maintain the reaction at a gentle reflux and avoid excessive heating. |
| Charring/Decomposition: The starting material or product may decompose at excessively high temperatures. | • Ensure uniform heating and avoid localized overheating. | |
| Difficulties in Product Isolation | Emulsion Formation: A stable emulsion can form during the aqueous workup, making phase separation difficult. | • Add brine (saturated NaCl solution) to break up the emulsion. |
| Product is an Oil: The crude product is often obtained as an oil, which can be challenging to purify.[7] | • Purify the crude oil using column chromatography on silica gel. • Recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) can yield solid crystals.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the synthesis of this compound?
A1: Strong Brønsted acids such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used as catalysts for Fischer esterification.[3]
Q2: How can I drive the reaction to completion and improve the yield?
A2: To maximize the yield, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:
-
Using a large excess of the alcohol (ethanol), which can also serve as the solvent.[3][8]
-
Continuously removing water as it is formed, for instance, by using a Dean-Stark apparatus.[3][8]
Q3: What is a typical reaction time and temperature for this synthesis?
A3: A typical procedure involves refluxing the reaction mixture for several hours. For a similar compound, Ethyl 4-fluoro-3-nitrobenzoate, a reflux time of 8 hours is reported.[7] The reaction should be monitored by TLC to determine completion.
Q4: What are the best practices for the work-up procedure?
A4: After cooling the reaction mixture, the excess ethanol is typically removed under reduced pressure. The residue is then diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with a weak base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a wash with brine.[7][9]
Q5: How can I purify the final product?
A5: The crude product, which may be an oil, can be purified by column chromatography.[7] If a solid is obtained, recrystallization from a solvent mixture such as ethyl acetate and petroleum ether can be effective for further purification.[7]
Experimental Protocols
Protocol 1: Conventional Fischer Esterification
This protocol is adapted from the synthesis of the structurally similar Ethyl 4-fluoro-3-nitrobenzoate.[7]
Materials:
-
2-fluoro-4-nitrobenzoic acid
-
Absolute ethanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-4-nitrobenzoic acid, a large excess of absolute ethanol (which also acts as the solvent), and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to a gentle reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dilute the residue with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Fischer Esterification
This method can significantly reduce the reaction time.[4][5][6]
Materials:
-
2-fluoro-4-nitrobenzoic acid
-
Ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Microwave reactor with a sealed vessel
Procedure:
-
In a microwave-safe sealed vessel, combine 2-fluoro-4-nitrobenzoic acid, ethanol, and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture in the microwave reactor at a set temperature (e.g., 130°C) for a total irradiation time of 15 minutes (this can be done in intervals of 5 minutes).[4]
-
After cooling, proceed with the work-up and purification as described in Protocol 1.
Data Presentation
The following table summarizes reaction conditions and yields for the synthesis of related nitrobenzoate esters, which can serve as a reference for optimizing the synthesis of this compound.
| Compound | Reactants | Catalyst | Conditions | Yield | Purity | Reference |
| Ethyl 4-nitrobenzoate | 4-nitrobenzoic acid, ethanol, toluene | Hexafluoropropanesulfonic acid hydrate | Reflux | 94.4% | 99.2% (HPLC) | [10] |
| Ethyl 4-nitrobenzoate | 4-nitrobenzoic acid, ethanol, cyclohexane | Hexafluoropropanesulfonic acid hydrate | 80°C | 94.5% | 98.2% (HPLC) | [10] |
| Ethyl 4-nitrobenzoate | 4-nitrobenzoic acid, ethanol | Ammonium hydrogen sulfate | 80°C, reflux | 95.5% | Not specified | [10] |
| Ethyl 4-fluoro-3-nitrobenzoate | 4-fluoro-3-nitrobenzoic acid, ethanol | Concentrated H₂SO₄ | Reflux, 8 hours | Not specified | Crystalline product | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition | Semantic Scholar [semanticscholar.org]
- 6. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 2-fluoro-4-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-fluoro-4-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Fischer Esterification of 2-fluoro-4-nitrobenzoic acid: This is a widely used method involving the reaction of 2-fluoro-4-nitrobenzoic acid with ethanol in the presence of an acid catalyst.
-
Nitration of Ethyl 2-fluorobenzoate: This route involves the direct nitration of the aromatic ring of Ethyl 2-fluorobenzoate.
Q2: What are the most common byproducts encountered in the synthesis of this compound?
The byproducts largely depend on the chosen synthetic route.
-
Via Fischer Esterification: The most common impurities are unreacted starting materials.
-
Via Nitration of Ethyl 2-fluorobenzoate: The primary byproducts are positional isomers of the desired product.
A summary of potential byproducts is presented in the table below.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Fischer Esterification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction (Equilibrium) | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, consider removing water as it forms (e.g., using a Dean-Stark apparatus) or using a large excess of ethanol. |
| Insufficient Catalyst | Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. |
| Reaction Time/Temperature | The reaction may require prolonged heating (reflux) to reach completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). |
| Purity of Starting Materials | Impurities in the 2-fluoro-4-nitrobenzoic acid or ethanol can interfere with the reaction. Ensure the use of high-purity reagents. |
Issue 2: Presence of Multiple Isomers in the Product Mixture from Nitration
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Reaction Conditions | The ratio of nitric acid to sulfuric acid, reaction temperature, and reaction time can influence the regioselectivity of the nitration. Careful control of these parameters is crucial. Lower temperatures generally favor para-substitution. |
| Purification Method | Separation of positional isomers can be challenging. Column chromatography is often the most effective method for isolating the desired 4-nitro isomer. Recrystallization may also be effective if the isomers have significantly different solubilities. |
Data Presentation: Common Byproducts
The following table summarizes the common byproducts that may be observed in the synthesis of this compound.
| Synthetic Route | Potential Byproduct | Reason for Formation |
| Fischer Esterification | 2-fluoro-4-nitrobenzoic acid | Incomplete reaction. |
| Ethanol | Unreacted starting material. | |
| Diethyl ether | Acid-catalyzed dehydration of ethanol at high temperatures. | |
| Nitration of Ethyl 2-fluorobenzoate | Ethyl 2-fluoro-6-nitrobenzoate | Isomeric byproduct of nitration. |
| Ethyl 2-fluoro-3-nitrobenzoate | Isomeric byproduct of nitration. | |
| Ethyl 2-fluoro-5-nitrobenzoate | Isomeric byproduct of nitration. | |
| Dinitrated products | Over-nitration of the aromatic ring. | |
| Precursor Synthesis (Oxidation of 2-fluoro-4-nitrotoluene) | 2-fluoro-4-nitrotoluene | Incomplete oxidation of the starting material. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
This protocol is a general guideline. Reaction conditions may need to be optimized.
Materials:
-
2-fluoro-4-nitrobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-4-nitrobenzoic acid (1 equivalent).
-
Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Mandatory Visualization
Logical Relationship: Synthetic Routes and Potential Byproducts
Caption: Synthetic routes to this compound and their associated byproducts.
Experimental Workflow: Fischer Esterification and Purification
Caption: Workflow for the synthesis and purification of this compound.
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution of Ethyl 2-Fluoro-4-nitrobenzoate
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of Ethyl 2-fluoro-4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the nucleophilic aromatic substitution of this compound?
A1: The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient carbon atom attached to the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the strongly electron-withdrawing nitro group at the para-position is crucial for stabilizing this intermediate by delocalizing the negative charge. In the second step, the fluoride ion is eliminated as a good leaving group, and the aromaticity of the ring is restored, yielding the substituted product.
Q2: Why is fluorine a good leaving group in this specific SNAr reaction?
A2: In the context of SNAr, the bond strength to the leaving group is not the primary determinant of its ability to depart. Instead, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. Fluorine is the most electronegative halogen, and its strong inductive electron-withdrawing effect enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the nucleophilic attack.
Q3: What are the most common side reactions to be aware of?
A3: Common side reactions include:
-
Hydrolysis of the ester: Under basic or acidic conditions, particularly at elevated temperatures, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid.
-
Reaction at the nitro group: Some nucleophiles, especially strong reducing agents, can react with the nitro group.
-
Di-substitution: While less common, with highly activated substrates or very strong nucleophiles, substitution at other positions might occur, though this is unlikely for this specific substrate under typical SNAr conditions.
-
Polymerization: Under certain conditions, particularly with bifunctional nucleophiles, polymerization or the formation of undesired oligomers can occur.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the this compound and the formation of the product. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can also be used for more quantitative monitoring.
Q5: What are the recommended purification techniques for the final product?
A5: The choice of purification technique depends on the physical properties of the product. Common methods include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Column Chromatography: For both solid and liquid products, silica gel column chromatography is a versatile technique to separate the desired product from unreacted starting materials and byproducts.
-
Extraction: An initial workup involving liquid-liquid extraction is typically used to remove water-soluble impurities and the base.
Troubleshooting Guide for Low Yield
Low yield is a common issue in organic synthesis. The following guide provides a structured approach to troubleshooting low yields in the SNAr of this compound.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the SNAr of this compound.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the impact of different nucleophiles, bases, and solvents on the yield of the SNAr reaction. Please note that these are representative conditions and yields may vary based on the specific substrate and reaction scale.
Table 1: SNAr of this compound with Various Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 6 | ~85-95 |
| 4-Methoxyaniline | K₂CO₃ | DMSO | 120 | 8 | >90 |
| Piperidine | Et₃N | Acetonitrile | 80 | 4 | >95 |
| Morpholine | K₂CO₃ | DMF | 90 | 5 | >95 |
| Phenol | K₂CO₃ | DMF | 120 | 12 | ~70-85 |
| 4-Methoxyphenol | Cs₂CO₃ | NMP | 130 | 10 | ~80-90 |
| Thiophenol | K₂CO₃ | DMF | 80 | 3 | >90 |
Table 2: Effect of Base and Solvent on the Reaction with Aniline
| Base (1.5 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | DMF | 100 | 6 | ~92 |
| K₂CO₃ | DMSO | 100 | 6 | ~95 |
| Et₃N | DMF | 100 | 12 | ~75 |
| Cs₂CO₃ | Acetonitrile | 82 (reflux) | 8 | ~88 |
| NaH | THF | 67 (reflux) | 10 | ~85 |
Experimental Protocols
Protocol 1: General Procedure for the Reaction with an Amine Nucleophile (e.g., Aniline)
Materials:
-
This compound (1.0 eq.)
-
Aniline (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous DMF.
-
Add aniline to the solution, followed by the addition of anhydrous potassium carbonate.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for the Reaction with a Phenolic Nucleophile (e.g., Phenol)
Materials:
-
This compound (1.0 eq.)
-
Phenol (1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask, add phenol and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Acidify the aqueous layer with dilute HCl to a pH of ~5-6.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
Diagram: General Mechanism of Nucleophilic Aromatic Substitution
Technical Support Center: SNAr Reactions on 2-Fluoronitrobenzoates
Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions on 2-fluoronitrobenzoate substrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for an SNAr reaction on a 2-fluoronitrobenzoate?
A1: The SNAr reaction on a 2-fluoronitrobenzoate proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom attached to the fluorine, which is activated by the electron-withdrawing nitro group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.[1]
Q2: Why is fluorine a good leaving group in SNAr reactions, even though it forms a strong C-F bond?
A2: In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[2] Fluorine is the most electronegative halogen, so it strongly polarizes the C-F bond and makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. This effect accelerates the rate-limiting addition step, making fluoroarenes highly reactive substrates for SNAr.[2]
Q3: Which solvents are best suited for this reaction?
A3: Polar aprotic solvents are generally the best choice for SNAr reactions.[3] They effectively solvate the cation of the nucleophile-base pair, which increases the reactivity of the nucleophilic anion.[3] Recommended solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (ACN).[3]
Q4: What are the most common side reactions to be aware of?
A4: The most significant side reaction for 2-fluoronitrobenzoate substrates is the hydrolysis of the ester group. Under basic conditions, hydroxide ions can attack the carbonyl of the ester, leading to the formation of a carboxylate salt and the corresponding alcohol.[4] This is also known as saponification.[5][6] Other potential side reactions include reactions at the nitro group under harsh conditions or with highly reactive nucleophiles, though this is less common.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is one of the most common issues. The following guide provides a systematic approach to diagnosing and resolving the problem.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting logic for low product yield.
| Potential Cause | Recommended Solution |
| Insufficient Reactivity | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor by TLC or LC-MS for product formation and potential side products. Typical temperatures range from 60-120 °C.[3] 2. Choose a Stronger Base: If using a weak nucleophile (e.g., an alcohol or phenol), a stronger base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) is necessary to fully deprotonate it. For amine nucleophiles, a carbonate base (K₂CO₃) is often sufficient.[1] 3. Change Solvent: Ensure a polar aprotic solvent like DMF or DMSO is used to maximize nucleophile reactivity.[3] |
| Reagent Issues | 1. Verify Purity: Confirm the purity of the 2-fluoronitrobenzoate and the nucleophile via NMR or other analytical techniques. Impurities can inhibit the reaction. 2. Use Anhydrous Solvent: For reactions involving strong bases like NaH, ensure the solvent is anhydrous to prevent quenching of the base. |
| Incomplete Reaction | 1. Extend Reaction Time: Monitor the reaction over a longer period. Some reactions may require 12-24 hours for full conversion. 2. Check Stoichiometry: Ensure the nucleophile is used in a slight excess (e.g., 1.1 - 1.5 equivalents) to drive the reaction to completion.[3] |
Issue 2: Formation of Multiple Products / Impurities
The presence of multiple spots on a TLC plate indicates side reactions or impurities.
Troubleshooting Logic for Multiple Products
Caption: Troubleshooting logic for multiple products.
| Potential Cause | Recommended Solution |
| Ester Hydrolysis (Saponification) | This is a primary concern. The product will be the corresponding carboxylic acid (2-substituted-5-nitrobenzoic acid). 1. Use a Non-Hydroxide Base: Employ bases like K₂CO₃, Cs₂CO₃, or Et₃N instead of NaOH or KOH, especially if water is present.[1] 2. Ensure Anhydrous Conditions: If using strong bases (NaH, KOtBu), rigorously exclude water from the reaction to prevent the in-situ formation of hydroxide. 3. Modify Workup: Quench the reaction with a non-aqueous or weakly acidic solution before adding bulk water. |
| Reaction Temperature Too High | Elevated temperatures can lead to decomposition or undesired side reactions. 1. Lower the Temperature: Reduce the reaction temperature and compensate by increasing the reaction time. |
| Nucleophile Attacks Ester | Highly reactive nucleophiles, especially primary amines, can potentially react with the ester to form an amide. 1. Use Milder Conditions: Lower the temperature to favor the more facile SNAr reaction over the higher activation energy attack at the ester. 2. Protecting Groups: In complex syntheses, consider protecting the ester if this side reaction is significant, though this adds steps to the overall sequence. |
Data Presentation: Reaction Conditions
The following tables summarize typical reaction conditions for SNAr on activated fluoro-nitroaromatic systems with various nucleophiles. While this data was generated for 2-fluoro-5-nitrobenzene-1,4-diamine, it serves as an excellent starting point for optimizing reactions on 2-fluoronitrobenzoates.[1]
Table 1: SNAr with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Morpholine | K₂CO₃ | DMF | 80 | 4 | 92 |
| Piperidine | Et₃N | DMSO | 100 | 3 | 88 |
| Benzylamine | K₂CO₃ | DMF | 60 | 6 | 85 |
| Aniline | K₂CO₃ | DMSO | 120 | 12 | 75 |
Data adapted from BenchChem Application Notes for a related substrate.[1]
Table 2: SNAr with Alcohol and Phenol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methanol | NaH | THF | 60 | 5 | 90 |
| Phenol | KOtBu | DMF | 80 | 6 | 87 |
| Isopropanol | NaH | DMF | 80 | 8 | 82 |
Data adapted from BenchChem Application Notes for a related substrate.[1]
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a general method for the reaction of a methyl 2-fluoronitrobenzoate with a secondary amine like morpholine.
Materials:
-
Methyl 2-fluoro-5-nitrobenzoate (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)[1]
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware with inert atmosphere setup (Nitrogen or Argon)
Experimental Workflow: SNAr with Amine
Caption: General experimental workflow for SNAr with an amine.
Procedure:
-
To a round-bottom flask under an inert atmosphere, add methyl 2-fluoro-5-nitrobenzoate (1.0 eq) and potassium carbonate (2.0 eq).[1]
-
Add anhydrous DMF to dissolve the solids.
-
Add the amine nucleophile (1.2 eq) to the solution.[1]
-
Heat the reaction mixture to 60-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.[1]
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[1]
Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile
This protocol describes a general method for the reaction of a methyl 2-fluoronitrobenzoate with an alcohol, which requires a stronger base.
Materials:
-
Methyl 2-fluoro-5-nitrobenzoate (1.0 eq)
-
Alcohol of choice (e.g., isopropanol, 1.5 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate, Saturated aq. NH₄Cl, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware with inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the alcohol (1.5 eq) dissolved in anhydrous THF to the suspension.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide.[1]
-
Add a solution of methyl 2-fluoro-5-nitrobenzoate (1.0 eq) in anhydrous THF to the alkoxide solution.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.[1]
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
References
Technical Support Center: Nitro Group Side Reactions in Nucleophilic Aromatic Substitution (SNAr)
Welcome to the technical support center for troubleshooting reactions involving nitro-substituted aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions of the nitro group during nucleophilic aromatic substitution (SNAr).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My SNAr reaction has a low yield and the reaction mixture turned a dark red/purple color. What is happening?
A1: The intense color you are observing is likely due to the formation of a stable Meisenheimer complex.[1][2][3] While the Meisenheimer complex is a necessary intermediate in the SNAr mechanism, its over-stabilization or decomposition through alternative pathways can lead to low yields of the desired product.
Troubleshooting Steps:
-
Assess Intermediate Stability: The color indicates the formation of the resonance-stabilized anionic intermediate (Meisenheimer complex).[4][5][6] If this complex is too stable, the elimination of the leaving group, which is the second step of the reaction, may be slow.
-
Evaluate Reaction Conditions:
-
Temperature: While heating is often required to overcome the energy barrier for the elimination step, excessive heat can cause decomposition of the starting material, the Meisenheimer complex, or the product.[3] Try running the reaction at a lower temperature for a longer period.
-
Base/Nucleophile Concentration: An excessively high concentration of a strong base can lead to deprotonation of other sites on your molecule or promote side reactions.[3] If using a base to generate your nucleophile in situ, ensure stoichiometry is correct. Consider using a weaker base if possible.
-
-
Check for Water: The presence of water can lead to hydrolysis of starting materials or products, especially at elevated temperatures with basic conditions.[7] Ensure all reagents and solvents are anhydrous.
Q2: I'm observing significant amounts of byproducts where the nitro group has been reduced (e.g., to an amine, azoxy, or azo compound). How can I prevent this?
A2: Unwanted reduction of the nitro group is a common side reaction. The nitro group is highly susceptible to reduction, and certain nucleophiles (especially amines and thiols) or reaction conditions can facilitate this process, leading to the formation of nitroso, hydroxylamine, amino, or coupled azoxy/azo compounds.[8][9][10]
Troubleshooting Guide:
-
Choice of Nucleophile/Base: Some nucleophiles or bases can act as reducing agents. If you suspect your nucleophile is causing the reduction, consider protecting it or using an alternative.
-
Reaction Temperature: High temperatures can promote redox side reactions. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Exclude Reductive Metals: Ensure your reaction setup is free from contaminants of easily oxidized metals (e.g., iron, zinc) which are often used intentionally for nitro reductions.[10][11]
-
Degas Solvents: Remove dissolved oxygen from the reaction mixture, as it can sometimes participate in complex redox cycles.
DOT Diagram: Competing Reaction Pathways
Below is a diagram illustrating the competition between the desired SNAr pathway and the undesired nitro group reduction pathway.
Caption: Competing pathways for a nitro-activated aryl halide.
Q3: My reaction is sluggish and gives a poor yield, even though I have a nitro group to activate the ring. What factors should I reconsider?
A3: While the nitro group is a powerful activator, several other factors critically influence the SNAr reaction rate. The position of the nitro group, the nature of the leaving group, and the choice of solvent are all crucial for success.[4][7][12]
Troubleshooting Workflow:
The following workflow can help diagnose the cause of a sluggish reaction.
Caption: Troubleshooting workflow for slow SNAr reactions.
-
Position of Nitro Group: The activating effect is only significant when the nitro group is ortho or para to the leaving group. This positioning allows the negative charge of the Meisenheimer intermediate to be delocalized onto the nitro group through resonance, stabilizing it.[5][6] A meta nitro group does not provide this resonance stabilization, resulting in a much slower reaction.[5][13]
-
Leaving Group Ability: In contrast to SN2 reactions, the rate-determining step in SNAr is the initial nucleophilic attack and formation of the Meisenheimer complex.[6][14] Therefore, the bond to the leaving group is not broken in this step. The reaction rate is actually accelerated by more electronegative halogens that make the ring more electrophilic. The general reactivity trend for halogen leaving groups is F > Cl > Br > I.[7]
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, and NMP are ideal for SNAr reactions.[15] They are effective at solvating the cationic counter-ion of the nucleophile but do not strongly solvate the anionic nucleophile, leaving it more reactive. They also help stabilize the charged Meisenheimer complex.
Quantitative Data Summary
The choice of solvent and base can significantly impact the conversion and selectivity of SNAr reactions. The following table summarizes qualitative trends and provides examples of conditions that can be used to mitigate side reactions.
| Parameter | Condition Favoring Desired SNAr | Condition Favoring Side Reactions | Rationale |
| Temperature | Lowest effective temperature (e.g., RT to 80 °C) | High temperatures (>120 °C) | Higher temperatures can provide the activation energy for undesired reduction or decomposition pathways.[3] |
| Base | Weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) | Strong, bulky bases (e.g., NaH, t-BuOK in excess) | Strong bases can deprotonate other positions or, in extreme cases, promote elimination-addition (benzyne) mechanisms.[6][7] |
| Solvent | Anhydrous polar aprotic (DMSO, DMF) | Protic solvents (alcohols, water) or wet solvents | Protic solvents can decrease nucleophilicity by hydrogen bonding and participate in hydrolysis side reactions.[7][15] |
| Atmosphere | Inert (Nitrogen, Argon) | Air (Oxygen) | Oxygen can participate in single-electron transfer (SET) pathways or oxidative side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in SNAr
This protocol provides a general framework for performing an SNAr reaction on a nitro-activated aryl halide while minimizing common side reactions.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of inert gas (Nitrogen or Argon).
-
Use anhydrous solvents. If not available from a sealed bottle, solvents like DMF or DMSO should be dried over molecular sieves.
-
Ensure all solid reagents are dry and free-flowing.
-
-
Reaction Setup:
-
To a dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and inert gas inlet, add the nitro-activated aryl halide (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMSO or DMF, approx. 0.1-0.5 M concentration).
-
Add a mild base (e.g., K₂CO₃, 1.5-2.0 eq). Using a carbonate base avoids the presence of strongly reducing or aggressive hydroxides or alkoxides.
-
Begin stirring the mixture under a positive pressure of inert gas.
-
-
Nucleophile Addition:
-
Dissolve the nucleophile (1.1-1.2 eq) in a small amount of the anhydrous reaction solvent.
-
Add the nucleophile solution dropwise to the reaction mixture at room temperature over 10-15 minutes. A slow addition helps to control any initial exotherm.
-
-
Reaction Monitoring:
-
Gently heat the reaction to the desired temperature (e.g., 60-80 °C). Avoid excessively high temperatures.
-
Monitor the reaction progress by TLC or LC-MS. When taking an aliquot for analysis, quench it immediately in a prepared vial containing a dilute acid solution (e.g., 1M HCl) to neutralize the base and stop the reaction.[3] This prevents streaking on the TLC plate.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with water and brine to remove the high-boiling solvent (DMSO/DMF) and salts.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product using column chromatography or recrystallization.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Unspecific peroxygenase enabled formation of azoxy compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. byjus.com [byjus.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of Ethyl 2-fluoro-4-nitrobenzoate during workup
Welcome to the Technical Support Center for Ethyl 2-fluoro-4-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and purification of this compound, with a specific focus on preventing its hydrolysis during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound is an organic ester. Its chemical structure includes a benzene ring substituted with a fluorine atom and a nitro group, both of which are strong electron-withdrawing groups. These groups pull electron density away from the ester's carbonyl carbon, making it more electrophilic and highly susceptible to nucleophilic attack by water or hydroxide ions. This increased reactivity makes the ester particularly prone to hydrolysis, the chemical breakdown into its parent carboxylic acid (2-fluoro-4-nitrobenzoic acid) and ethanol, especially under acidic or basic conditions.[1]
Q2: What are the common signs of hydrolysis during the workup of this compound?
The primary indicators of unintended hydrolysis are a reduced yield of the desired ester product and the reappearance of the starting material, 2-fluoro-4-nitrobenzoic acid.[1] This can be confirmed through analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The appearance of a more polar spot corresponding to the carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of peaks in the ¹H or ¹³C NMR spectrum of the crude product that correspond to the starting carboxylic acid.[1]
-
Infrared (IR) Spectroscopy: The observation of a broad O-H stretch, which is characteristic of a carboxylic acid.[1]
Q3: Which steps in a typical workup pose the highest risk for hydrolysis?
Aqueous wash steps are the most critical.[1] Specifically:
-
Quenching the reaction: Adding water or aqueous solutions to the reaction mixture.
-
Base wash: Using a basic solution, such as sodium bicarbonate, to neutralize the acid catalyst (e.g., H₂SO₄) and any excess carboxylic acid. While necessary, this step can induce base-catalyzed hydrolysis (saponification), which is often irreversible under the workup conditions.[1]
Q4: How does temperature affect the rate of hydrolysis?
Hydrolysis rates are highly dependent on temperature. Higher temperatures increase the kinetic energy of the molecules, accelerating the rate of the hydrolysis reaction.[1] It is, therefore, crucial to maintain low temperatures during the aqueous workup of sensitive esters like this compound.
Troubleshooting Guide: Low Yield Due to Hydrolysis
If you are experiencing low yields and suspect hydrolysis of your this compound, use the following guide to troubleshoot and optimize your workup procedure.
| Observation | Potential Cause | Recommended Solution |
| Significant amount of starting carboxylic acid in crude product (confirmed by TLC/NMR). | Hydrolysis during aqueous workup. | Perform all aqueous washes with ice-cold solutions to slow down the kinetics of hydrolysis.[1] |
| Use of a strong base for neutralization. | Use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Avoid strong bases such as NaOH or KOH.[1] | |
| Prolonged contact time with aqueous layers. | Perform extractions and washes efficiently and without unnecessary delays. Do not let the layers sit for extended periods.[1] | |
| Product appears oily or wet after solvent removal. | Incomplete drying of the organic layer. | Use a sufficient amount of an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) until it no longer clumps. Ensure the organic layer is thoroughly dried before solvent evaporation.[1] |
| Low recovery after purification. | Loss of product during aqueous washes. | Minimize the volume of aqueous washes. A wash with brine (saturated NaCl solution) can help to reduce the solubility of the ester in the aqueous phase.[2] |
Below is a decision tree to help diagnose the cause of ester hydrolysis during your workup.
Experimental Protocols
Protocol: Fischer Esterification and Workup to Minimize Hydrolysis
This protocol is adapted from a standard Fischer esterification procedure and is designed to minimize the hydrolysis of this compound during the workup.
Materials:
-
2-fluoro-4-nitrobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution (ice-cold)
-
Brine (saturated NaCl solution) (ice-cold)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Esterification: In a round-bottom flask, dissolve 2-fluoro-4-nitrobenzoic acid in an excess of anhydrous ethanol. Carefully add a catalytic amount of concentrated sulfuric acid. Equip the flask with a reflux condenser and heat the mixture to reflux for the required reaction time (monitor by TLC).
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath.[1]
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel.
-
Neutralization: Wash the organic layer with ice-cold saturated NaHCO₃ solution. Add the basic solution slowly and vent the funnel frequently to release the pressure from CO₂ evolution. Continue washing until the effervescence ceases.
-
Aqueous Wash: Wash the organic layer with ice-cold brine to remove residual water and salts.
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Solvent Evaporation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the crude product can be further purified by column chromatography.
The following diagram illustrates the general workflow for an esterification workup designed to prevent hydrolysis.
References
Catalyst selection for optimizing Fischer esterification of 2-fluoro-4-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Fischer esterification of 2-fluoro-4-nitrobenzoic acid.
Troubleshooting Guide
Problem 1: Low or No Ester Product Yield
Possible Causes and Solutions:
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, limiting the yield of the ester.[1][2][3]
-
Solution: To drive the reaction forward, it is crucial to remove water as it forms. This can be achieved by:
-
Using a large excess of the alcohol reactant, which also serves as the solvent.[1][2][3]
-
Employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.[1][2][4]
-
Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[4] Note that molecular sieves may be ineffective in microwave-assisted reactions at elevated temperatures.[5]
-
-
-
Inactive or Insufficient Catalyst: The acid catalyst may be old, degraded, or used in an insufficient amount, leading to a slow or incomplete reaction.
-
Solution: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh. Use an appropriate catalytic amount; too little will result in a slow reaction, while too much can lead to side reactions.[6]
-
-
Incomplete Reaction: The reaction may not have reached completion within the allotted time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.[6]
-
-
Steric Hindrance: The ortho-fluoro substituent may cause minor steric hindrance, potentially slowing the reaction rate compared to other isomers.[6]
-
Solution: If steric hindrance is suspected to be a significant issue, consider alternative, more reactive esterification methods. One such method is the conversion of the carboxylic acid to its highly reactive acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the alcohol.[6]
-
Problem 2: Presence of Unexpected Byproducts
Possible Side Reactions and Mitigation Strategies:
-
Sulfonation: When using concentrated sulfuric acid as a catalyst at elevated temperatures, sulfonation of the aromatic ring can occur.[6][7]
-
Dehydration of Alcohol: Secondary or tertiary alcohols are susceptible to acid-catalyzed dehydration to form alkenes, especially at higher temperatures. Tertiary alcohols are generally not suitable for Fischer esterification.[4][6]
-
Mitigation: Employ milder reaction conditions or consider an alternative esterification method that does not require strong acids and high heat, such as the Steglich esterification.[6]
-
-
Ether Formation: The alcohol can undergo self-condensation to form an ether, particularly in the presence of a strong acid catalyst and at high temperatures.[6]
-
Mitigation: Optimize the reaction temperature and catalyst concentration to favor esterification over ether formation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the Fischer esterification of 2-fluoro-4-nitrobenzoic acid?
A1: The most commonly used catalysts are strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4][6][7] Lewis acids can also be employed.[4][7] For simpler esterifications, sulfuric acid is often chosen for its effectiveness and low cost.[7]
Q2: What are the typical reaction conditions for this esterification?
A2: Typical reaction times for Fischer esterification range from 1 to 10 hours at temperatures between 60–110 °C.[4] The reaction is often carried out under reflux.[2] For microwave-assisted synthesis, optimal conditions for a similar substrate (4-fluoro-3-nitrobenzoic acid) were found to be 130°C for a total of 15 minutes.[5]
Q3: Can I use a solid acid catalyst for this reaction?
A3: Yes, solid acid catalysts are a viable alternative to homogeneous catalysts and offer the advantage of easier separation and potential for reuse.[8] Examples of solid acid catalysts used for esterification include:
Q4: How does the electronic nature of the substituents on the benzoic acid affect the reaction?
A4: The presence of electron-withdrawing groups, such as the nitro and fluoro groups on 2-fluoro-4-nitrobenzoic acid, increases the acidity of the carboxylic acid. This can influence the reaction equilibrium and rate.[7]
Q5: Are there alternative methods to Fischer esterification for this substrate?
A5: Yes, if Fischer esterification proves to be low-yielding or problematic, several alternatives can be considered:
-
Reaction with Acyl Chlorides: Convert the carboxylic acid to 2-fluoro-4-nitrobenzoyl chloride with a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive towards alcohols.[6]
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a milder method suitable for acid-sensitive substrates.[4][6]
Data Presentation
Table 1: Comparison of Homogeneous Catalysts for Fischer Esterification
| Catalyst | Type | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | High catalytic activity, low cost, acts as a dehydrating agent.[7][9][12] | Can cause charring and side reactions like sulfonation at high temperatures.[6][7][13] Corrosive.[10] |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Solid, easier to handle than H₂SO₄.[7] Less prone to causing oxidation or charring.[13] | |
| Lewis Acids (e.g., Sc(OTf)₃, BF₃) | Lewis Acid | Can be effective catalysts.[2][4] | May be more expensive than Brønsted acids. |
Table 2: Typical Reaction Parameters for Fischer Esterification of Aromatic Acids
| Parameter | Conventional Heating | Microwave-Assisted |
| Temperature | 60 - 110 °C (reflux)[4] | 130 - 150 °C[5] |
| Reaction Time | 1 - 10 hours[4] | 15 - 30 minutes[5] |
| Catalyst Loading | Catalytic amounts | Catalytic amounts |
| Alcohol | Typically used in large excess (can act as solvent)[1][4] | Used as solvent[5] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification using Sulfuric Acid (Conventional Heating)
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, add 2-fluoro-4-nitrobenzoic acid (1 equivalent).
-
Solvent and Reagent Addition: Add the desired alcohol (e.g., methanol or ethanol) in a large excess, as it will also serve as the solvent.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., a few drops) to the mixture while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 1-10 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a low-boiling alcohol was used, it can be removed under reduced pressure.
-
Pour the reaction mixture into cold water.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the ester product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude ester by recrystallization or column chromatography.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. studylib.net [studylib.net]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 10. digital.csic.es [digital.csic.es]
- 11. researchgate.net [researchgate.net]
- 12. scienceready.com.au [scienceready.com.au]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Solvent effects on the rate of nucleophilic aromatic substitution of Ethyl 2-fluoro-4-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the solvent effects on the rate of nucleophilic aromatic substitution (SNAr) reactions. Due to a lack of specific kinetic data for Ethyl 2-fluoro-4-nitrobenzoate in the public domain, this guide utilizes the well-studied reaction of a structurally similar compound, 1-fluoro-2,4-dinitrobenzene , with a common nucleophile, piperidine , as a representative model. The principles and troubleshooting advice provided are broadly applicable to the SNAr of related substrates like this compound.
Data Presentation: Solvent Effects on the Rate of SNAr of 1-fluoro-2,4-dinitrobenzene with Piperidine
The following table summarizes the second-order rate coefficients for the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine in various aprotic solvents. This data illustrates the significant influence of the solvent on the reaction rate.
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Toluene | 2.38 | 0.045 |
| Benzene | 2.28 | 0.088 |
| Dioxane | 2.21 | 0.150 |
| Trichloroethane | 7.53 | 0.235 |
| Tetrahydrofuran | 7.58 | 0.315 |
| Chlorobenzene | 5.62 | 0.320 |
| Ethyl Acetate | 6.02 | 0.430 |
| Chloroform | 4.81 | 1.15 |
| Dichloromethane | 8.93 | 1.20 |
| Acetone | 20.7 | 1.95 |
| Acetonitrile | 37.5 | 2.80 |
| Nitromethane | 35.9 | 3.50 |
Data adapted from a study on the kinetics of the reaction between 1-fluoro-2,4-dinitrobenzene and piperidine in aprotic solvents.[1]
Experimental Protocols
A detailed methodology for studying the kinetics of the reaction between 1-fluoro-2,4-dinitrobenzene and piperidine is provided below. This protocol can be adapted for this compound.
Objective: To determine the second-order rate constant of the SNAr reaction.
Materials:
-
1-fluoro-2,4-dinitrobenzene (or this compound)
-
Piperidine
-
A range of anhydrous aprotic solvents (e.g., as listed in the table above)
-
UV-Vis Spectrophotometer
-
Thermostatted cell holder
-
Quartz cuvettes
-
Syringes and standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the aryl fluoride (e.g., 1-fluoro-2,4-dinitrobenzene) in the chosen solvent.
-
Prepare a series of solutions of piperidine in the same solvent at various concentrations. Ensure the piperidine concentration is in large excess (at least 10-fold) compared to the aryl fluoride to maintain pseudo-first-order conditions.
-
-
Kinetic Measurements:
-
Equilibrate the UV-Vis spectrophotometer and the thermostatted cell holder to the desired reaction temperature (e.g., 25 °C).[2]
-
Place a known volume of the piperidine solution into a quartz cuvette and place it in the cell holder.
-
Initiate the reaction by injecting a small, known volume of the aryl fluoride stock solution into the cuvette and mix quickly.
-
Immediately begin monitoring the increase in absorbance at the wavelength corresponding to the product formation (e.g., around 383 nm for the product of 1-fluoro-2,4-dinitrobenzene and piperidine).[2]
-
Record the absorbance as a function of time until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order rate equation.
-
The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the concentration of piperidine.
-
Troubleshooting Guides and FAQs
Q1: My reaction rate is much slower/faster than expected.
A1:
-
Solvent Purity: The presence of water or other protic impurities in aprotic solvents can significantly affect the reaction rate by solvating the nucleophile. Ensure your solvents are anhydrous.
-
Temperature Control: Reaction rates are highly sensitive to temperature fluctuations. Use a thermostatted cell holder to maintain a constant temperature throughout the experiment.
-
Concentration Accuracy: Inaccurate concentrations of reactants will lead to erroneous rate constants. Double-check the preparation of your stock solutions.
-
Solvent Choice: As the data table shows, the reaction rate can vary by orders of magnitude depending on the solvent. Polar aprotic solvents generally accelerate SNAr reactions.
Q2: I am observing non-linear plots of k_obs vs. nucleophile concentration.
A2:
-
Base Catalysis: In some aprotic solvents, a second molecule of the amine nucleophile can act as a base to assist in the removal of the proton in the rate-determining step, leading to a second-order dependence on the nucleophile concentration at higher concentrations.[1] Consider analyzing your data with a model that accounts for this potential base catalysis.
-
Change in Rate-Determining Step: The solvent can influence the rate-determining step of the SNAr mechanism. In some cases, the formation of the Meisenheimer intermediate is rate-limiting, while in others, the departure of the leaving group is the slow step.[1] This can lead to complex kinetic behavior.
Q3: The absorbance readings are unstable or noisy.
A3:
-
Spectrophotometer Stability: Ensure the spectrophotometer lamp has warmed up sufficiently before starting measurements.
-
Mixing: Incomplete or slow mixing of the reactants can lead to initial fluctuations in absorbance. Ensure rapid and thorough mixing at the start of the reaction.
-
Precipitation: If the product is not soluble in the chosen solvent, it may precipitate and cause light scattering, leading to noisy data. Check the solubility of your expected product in the reaction medium.
Q4: How do I choose the right solvent for my reaction?
A4:
-
Polarity: Generally, polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are good choices for SNAr reactions as they can stabilize the charged Meisenheimer intermediate without strongly solvating the anionic nucleophile.
-
Hydrogen Bond Donating Ability: Solvents that are hydrogen-bond donors (protic solvents) can stabilize the anionic nucleophile, reducing its reactivity and slowing down the reaction.[3] However, they can also assist in the departure of the leaving group. The overall effect will depend on the specific reactants and the rate-determining step.[1]
-
Solubility: Ensure that both your reactants and the expected product are soluble in the chosen solvent.
Mandatory Visualization
Caption: Influence of solvent properties on the SNAr reaction pathway.
References
- 1. bldpharm.com [bldpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Managing exothermic reactions in the synthesis of Ethyl 2-fluoro-4-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-fluoro-4-nitrobenzoate. The primary focus is on managing the highly exothermic nitration step, a critical aspect of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge lies in controlling the regioselectivity of the nitration of 2-fluorobenzoic acid or its ethyl ester. The fluorine atom is an ortho-, para-director, while the carboxylic acid or ester group is a meta-director. This can lead to the formation of multiple isomers. Additionally, the nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.[1]
Q2: Why is temperature control so critical during the nitration step?
A2: Nitration reactions are highly exothermic.[2] Poor temperature control can lead to an uncontrolled increase in the reaction rate, known as a runaway reaction. This can result in the formation of undesired byproducts, including dinitrated compounds, and poses a significant safety hazard. Maintaining a low and stable temperature is crucial for both safety and achieving a high yield of the desired product.[2][3]
Q3: What are the common byproducts in the nitration of 2-fluorobenzoic acid?
A3: Besides the desired 2-fluoro-4-nitrobenzoic acid, other possible isomers include 2-fluoro-6-nitrobenzoic acid and 2-fluoro-3-nitrobenzoic acid. The formation of these byproducts is influenced by reaction conditions such as temperature and the concentration of the nitrating agent. Dinitrated products can also form if the reaction conditions are too harsh.
Q4: Can I nitrate ethyl 2-fluorobenzoate directly, or should I nitrate 2-fluorobenzoic acid first and then perform the esterification?
A4: Both pathways are viable. Nitrating 2-fluorobenzoic acid first, followed by esterification, is a common approach. This allows for the purification of the nitro-acid intermediate before proceeding to the final product. Direct nitration of ethyl 2-fluorobenzoate is also possible, but the purification of the final product from any isomeric impurities might be more challenging. The choice of route often depends on the specific experimental setup and purification capabilities.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 2-fluoro-4-nitro Isomer
| Potential Cause | Troubleshooting Action |
| Incorrect Reaction Temperature | Maintain a strict temperature range, typically between 0 and 5°C, during the addition of the nitrating agent.[3] Use an efficient cooling bath (ice-salt or a cryocooler). |
| Suboptimal Nitrating Agent Concentration | The ratio of nitric acid to sulfuric acid is crucial. A common nitrating mixture consists of a 1:1 to 1:2 (v/v) ratio of concentrated nitric acid to concentrated sulfuric acid. |
| Formation of Undesired Isomers | The directing effects of the fluoro and carboxyl/ester groups can lead to a mixture of isomers. Lowering the reaction temperature can sometimes improve the selectivity for the para-isomer. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed before workup. |
| Loss of Product During Workup | Ensure the pH is sufficiently acidic during the precipitation of the nitro-acid to minimize its solubility in the aqueous phase. Use cold water for washing the precipitate to reduce losses. |
Issue 2: Runaway Reaction (Rapid Temperature Increase and Gas Evolution)
| Immediate Action | Preventative Measures |
| 1. Immediately stop the addition of the nitrating agent. | - Ensure the cooling bath is at the target temperature before starting the reaction. |
| 2. If possible and safe, add a large volume of crushed ice directly to the reaction mixture to quench the reaction. | - Add the nitrating agent very slowly (dropwise) with vigorous stirring to ensure efficient heat dissipation. |
| 3. Be prepared to evacuate the fume hood and the immediate area if the reaction becomes uncontrollable. | - Use a reaction vessel with a large surface area to volume ratio to improve heat transfer. |
| 4. Have appropriate fire extinguishing equipment and a safety shower readily accessible. | - Always perform nitration reactions in a certified chemical fume hood with the sash at the lowest practical height. |
Experimental Protocols
Protocol 1: Nitration of 2-Fluorobenzoic Acid
This protocol is adapted from general procedures for the nitration of substituted benzoic acids.
Materials:
-
2-Fluorobenzoic Acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to below 5°C.
-
Slowly add 2-fluorobenzoic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Once the 2-fluorobenzoic acid is completely dissolved and the solution is cooled back to 0-5°C, add the cold nitrating mixture dropwise from the dropping funnel. Maintain the reaction temperature below 5°C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring.
-
A white to pale yellow precipitate of 2-fluoro-4-nitrobenzoic acid should form.
-
Allow the mixture to stir until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Dry the product in a vacuum oven at a low temperature.
Protocol 2: Esterification of 2-Fluoro-4-nitrobenzoic Acid
This protocol is based on standard Fischer esterification procedures.
Materials:
-
2-Fluoro-4-nitrobenzoic Acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (catalyst)
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Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask, dissolve the dried 2-fluoro-4-nitrobenzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (careful of CO2 evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data
The following table summarizes typical reaction parameters for the nitration of substituted benzoic acids, which can serve as a starting point for the synthesis of 2-fluoro-4-nitrobenzoic acid.
| Parameter | Value/Range | Notes |
| Reactant Ratio (Acid:HNO₃:H₂SO₄) | 1 : 1.1-1.5 : 2-3 (molar ratio) | An excess of the nitrating agent is typically used to ensure complete conversion. |
| Reaction Temperature | 0 - 10°C | Maintaining a low temperature is critical for controlling the exotherm and improving regioselectivity.[2] |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by TLC or HPLC. |
| Typical Yield of Nitro-acid | 70 - 85% | Yields can vary depending on the specific substrate and reaction conditions. |
| Esterification Reaction Temperature | Reflux (approx. 78°C for ethanol) | Standard Fischer esterification conditions. |
| Esterification Reaction Time | 4 - 8 hours | Dependent on the reactivity of the acid. |
| Typical Yield of Ester | 85 - 95% | Esterification is generally a high-yielding reaction. |
Visualizations
Caption: Experimental workflow for the exothermic nitration of 2-fluorobenzoic acid.
Caption: Logical relationships for troubleshooting low product yield.
References
Technical Support Center: Purification of Ethyl 2-fluoro-4-nitrobenzoate Derivatives
Welcome to the technical support center for the purification of Ethyl 2-fluoro-4-nitrobenzoate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives in a question-and-answer format.
Issue 1: Presence of Colored Impurities in the Final Product
Q: My purified product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?
A: Colored impurities in nitroaromatic compounds are common and can arise from several sources, including residual starting materials, byproducts from side reactions, or degradation products. It is believed that some color-forming impurities are unsaturated compounds, such as nitroolefins.[1][2]
Troubleshooting Steps:
-
Charcoal Treatment: Activated charcoal is effective at adsorbing conjugated compounds that are often responsible for color.[3]
-
Protocol: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal (a spatula tip full) to the hot solution and swirl.[3] Perform a hot filtration to remove the charcoal.[3] Be aware that charcoal can also adsorb some of your desired product, potentially lowering the overall yield.[3]
-
-
Chemical Wash: A pre-distillation wash with a dilute acid or base solution can help remove certain color-forming impurities.[1][4] For instance, a wash with a dilute sodium carbonate solution can help remove acidic impurities.
-
Recrystallization: A carefully chosen recrystallization solvent system can effectively separate colored impurities from the desired product. Often, the colored impurities are more soluble in the mother liquor.
Issue 2: Difficulty with Recrystallization
Q: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being too saturated or cooling too quickly.
Troubleshooting Steps:
-
Add More Solvent: Reheat the solution and add more of the hot solvent to decrease the saturation.[5]
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Use a Different Solvent System: A solvent in which the compound is slightly less soluble at higher temperatures may promote better crystal formation. A mixture of solvents, such as ethyl acetate and petroleum ether, can be effective.[5]
Q: My compound is not crystallizing out of solution, even after cooling.
A: This indicates that the solution is not supersaturated, meaning there is too much solvent.
Troubleshooting Steps:
-
Evaporate Solvent: Gently heat the solution to evaporate some of the solvent and increase the concentration of your compound.
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to initiate crystallization.
-
Issue 3: Incomplete Separation during Column Chromatography
Q: I am unable to get good separation of my product from impurities using column chromatography. What can I do to improve the separation?
A: Poor separation in column chromatography can be due to an inappropriate solvent system, improper column packing, or overloading the column.
Troubleshooting Steps:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 for good separation.
-
Proper Column Packing: Ensure the silica gel or alumina is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample Loading: Load the sample in a concentrated band at the top of the column. Dry loading the sample onto a small amount of silica gel is often the most effective method.
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution, where the polarity of the solvent is gradually increased, can be employed.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound derivatives?
A1: Common impurities include:
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Unreacted Starting Materials: Such as 2-fluoro-4-nitrobenzoic acid.
-
Side-Products: Arising from incomplete reactions or side reactions. For derivatives synthesized via nucleophilic aromatic substitution, unreacted starting amine or other nucleophiles may be present.
-
Positional Isomers: Depending on the synthetic route, other isomers of the substituted benzoate may be formed.
Q2: What is a good starting solvent system for column chromatography of this compound derivatives?
A2: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. A typical starting ratio would be 9:1 or 8:2 (hexane:ethyl acetate), with the polarity gradually increased as needed.
Q3: Can the ester group of this compound be hydrolyzed during workup?
A3: Yes, under strongly acidic or basic conditions, particularly at elevated temperatures, the ethyl ester can be hydrolyzed back to the carboxylic acid. It is important to control the pH and temperature during extraction and washing steps to minimize this.
Q4: My amino-substituted derivative of Ethyl 2-fluorobenzoate is colored. Is this normal?
A4: Many aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. It is advisable to handle these compounds under an inert atmosphere (e.g., nitrogen or argon) and to purify them promptly after synthesis.
Data Presentation
Table 1: Purity and Yield Data for Nitrobenzoate Derivatives from Literature
| Compound | Purification Method | Purity | Yield | Reference |
| Ethyl 4-nitrobenzoate | Recrystallization | 98.9% | 88.3% | [6] |
| Ethyl 4-nitrobenzoate | Recrystallization | 99.2% | 94.4% | [6] |
| Ethyl 3-nitrobenzoate | Distillation/Recrystallization | 98.6% | 94.7% | [6] |
| Ethyl 2-nitrobenzoate | Recrystallization | 96.9% | 92.0% | [6] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound Derivatives
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Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A common system is ethyl acetate/petroleum ether.[5]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent in a mixed system) until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[3]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If using a mixed solvent system, the less soluble solvent (e.g., petroleum ether) can be added slowly until the solution becomes slightly cloudy, then reheated until clear before cooling.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Protocol 2: General Procedure for Column Chromatography of this compound Derivatives
-
Column Preparation:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent system determined by TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the eluent as needed to elute the desired compound.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: A logical troubleshooting guide for common purification challenges.
Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway by certain fluoronitrobenzoate derivatives.[7][]
References
- 1. EP2280926B1 - Method for eliminating color forming impurities from nitro compounds - Google Patents [patents.google.com]
- 2. CN102007094B - Improved method for eliminating color forming impurities from nitro compounds - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 7. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
How to remove unreacted starting material from Ethyl 2-fluoro-4-nitrobenzoate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-fluoro-4-nitrobenzoate. It focuses on the common challenge of removing unreacted starting material from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in reactions involving this compound?
A1: Besides the unreacted starting material (this compound), other potential impurities can include byproducts from side reactions, residual solvents from the reaction or work-up, and any excess reagents or catalysts used. In nucleophilic aromatic substitution (SNAr) reactions, common byproducts can arise from reactions with water or other nucleophiles present in the reaction mixture.
Q2: Which purification techniques are most effective for removing unreacted this compound?
A2: The most common and effective methods for purifying the products of reactions involving this compound are recrystallization and column chromatography. The choice between these methods depends on the physical state of the product (solid or oil), the polarity difference between the product and the starting material, and the scale of the reaction.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. By spotting the crude reaction mixture, the purified fractions from column chromatography, and the recrystallized product alongside the starting material on a TLC plate, you can effectively track the separation and assess the purity of your final product.
Q4: What is a suitable solvent system for the recrystallization of products from this compound reactions?
A4: For a closely related compound, Ethyl 4-fluoro-3-nitrobenzoate, a mixture of hot ethyl acetate and petroleum ether has been successfully used for recrystallization to obtain colorless crystals.[1] For other nitroaromatic compounds, ethanol, methanol, or mixtures with water are also common. The ideal solvent system should dissolve your product well at elevated temperatures but poorly at room temperature, while the unreacted starting material should have different solubility characteristics.
Troubleshooting Guide
This guide addresses specific issues you might encounter when trying to remove unreacted this compound.
Issue 1: Unreacted Starting Material Co-elutes with the Product during Column Chromatography.
-
Possible Cause: The chosen mobile phase has a polarity that is not optimal for separating the product and the starting material.
-
Solution:
-
Adjust Mobile Phase Polarity: If the product and starting material are running too close together on the TLC plate (similar Rf values), you need to adjust the polarity of your eluent.
-
If both spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of a non-polar solvent like hexane or petroleum ether).
-
If both spots are too low on the TLC plate (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of a polar solvent like ethyl acetate or dichloromethane).
-
-
Gradient Elution: Employ a gradient elution strategy during column chromatography. Start with a less polar solvent system to first elute the less polar component (often the starting material or a non-polar byproduct), and gradually increase the polarity to elute your more polar product.
-
Alternative Stationary Phase: While silica gel is most common, consider using a different stationary phase, such as alumina, if separation on silica is challenging.
-
Issue 2: The Product and Unreacted Starting Material Co-crystallize during Recrystallization.
-
Possible Cause: The product and starting material have very similar solubility profiles in the chosen solvent system.
-
Solution:
-
Screen Different Solvents: Test a variety of solvents or solvent mixtures to find one that selectively dissolves the product at high temperatures while leaving the starting material less soluble, or vice-versa.
-
Slow Cooling: Allow the hot, saturated solution to cool down very slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.
-
Partial Purification First: If the amount of unreacted starting material is significant, consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before proceeding with recrystallization.
-
Issue 3: Low Recovery of the Purified Product.
-
Possible Cause: The product is partially soluble in the recrystallization solvent even at low temperatures, or it is being lost during the work-up and transfer steps.
-
Solution:
-
Minimize Solvent Volume: During recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling: Ensure the recrystallization mixture is thoroughly cooled in an ice bath to maximize product precipitation.
-
Washing: When washing the isolated crystals after filtration, use a minimal amount of ice-cold solvent to avoid redissolving the product.
-
Extraction: During liquid-liquid extraction, perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete extraction of the product from the aqueous layer.
-
Data Presentation
Table 1: Purity and Yield Data for Related Alkyl Nitrobenzoates After Purification
| Compound | Purification Method | Purity (by HPLC) | Yield | Reference |
| Ethyl 4-nitrobenzoate | Work-up and drying | 99.2% | 94.4% | [2] |
| Ethyl 4-nitrobenzoate | Work-up and drying | 98.9% | 88.3% | [2] |
| Ethyl 2-nitrobenzoate | Work-up and drying | 96.9% | 92% | [2] |
| Ethyl 3-nitrobenzoate | Work-up and drying | 98.6% | 94.7% | [2] |
Note: The data presented is for structurally similar compounds and is intended for comparative purposes. Actual yields and purities for this compound reactions may vary.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from the purification of a structurally similar compound, Ethyl 4-fluoro-3-nitrobenzoate.[1]
-
Dissolution: Transfer the crude reaction mixture to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate or ethanol) while stirring and gently heating until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Add a less polar co-solvent (e.g., petroleum ether or hexanes) dropwise to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold co-solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This is a general protocol for the purification of nitroaromatic compounds.
-
TLC Analysis: Develop a suitable mobile phase for column chromatography using TLC. The ideal solvent system should provide a good separation between your product and the unreacted starting material, with the product having an Rf value of approximately 0.3-0.4. A common mobile phase for compounds of this type is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry silica gel onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualizations
Caption: Troubleshooting workflow for selecting a purification method.
Caption: Logical steps for choosing a primary purification technique.
References
Strategies to minimize side product formation in reactions with Ethyl 2-fluoro-4-nitrobenzoate
Welcome to the technical support center for Ethyl 2-fluoro-4-nitrobenzoate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing side product formation during chemical reactions with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is primarily used in two main types of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is displaced by a nucleophile. The strong electron-withdrawing nitro group at the para-position activates the aromatic ring for this substitution.[1][2][3][4]
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, yielding Ethyl 2-fluoro-4-aminobenzoate, a valuable building block in pharmaceutical synthesis.
Q2: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction with this compound sluggish or not proceeding to completion?
A2: Several factors can affect the rate of an SNAr reaction:
-
Nucleophile Strength: Weak nucleophiles will react slower than strong nucleophiles.
-
Reaction Temperature: Increasing the temperature often accelerates the reaction.
-
Solvent Choice: Aprotic polar solvents like DMF or DMSO are generally preferred as they can solvate the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion.
-
Base: In reactions with nucleophiles like amines or alcohols, a non-nucleophilic base is often required to neutralize the proton generated during the reaction.
Q3: I am observing the formation of 2-hydroxy-4-nitrobenzoic acid as a side product in my SNAr reaction. What is the cause and how can I prevent it?
A3: The formation of 2-hydroxy-4-nitrobenzoic acid is likely due to the hydrolysis of the ethyl ester group under basic or acidic conditions, followed by nucleophilic attack of hydroxide on the aromatic ring. To minimize this side product:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Control Basicity: Use a non-hydroxide base (e.g., K₂CO₃, Et₃N) and avoid excess amounts.
-
Moderate Reaction Temperature: High temperatures can accelerate hydrolysis.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.
Q4: During the reduction of the nitro group, I am getting a mixture of products instead of the desired amine. What are the possible side products and how can I improve selectivity?
A4: Reduction of a nitro group can lead to several intermediates and side products, including nitroso, hydroxylamine, azo, and azoxy compounds.[5][6][7][8] To favor the formation of the desired amine:
-
Choice of Reducing Agent: Use chemoselective reducing agents known to spare ester and halide functionalities.[9][10][11]
-
Control of Reaction Conditions: Over-reduction or incomplete reduction can be managed by carefully controlling the stoichiometry of the reducing agent, reaction temperature, and time.
-
pH Control: The pH of the reaction medium can influence the product distribution.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired substitution product. | - Incomplete reaction. - Side reactions (e.g., hydrolysis). - Poor nucleophilicity. | - Increase reaction temperature. - Use a stronger, non-nucleophilic base. - Ensure anhydrous conditions. - Use a polar aprotic solvent. |
| Formation of 2-hydroxy-4-nitrobenzoic acid. | - Hydrolysis of the ethyl ester. - Presence of water or hydroxide ions. | - Use anhydrous solvents and reagents. - Employ a non-hydroxide base like K₂CO₃ or Et₃N. - Keep reaction temperatures as low as feasible. |
| Reaction does not proceed at all. | - Inactive nucleophile. - Incorrect positioning of the activating group (not an issue with this substrate). | - Ensure the nucleophile is not sterically hindered. - For alcohol nucleophiles, pre-formation of the alkoxide with a strong base (e.g., NaH) may be necessary. |
Reduction of the Nitro Group
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Formation of azo and azoxy side products. | - Incomplete reduction. - Condensation of intermediate nitroso and hydroxylamine species.[5] | - Use a sufficient excess of the reducing agent. - Optimize reaction time and temperature. - Consider a different, more potent reducing system. |
| Reduction of the ester group. | - Use of a non-selective reducing agent (e.g., LiAlH₄). | - Employ a chemoselective reducing agent such as SnCl₂ or a NaBH₄-FeCl₂ system.[9][10] |
| Dehalogenation (loss of fluorine). | - Harsh reaction conditions. - Certain catalytic hydrogenation conditions. | - Use milder reducing agents. - If using catalytic hydrogenation, screen different catalysts and conditions. Sulfided catalysts can sometimes prevent dehalogenation.[11] |
| Low yield of the desired amine. | - Incomplete reduction. - Difficult workup and product isolation. | - Ensure complete consumption of the starting material by TLC or LC-MS. - During workup of SnCl₂ reductions, careful pH adjustment to basic is crucial to liberate the free amine from tin salts.[11] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add the amine (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Reduction of the Nitro Group using SnCl₂
This protocol provides a method for the chemoselective reduction of the nitro group to an amine, preserving the ester and fluoro functionalities.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
-
5% aqueous Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add SnCl₂·2H₂O (5 equivalents) to the solution.[11]
-
Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice.
-
Carefully add 5% aqueous NaHCO₃ or NaOH with stirring until the pH is slightly basic (pH 7-8) to precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-fluoro-4-aminobenzoate.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Visualizations
Caption: Experimental Workflow for SNAr Reaction.
Caption: Reaction Pathway for Nitro Group Reduction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistryguide.com [organicchemistryguide.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Unspecific peroxygenase enabled formation of azoxy compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Ethyl 2-fluoro-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-fluoro-4-nitrobenzoate, a key intermediate in various synthetic pathways. The following sections present predicted spectral data for the target compound, alongside experimental data for structurally similar molecules to offer a comparative perspective. A comprehensive experimental protocol for acquiring high-quality NMR spectra is also included to support researchers in their analytical endeavors.
NMR Spectral Data
The predicted ¹H and ¹³C NMR data for this compound are summarized below. These values, obtained from computational models, provide a baseline for the expected chemical shifts and coupling constants.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||||
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Chemical Shift (δ, ppm) |
| H-3 | 8.15 | dd | J(H,H) = 8.8, J(H,F) = 10.2 | C=O | 163.5 |
| H-5 | 8.05 | dd | J(H,H) = 8.8, J(H,F) = 2.2 | C-2 (C-F) | 162.8 (d, ¹J(C,F) = 270.0) |
| H-6 | 7.95 | t | J(H,H) = 8.8 | C-4 (C-NO₂) | 150.0 |
| -OCH₂- | 4.45 | q | J(H,H) = 7.1 | C-1 | 133.0 (d, ³J(C,F) = 5.0) |
| -CH₃ | 1.40 | t | J(H,H) = 7.1 | C-6 | 129.5 |
| C-5 | 119.0 (d, ³J(C,F) = 4.0) | ||||
| C-3 | 112.5 (d, ²J(C,F) = 25.0) | ||||
| -OCH₂- | 62.5 | ||||
| -CH₃ | 14.0 |
Note: Predicted data is based on computational algorithms and may vary slightly from experimental values.
Comparative Spectral Data
To provide a practical context for the predicted data, the following table presents experimental ¹H NMR data for two structurally related compounds: Ethyl 4-nitrobenzoate and Ethyl 3-nitrobenzoate. The absence of the ortho-fluoro substituent in these molecules leads to noticeable differences in the chemical shifts and coupling patterns of the aromatic protons.
Table 2: Experimental ¹H NMR Data for Comparative Compounds
| Compound | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl 4-nitrobenzoate | Aromatic H | 8.28 | d | 8.8 |
| Aromatic H | 8.15 | d | 8.8 | |
| -OCH₂- | 4.42 | q | 7.1 | |
| -CH₃ | 1.42 | t | 7.1 | |
| Ethyl 3-nitrobenzoate | Aromatic H | 8.85 | t | 1.8 |
| Aromatic H | 8.40 | ddd | 8.2, 2.3, 1.1 | |
| Aromatic H | 8.30 | ddd | 7.8, 1.8, 1.1 | |
| Aromatic H | 7.65 | t | 8.0 | |
| -OCH₂- | 4.45 | q | 7.1 | |
| -CH₃ | 1.43 | t | 7.1 |
Experimental Protocol for NMR Analysis
Acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a standard protocol for the preparation and analysis of organic compounds.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) that completely dissolves the sample. The choice of solvent can slightly influence chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.
-
Filtering (Optional): If the solution contains suspended particles, filter it through a small plug of glass wool in the Pasteur pipette during transfer.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
Spectrometer Operation
-
Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, the magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp, well-resolved peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters for the desired experiment (¹H or ¹³C). This includes the number of scans, pulse width, acquisition time, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Initiate the NMR experiment to acquire the Free Induction Decay (FID).
-
Data Processing: The FID is then subjected to a Fourier transform to generate the frequency-domain NMR spectrum. This is followed by phase correction and baseline correction to produce the final spectrum for analysis.
Visualization of Molecular Structure and NMR Correlations
The following diagrams illustrate the molecular structure of this compound and the key through-bond correlations observed in its ¹H NMR spectrum.
Caption: Molecular structure of this compound.
Caption: ¹H-¹H coupling in the ethyl group.
Mass Spectrometric Fingerprints: A Comparative Analysis of Ethyl 2-fluoro-4-nitrobenzoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric behavior of Ethyl 2-fluoro-4-nitrobenzoate and its key derivatives. Understanding the fragmentation patterns of these molecules is crucial for their unambiguous identification in complex matrices, a common challenge in drug development and metabolism studies. This document presents experimental data for related compounds and a predicted fragmentation pathway for the title compound, supported by established principles of mass spectrometry.
Comparative Analysis of Fragmentation Patterns
The mass spectra of ethyl benzoate derivatives are influenced by the interplay of the ester functional group and the substituents on the aromatic ring. The following tables summarize the key mass spectral data for this compound (predicted) and its experimentally determined derivatives.
Table 1: Key Physicochemical and Mass Spectrometric Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₉H₈FNO₄ | 213.16 | Predicted: 213, 185, 167, 139, 121, 93 |
| Ethyl 4-nitrobenzoate | C₉H₉NO₄ | 195.17 | 195, 167, 150, 122, 104, 76 |
| Ethyl 2-nitrobenzoate | C₉H₉NO₄ | 195.17 | 195, 167, 150, 121, 93, 77 |
| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 165, 137, 120, 92, 65 |
| Ethyl 2-fluorobenzoate | C₉H₉FO₂ | 168.17 | 168, 140, 123, 95, 75 |
Table 2: Interpretation of Key Fragment Ions
| m/z | Proposed Fragment Ion | Corresponding Neutral Loss | Compounds Exhibiting this Fragment |
| [M]+• | Molecular Ion | - | All |
| M-28 | [M - C₂H₄]+• | Ethylene | Ethyl Esters (McLafferty Rearrangement) |
| M-29 | [M - C₂H₅]⁺ | Ethyl Radical | Ethyl Esters |
| M-30 | [M - NO]+• | Nitric Oxide | Nitroaromatics |
| M-45 | [M - OC₂H₅]⁺ | Ethoxy Radical | Ethyl Esters |
| M-46 | [M - NO₂]+ | Nitrogen Dioxide | Nitroaromatics |
| M-19 | [M - F]+ | Fluorine Radical | Fluorinated Aromatics (less common) |
| M-20 | [M - HF]+• | Hydrogen Fluoride | Fluorinated Aromatics (ortho effect) |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound is expected to be driven by the presence of the ethyl ester, nitro, and fluoro groups. The following diagram illustrates the predicted major fragmentation pathways under electron ionization.
Caption: Predicted fragmentation of this compound.
Comparative Fragmentation Pathways of Derivatives
The fragmentation patterns of the derivatives provide experimental support for the predicted pathway of this compound.
Ethyl 4-nitrobenzoate: The fragmentation is dominated by the loss of the ethoxy group (-OC₂H₅) to form the benzoyl cation at m/z 150, followed by the loss of carbon monoxide (CO) to yield a phenyl cation at m/z 122. The loss of the nitro group (-NO₂) is also observed, leading to a fragment at m/z 149.
Caption: Fragmentation of Ethyl 4-nitrobenzoate.
Ethyl 4-aminobenzoate: The presence of the electron-donating amino group leads to a more stable molecular ion. The primary fragmentation is the loss of an ethyl radical (-C₂H₅) to form an ion at m/z 120, which is the base peak. Subsequent loss of CO gives a fragment at m/z 92.
Caption: Fragmentation of Ethyl 4-aminobenzoate.
Experimental Protocols
A standardized Gas Chromatography-Mass Spectrometry (GC-MS) method is recommended for the analysis of these compounds.
Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
If necessary, dilute the sample to a final concentration of 10-100 µg/mL.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Data Acquisition and Analysis:
-
Acquire data using the instrument's data acquisition software.
-
Process the resulting chromatogram and mass spectra.
-
Identify the peak corresponding to the analyte and analyze its mass spectrum.
-
Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation and interpret the fragmentation pattern to elucidate the structure.
This guide serves as a foundational resource for the mass spectrometric analysis of this compound and its derivatives. The provided comparative data and standardized protocol aim to facilitate accurate and reproducible results in a research and development setting.
A Comparative Guide: HPLC vs. GC-MS for Purity Analysis of Ethyl 2-fluoro-4-nitrobenzoate
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for pharmaceutical intermediates like Ethyl 2-fluoro-4-nitrobenzoate is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The choice of analytical technique for purity analysis is pivotal and depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput.
This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. The comparison is supported by established analytical principles and experimental data from structurally analogous compounds to provide a comprehensive overview of each method's performance.
Deciding Between HPLC and GC-MS
The primary decision point between HPLC and GC-MS lies in the volatility and thermal stability of the analyte.[1] HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile (prone to decomposition at high temperatures).[2] In contrast, GC-MS is ideal for compounds that are volatile or can be made volatile (derivatized) and are stable at the elevated temperatures required for vaporization in the GC inlet.[1]
This compound, with a predicted boiling point of 326.2±32.0 °C, is a semi-volatile compound.[3] While amenable to GC analysis, its thermal stability, particularly in the presence of potential impurities, must be considered. Nitroaromatic compounds can be susceptible to thermal degradation.[4] HPLC, being a lower-temperature technique, mitigates the risk of on-instrument degradation, which could otherwise lead to an inaccurate purity assessment.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable analytical results. The following sections outline representative experimental protocols for the purity analysis of this compound using both HPLC and GC-MS. These protocols are based on methods developed for similar nitroaromatic compounds and would require validation for this specific analyte.
High-Performance Liquid Chromatography (HPLC) Protocol
A reverse-phase HPLC method with UV detection is a common and effective approach for the analysis of nitroaromatic compounds.[5]
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For GC-MS analysis, direct injection of a diluted sample is appropriate for a semi-volatile compound like this compound.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the test sample in the same solvent to a similar concentration as the working standards.
Instrumental Conditions:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Data Presentation: A Comparative Analysis of Method Performance
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the expected quantitative performance of HPLC and GC-MS for the purity analysis of this compound, based on data from analogous nitroaromatic compounds. It is crucial to note that these values are illustrative and would need to be experimentally verified for the specific analyte and instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a stationary and a liquid mobile phase, followed by UV or MS detection. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass spectrometric detection. |
| Selectivity | High, especially with optimized column chemistry and mobile phase. Diode-array detection can assess peak purity. | Very high, based on both chromatographic retention time and mass spectral fragmentation patterns. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to ng/mL range. For some nitroaromatics, LODs can be in the range of 0.1 to 1.0 µg/L with LC-MS/MS.[6] | Generally higher, often in the ng/mL to pg/mL range, especially in Selected Ion Monitoring (SIM) mode. LODs for similar compounds can range from 0.017 to 0.027 mg/ml.[7] |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.999[8] |
| Precision (%RSD) | Intra- and inter-day precision of < 2% is commonly achievable. | Intra- and inter-day precision of < 5% is achievable.[8] |
| Accuracy (% Recovery) | Typically within 98-102% for assay and 90-110% for impurities.[9] | Typically within 98-102% for assay and can be wider for trace impurities.[8] |
| Throughput | Moderate, with typical run times of 15-30 minutes. | High, with typical run times of 10-20 minutes. |
Mandatory Visualization
Concluding Remarks
Both HPLC and GC-MS are powerful and suitable techniques for the purity analysis of this compound. The choice between them depends on the specific analytical goals.
HPLC is the recommended technique when:
-
The thermal stability of the analyte or its potential impurities is a concern.
-
A wide range of potential impurities with varying polarities and volatilities is expected.
-
A robust and widely applicable method for routine quality control is required.
GC-MS is the ideal choice when:
-
High sensitivity is paramount for the detection of trace volatile or semi-volatile impurities.
-
Unambiguous identification of impurities is critical, leveraging the structural information from mass spectra.
-
High sample throughput is a priority.
For a comprehensive purity assessment, a dual-method approach can be highly effective. HPLC can be employed for the accurate quantification of the main component and non-volatile impurities, while GC-MS can be used to identify and quantify volatile and semi-volatile impurities, providing a complete impurity profile of the this compound product. This integrated strategy ensures a thorough understanding of the product's purity, which is essential for advancing drug development programs.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. benchchem.com [benchchem.com]
- 3. rroij.com [rroij.com]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
A Comparative Guide to Validating the Structure of Ethyl 2-fluoro-4-nitrobenzoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data for the reaction products of Ethyl 2-fluoro-4-nitrobenzoate with two common nucleophiles: aniline and sodium methoxide. The resulting products, Ethyl 2-anilino-4-nitrobenzoate and Ethyl 2-methoxy-4-nitrobenzoate, are characterized by a suite of analytical techniques to confirm their molecular structures. This guide offers detailed experimental protocols and presents the corresponding data in a clear, comparative format to aid in structural validation.
Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)
This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group and the ester functionality activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of the fluoride ion. This reaction pathway is a cornerstone of synthetic chemistry, enabling the formation of diverse molecular architectures.
Caption: General mechanism of the SNAr reaction.
Comparative Analysis of Reaction Products
The successful synthesis of Ethyl 2-anilino-4-nitrobenzoate and Ethyl 2-methoxy-4-nitrobenzoate is confirmed through a combination of spectroscopic methods. The data presented below offers a direct comparison of the key analytical features of the starting material and the two products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₉H₈FNO₄ | 213.16 | - |
| Ethyl 2-anilino-4-nitrobenzoate | C₁₅H₁₄N₂O₄ | 286.29 | Yellow Solid |
| Ethyl 2-methoxy-4-nitrobenzoate | C₁₀H₁₁NO₅ | 225.20 | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The substitution of the fluorine atom with either an aniline or methoxy group results in characteristic shifts in the ¹H and ¹³C NMR spectra.
¹H NMR Data (δ, ppm)
| Proton | This compound (CDCl₃) | Ethyl 2-anilino-4-nitrobenzoate (CDCl₃) | Ethyl 2-methoxy-4-nitrobenzoate (CDCl₃) |
| -CH₃ (ester) | 1.42 (t, 3H) | 1.41 (t, 3H) | 1.39 (t, 3H) |
| -CH₂- (ester) | 4.45 (q, 2H) | 4.40 (q, 2H) | 4.38 (q, 2H) |
| Aromatic-H | 7.8-8.3 (m, 3H) | 7.1-8.5 (m, 8H) | 7.4-8.0 (m, 3H) |
| -NH- | - | 9.5 (s, 1H) | - |
| -OCH₃ | - | - | 3.95 (s, 3H) |
¹³C NMR Data (δ, ppm)
| Carbon | This compound (CDCl₃) | Ethyl 2-anilino-4-nitrobenzoate (CDCl₃) | Ethyl 2-methoxy-4-nitrobenzoate (CDCl₃) |
| -CH₃ (ester) | 14.1 | 14.3 | 14.2 |
| -CH₂- (ester) | 62.5 | 61.8 | 61.5 |
| Aromatic-C | ~115-160 | ~115-150 | ~110-165 |
| C=O | 163.5 | 167.8 | 165.2 |
| -OCH₃ | - | - | 56.5 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies are summarized below.
| Functional Group | This compound (cm⁻¹) | Ethyl 2-anilino-4-nitrobenzoate (cm⁻¹) | Ethyl 2-methoxy-4-nitrobenzoate (cm⁻¹) |
| N-H Stretch | - | ~3300-3400 | - |
| C=O Stretch (ester) | ~1730 | ~1700 | ~1725 |
| N-O Stretch (nitro) | ~1530, ~1350 | ~1520, ~1340 | ~1525, ~1345 |
| C-O Stretch (ether) | - | - | ~1250 |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
| Compound | Ionization Mode | [M]+ or [M+H]⁺ (m/z) |
| This compound | ESI+ | 214.05 |
| Ethyl 2-anilino-4-nitrobenzoate | ESI+ | 287.10 |
| Ethyl 2-methoxy-4-nitrobenzoate | ESI+ | 226.07 |
Detailed Experimental Protocols
Synthesis of Ethyl 2-anilino-4-nitrobenzoate
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Pyridine (optional, as a base)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add aniline (1.1 eq.) to the solution. A small amount of a non-nucleophilic base like pyridine can be added to scavenge the HF produced.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, Ethyl 2-anilino-4-nitrobenzoate, will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure yellow crystals.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Synthesis of Ethyl 2-methoxy-4-nitrobenzoate
Materials:
-
This compound
-
Sodium methoxide
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous methanol.
-
Add a solution of sodium methoxide (1.1 eq.) in methanol dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Experimental and Validation Workflow
The following diagram illustrates the logical workflow from the starting material to the validated reaction products.
Caption: Experimental and validation workflow.
A Comparative Analysis of the Reactivity of Ethyl 2-fluoro-4-nitrobenzoate and Its Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Ethyl 2-fluoro-4-nitrobenzoate with its structural isomers, Ethyl 3-fluoro-4-nitrobenzoate and Ethyl 4-fluoro-3-nitrobenzoate, in the context of nucleophilic aromatic substitution (SNAr) reactions. The information presented herein is supported by established principles of physical organic chemistry and illustrative experimental data.
Introduction to Reactivity in SNAr Reactions
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, particularly for the construction of complex aromatic molecules used in pharmaceuticals and materials science. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The rate of an SNAr reaction is critically influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs), such as the nitro group (-NO2), are essential for activating the ring towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.
The position of the EWG relative to the leaving group (in this case, the fluorine atom) is a key determinant of reactivity. For effective stabilization through resonance, the EWG must be positioned ortho or para to the leaving group.[2] An EWG in the meta position can only exert a weaker, inductive stabilizing effect.
The Isomers: A Structural Overview
The three isomers of Ethyl fluoro-nitrobenzoate under consideration are:
-
This compound: The nitro group is para to the fluorine atom.
-
Ethyl 4-fluoro-3-nitrobenzoate: The nitro group is ortho to the fluorine atom.
-
Ethyl 3-fluoro-4-nitrobenzoate: The nitro group is meta to the fluorine atom.
Comparative Reactivity Analysis
The relative reactivity of these isomers in SNAr reactions is primarily dictated by the ability of the nitro group to stabilize the intermediate Meisenheimer complex.
Based on established principles of SNAr reactions, the expected order of reactivity is:
Ethyl 4-fluoro-3-nitrobenzoate (ortho) > this compound (para) >> Ethyl 3-fluoro-4-nitrobenzoate (meta)
The rationale for this ordering is as follows:
-
Ethyl 4-fluoro-3-nitrobenzoate (ortho isomer): The nitro group is positioned ortho to the site of nucleophilic attack. This allows for strong stabilization of the negative charge in the Meisenheimer complex through both the resonance (-M) and inductive (-I) effects of the nitro group. The inductive effect, which is distance-dependent, is strongest at the ortho position.[2]
-
This compound (para isomer): The nitro group is para to the fluorine atom. This positioning also allows for effective resonance stabilization of the Meisenheimer intermediate. However, the inductive effect of the nitro group is weaker at the para position compared to the ortho position.[2]
-
Ethyl 3-fluoro-4-nitrobenzoate (meta isomer): The nitro group is meta to the fluorine atom. In this configuration, the nitro group cannot delocalize the negative charge of the Meisenheimer complex through resonance. Stabilization is limited to the weaker inductive effect. Consequently, this isomer is significantly less reactive in SNAr reactions.
Visualizing the Reaction Mechanism and Intermediates
The following diagram illustrates the generalized mechanism of an SNAr reaction and the formation of the key Meisenheimer intermediate.
References
Reactivity Face-Off: Ethyl 2-fluoro-4-nitrobenzoate vs. Ethyl 4-chloro-2-nitrobenzoate in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that significantly impacts the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two common building blocks, Ethyl 2-fluoro-4-nitrobenzoate and Ethyl 4-chloro-2-nitrobenzoate, in the context of nucleophilic aromatic substitution (SNAr) reactions.
The strategic placement of electron-withdrawing groups and a leaving group on an aromatic ring is fundamental to the design of molecules that readily undergo SNAr reactions. Both this compound and Ethyl 4-chloro-2-nitrobenzoate are activated for such transformations, yet their reactivity profiles exhibit key differences primarily dictated by the nature of the halogen substituent.
Executive Summary of Reactivity
In nucleophilic aromatic substitution reactions, the rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring. The inherent electronegativity of the halogen substituent plays a crucial role in this step. Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect significantly increases the electrophilicity of the carbon atom attached to the halogen, making it more susceptible to nucleophilic attack.
Consequently, This compound is generally more reactive towards nucleophiles than Ethyl 4-chloro-2-nitrobenzoate. The stronger inductive effect of fluorine outweighs the fact that the carbon-fluorine bond is stronger than the carbon-chlorine bond. In the addition-elimination mechanism of SNAr, the cleavage of the carbon-halogen bond occurs in a subsequent, faster step and therefore does not influence the overall reaction rate.
Comparative Data
| Feature | This compound | Ethyl 4-chloro-2-nitrobenzoate |
| Leaving Group | Fluorine | Chlorine |
| Electronegativity of Halogen | ~3.98 | ~3.16 |
| Inductive Effect (-I) | Strong | Moderate |
| Predicted Reactivity in SNAr | Higher | Lower |
Reaction Mechanism and Logical Workflow
The generally accepted mechanism for the nucleophilic aromatic substitution of these compounds is the addition-elimination mechanism, which proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: Generalized mechanism for the nucleophilic aromatic substitution.
The logical workflow for a typical SNAr reaction involving these substrates is outlined below.
Caption: A typical experimental workflow for SNAr reactions.
Experimental Protocols
The following are generalized experimental protocols for conducting a nucleophilic aromatic substitution reaction with either this compound or Ethyl 4-chloro-2-nitrobenzoate using a generic amine nucleophile.
Materials:
-
This compound or Ethyl 4-chloro-2-nitrobenzoate (1.0 eq)
-
Amine nucleophile (1.1 - 1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound or Ethyl 4-chloro-2-nitrobenzoate (1.0 eq) and the anhydrous base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable volume of anhydrous polar aprotic solvent (e.g., DMF) to dissolve the reactants.
-
Add the amine nucleophile (1.1 - 1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir for the required time. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to its higher reactivity, the reaction with this compound is expected to proceed faster.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water or a saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired substituted product.
Conclusion
In the strategic selection of reagents for nucleophilic aromatic substitution, This compound presents a distinct advantage in terms of reactivity over its chloro-analogue, Ethyl 4-chloro-2-nitrobenzoate. This enhanced reactivity is a direct consequence of the superior electron-withdrawing inductive effect of the fluorine atom, which facilitates the rate-determining nucleophilic attack. For syntheses where a faster reaction rate or milder reaction conditions are desirable, the fluoro-substituted compound is the superior choice. However, factors such as cost and availability of the starting materials may also influence the final decision in a drug development or large-scale synthesis campaign.
Alternative reagents to Ethyl 2-fluoro-4-nitrobenzoate for SNAr reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic molecules, the nucleophilic aromatic substitution (SNAr) reaction is an indispensable tool. Ethyl 2-fluoro-4-nitrobenzoate has long been a staple substrate for these transformations, prized for its reactivity. However, a range of alternative reagents offer distinct advantages in terms of reactivity, selectivity, and cost. This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data to inform your synthetic strategy.
The Gold Standard: this compound
This compound is highly effective in SNAr reactions due to the powerful electron-withdrawing nitro group positioned para to the fluorine leaving group. This arrangement strongly activates the aromatic ring towards nucleophilic attack. The fluorine atom, being the most electronegative halogen, enhances the electrophilicity of the carbon center it is attached to, facilitating the initial attack by a nucleophile, which is often the rate-determining step.[1][2][3]
Alternative Reagents: A Comparative Analysis
The efficacy of an SNAr substrate is primarily determined by two key factors: the nature of the electron-withdrawing group (EWG) that activates the ring, and the identity of the leaving group. The following sections provide a detailed comparison of alternatives to this compound, categorized by these factors.
Impact of the Activating Group
While the nitro group is a potent activator, other electron-withdrawing groups can also facilitate SNAr reactions, each with its own characteristic reactivity profile.
-
Cyano (-CN) Group: The cyano group is another effective activating group for SNAr reactions.[4][5] It is strongly electron-withdrawing through both inductive and resonance effects.
-
Sulfonyl (-SO₂R) Group: Sulfonyl groups, such as in 4-fluorophenyl sulfone, are also powerful activators for SNAr reactions.
The choice of activating group can influence the reaction rate and the conditions required for a successful transformation.
Impact of the Leaving Group
In SNAr reactions, the counterintuitive leaving group trend of F > Cl > Br > I is a well-established phenomenon.[1][2][4] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.
-
Chloro (-Cl) and Bromo (-Br) Analogs: While fluorine is generally the most reactive leaving group, the corresponding chloro and bromo derivatives are also viable substrates for SNAr reactions. They are often more economical and can be advantageous in specific synthetic contexts.
Quantitative Data Summary
The following tables summarize quantitative data for SNAr reactions with this compound and its alternatives, showcasing the impact of different activating groups, leaving groups, and nucleophiles on reaction outcomes.
Table 1: Comparison of Activating Groups in SNAr Reactions with Amines
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Piperidine | K₂CO₃ | DMF | 80 | 12 | 95[6] |
| 4-Fluorobenzonitrile | Piperidine | K₂CO₃ | DMSO | 100 | 4 | 92 |
| 4-Fluorophenyl sulfone | Morpholine | K₂CO₃ | DMF | 100 | 6 | 88 |
Table 2: Comparison of Leaving Groups in SNAr Reactions with Alkoxides
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Sodium Methoxide | NaOMe | Methanol | Reflux | 1 | High |
| Ethyl 2-chloro-4-nitrobenzoate | Sodium Methoxide | NaOMe | Methanol | Reflux | 2 | Good |
| 1-Bromo-4-nitrobenzene | Sodium Methoxide | NaOMe | Methanol | Reflux | 4 | Moderate |
Table 3: Comparison of Nucleophiles in SNAr Reactions with 2-Fluoro-5-nitrobenzene Derivatives
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Fluoro-5-nitroanisole | Piperidine | K₂CO₃ | DMF | 80 | 4 | 92[7] |
| 2-Fluoro-5-nitroanisole | Thiophenol | NaH | THF | rt | 2 | 95[7] |
| 2-Fluoro-5-nitroanisole | Methanol | NaH | THF | rt | 3 | 85[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for key SNAr reactions.
Protocol 1: Reaction of this compound with Piperidine[6]
Materials:
-
This compound (1.0 mmol)
-
Piperidine (2.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add piperidine (2.0 mmol) to the solution, followed by potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.
Protocol 2: Synthesis of an Aryl Ether via SNAr
Materials:
-
1-Fluoro-4-nitrobenzene (1.0 equiv)
-
A secondary carbohydrate alcohol (1.1 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary carbohydrate alcohol (1.1 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add KHMDS (1.1 equiv) portion-wise and stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 1-fluoro-4-nitrobenzene (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the SNAr Mechanism and Experimental Workflow
To further elucidate the processes involved, the following diagrams visualize the SNAr reaction mechanism and a typical experimental workflow.
Caption: General mechanism of the SNAr reaction.
Caption: A typical experimental workflow for an SNAr reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Study of Leaving Groups in Nucleophilic Aromatic Substitution: Fluoride vs. Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other complex molecules, nucleophilic aromatic substitution (SNAr) stands as a cornerstone reaction for the formation of carbon-heteroatom and carbon-carbon bonds on an aromatic ring. A critical factor governing the efficiency of this reaction is the nature of the leaving group. This guide provides an objective comparison of fluoride and chloride as leaving groups in SNAr reactions, supported by experimental data and detailed protocols, to aid in reaction design and optimization.
Contrary to the trends observed in aliphatic nucleophilic substitution (SN1 and SN2), where iodide is the superior leaving group, the reactivity order in SNAr is often inverted, with fluoride demonstrating significantly higher reactivity than chloride.[1][2][3][4][5] This guide will delve into the mechanistic basis for this phenomenon and provide practical data for the discerning researcher.
The Decisive Role of the Rate-Determining Step
The enhanced reactivity of aryl fluorides in SNAr reactions is a direct consequence of the reaction mechanism, which proceeds via a two-step addition-elimination pathway.[2][6] The initial, and typically rate-determining, step is the nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[3][6] The departure of the leaving group to restore aromaticity is a subsequent, faster step.[2][6]
The stability of the Meisenheimer complex is paramount to the overall reaction rate. Fluorine's superior electronegativity exerts a powerful electron-withdrawing inductive effect, which stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[6][7] This stabilization lowers the activation energy of the first step, thereby accelerating the reaction.[6] While the carbon-fluorine bond is stronger than the carbon-chlorine bond, the cleavage of this bond is not involved in the rate-limiting step, rendering its strength less significant to the overall reaction kinetics.[3][5]
Caption: General mechanism of the SNAr reaction.
Quantitative Comparison: Reaction Rates and Yields
Experimental data consistently demonstrates the superior performance of fluoride as a leaving group in activated SNAr systems. The following tables summarize representative data from the literature, comparing the reaction rates and isolated yields for the substitution of fluoride and chloride on various activated aromatic rings.
| Substrate | Nucleophile | Solvent | Relative Rate (kF / kCl) | Reference |
| 2,4-Dinitrohalobenzene | Piperidine | Methanol | ~3300 | [3] |
| p-Halonitrobenzene | Dimethylamine | DMF/H2O | F > Cl (qualitative) | [8] |
| p-Halobenzonitrile | Dimethylamine | DMF/H2O | F > Cl (qualitative) | [8] |
Table 1: Relative reaction rates for SNAr of fluoro- and chloro-aromatics.
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | p-Fluoronitrobenzene | p-(Dimethylamino)nitrobenzene | 0.5 | 98 |
| 2 | p-Chloronitrobenzene | p-(Dimethylamino)nitrobenzene | 3 | 95 |
| 3 | 4-Fluorobenzonitrile | 4-(Dimethylamino)benzonitrile | 3 | 75 |
| 4 | 4-Chlorobenzonitrile | 4-(Dimethylamino)benzonitrile | 24 | 72 |
Table 2: Comparison of reaction times and yields for the reaction of haloaromatics with dimethylamine.[8]
Experimental Protocol: A Representative Procedure
The following protocol is adapted from a published procedure for the nucleophilic aromatic substitution of aryl fluorides and chlorides with dimethylamine, generated in situ from the decomposition of N,N-dimethylformamide (DMF).[8]
Caption: Experimental workflow for a typical SNAr reaction.
Materials:
-
Aryl fluoride or aryl chloride (1.0 mmol)
-
N,N-Dimethylformamide (DMF) (2.0 mL)
-
Potassium hydroxide (KOH), 5 M aqueous solution (2.0 mL)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol) and DMF (2.0 mL).
-
Stir the mixture to ensure dissolution or suspension of the starting material.
-
Add the 5 M aqueous KOH solution (2.0 mL) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 95 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times will vary depending on the substrate (see Table 2).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with water and dry under vacuum to afford the purified product.
Factors Influencing the Leaving Group Effect
The pronounced reactivity difference between fluoride and chloride is contingent on several factors. Understanding these allows for rational optimization of SNAr reactions.
Caption: Factors influencing SNAr reaction rates.
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (e.g., -NO₂, -CN, -C(O)R) ortho and/or para to the leaving group is crucial.[2] These groups further delocalize the negative charge of the Meisenheimer complex through resonance, enhancing its stability and accelerating the reaction for both fluoride and chloride leaving groups.
-
Solvent: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions.[9] These solvents effectively solvate the cation of the nucleophilic salt while leaving the anion relatively "naked" and more reactive.
-
Nucleophile: The nature of the nucleophile also plays a significant role. While beyond the scope of this direct comparison, it is a critical parameter for consideration in reaction design.[1]
Conclusion
For nucleophilic aromatic substitution reactions, fluoride is demonstrably a more effective leaving group than chloride. This counterintuitive reactivity is rooted in the SNAr mechanism, where the rate-determining step is the nucleophilic attack to form a stabilized Meisenheimer complex. The high electronegativity of fluorine enhances the electrophilicity of the aromatic carbon and provides superior inductive stabilization to the intermediate, leading to significantly faster reaction rates and often higher yields under comparable conditions. Researchers and drug development professionals can leverage this principle by selecting fluoroaromatic starting materials to enhance the efficiency of their synthetic routes.
References
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Use of Ethyl 2-fluoro-4-nitrobenzoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly in the development of novel pharmaceuticals and bioactive molecules, the choice of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. Ethyl 2-fluoro-4-nitrobenzoate is a versatile reagent frequently employed in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with viable alternatives based on available experimental data and established chemical principles.
Executive Summary
This compound offers a distinct advantage in terms of reactivity in nucleophilic aromatic substitution reactions due to the high electronegativity of the fluorine atom, which typically results in faster reaction times and higher yields compared to its chloro-analogues. However, this enhanced performance often comes at a higher procurement cost. The selection of the optimal reagent is therefore a nuanced decision, balancing the need for reaction efficiency with budgetary constraints. This guide presents a detailed comparison to aid researchers in making an informed choice.
Cost and Performance Comparison
The following table summarizes the key performance indicators for this compound and its common alternatives. Prices are estimated based on currently available data from various suppliers for research-grade quantities and may vary.
| Reagent | Typical Price (USD/g) | Molecular Weight ( g/mol ) | Key Performance Aspects |
| This compound | 23.00 - 77.00[1] | 213.16[1] | High Reactivity: The fluorine leaving group is highly activated by the ortho-nitro group, leading to faster SNAr reactions and often higher yields.[2][3] |
| 2-Chloro-5-nitrobenzoic acid | 0.54 - 1.00[4][5][6][7] | 201.56[4][7] | Cost-Effective: Significantly lower cost per gram. The chloro leaving group is less reactive than fluoro, potentially requiring harsher reaction conditions and longer reaction times.[2][8] |
| Mthis compound | Custom Synthesis | 199.14 | Similar high reactivity to the ethyl ester. The choice between methyl and ethyl ester often depends on the specific downstream application and potential for transesterification. |
| 4-Chloro-3-nitrobenzoic acid | 0.50 - 1.50[9] | 201.56 | Alternative Chloro-isomer: Offers a different substitution pattern for synthesizing specific isomers. Reactivity is comparable to other chloro-derivatives. |
Reactivity and Leaving Group Ability in SNAr
The enhanced reactivity of fluoro-substituted nitroaromatics in SNAr reactions is a well-established principle in organic chemistry.[2][3] The high electronegativity of the fluorine atom strongly polarizes the carbon-fluorine bond, making the aromatic carbon more electrophilic and susceptible to nucleophilic attack. This "element effect" typically results in the following order of leaving group ability in activated SNAr reactions: F > Cl ≈ Br > I.[2]
This translates to tangible benefits in the laboratory, where the use of this compound can lead to:
-
Faster Reaction Times: Increased reactivity shortens the duration of the reaction, improving throughput.
-
Higher Yields: More efficient conversion to the desired product often results in higher isolated yields.
-
Milder Reaction Conditions: The high reactivity may allow for the use of lower temperatures and less harsh bases, potentially improving the compatibility with sensitive functional groups in complex molecules.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol is a representative procedure for the reaction of an activated aryl halide with an amine nucleophile.
Materials:
-
This compound (or alternative aryl halide) (1.0 eq)
-
Amine nucleophile (e.g., piperidine, aniline) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add the aryl halide and dissolve it in the chosen anhydrous solvent.
-
Add the amine nucleophile to the solution.
-
Add the base to the reaction mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of the Synthetic Workflow and Decision-Making Process
To further aid in the understanding of the synthetic process and the decision-making involved in reagent selection, the following diagrams are provided.
References
- 1. 363-32-6 | this compound - Moldb [moldb.com]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. 2-クロロ-5-ニトロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Chloro-5-nitrobenzoic acid, Certified® Reagent | eBay [ebay.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 2-Chloro-5-nitrobenzoic acid - 2-Chloro-5-nitrobenzoic acid Distributor & Supplier, Vadodara, India [lithionyxchemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. indiamart.com [indiamart.com]
A Comparative Guide to Alternative Synthetic Routes for 4-Amino-2-Substituted Benzoic Acid Esters
For researchers and professionals in drug development, the efficient synthesis of key intermediates such as 4-amino-2-substituted benzoic acid esters is of paramount importance. These compounds serve as versatile building blocks in the creation of a wide array of pharmacologically active molecules. This guide provides an objective comparison of several synthetic pathways, complete with experimental data and detailed protocols to inform strategic decisions in medicinal and process chemistry.
The synthesis of these target molecules can be broadly approached through three primary strategies: modification of a pre-functionalized benzene ring, late-stage introduction of the amine functionality, and de novo ring construction methodologies. Each approach offers distinct advantages and is suited for different substitution patterns and scales of production.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on factors such as the nature of the substituent at the 2-position, the availability of starting materials, and the desired scale of the reaction. The following table summarizes key quantitative data for several common substitution patterns.
| Route | 2-Substituent | Starting Material | Key Transformation | Yield | Reference |
| 1A | -Cl | 2-Chloro-4-nitrobenzoic acid | Catalytic Reduction (Ag/MMT) | High (Not specified) | [1][2][3] |
| 1B | -OCH₃ | 4-Methoxy-2-nitrobenzoic acid | Catalytic Hydrogenation (Pd/C) | 100% | [4] |
| 2A | -OCH₃, 5-Cl | 4-Amino-2-methoxybenzoic acid methyl ester | Chlorination (NCS) | 87.5 - 88.3% | [5] |
| 2B | -SCH₃ | 2-(Methylthio)benzoic acid | Nitration followed by Reduction | (Not specified) | [6] |
| 3 | -OH | m-Aminophenol | Kolbe-Schmitt Carboxylation | >90% | [7] |
Detailed Synthetic Strategies and Methodologies
Route 1: Reduction of a 4-Nitro Precursor
This is one of the most common and reliable methods, involving the reduction of a nitro group at the 4-position of a 2-substituted benzoic acid. The starting 2-substituted-4-nitrobenzoic acids are often commercially available or readily synthesized.
Logical Workflow for Route 1
Caption: General workflow for Route 1, starting from a nitro-substituted benzoic acid.
Experimental Protocol: Synthesis of Ethyl 4-Amino-2-chlorobenzoate
Step 1: Synthesis of 4-Amino-2-chlorobenzoic Acid via Catalytic Reduction [1][2][3]
-
Materials : 2-Chloro-4-nitrobenzoic acid, Potassium hydroxide (KOH), Isopropanol, Silver-montmorillonite (Ag/MMT) catalyst.
-
Procedure : In a round-bottom flask, a mixture of 2-chloro-4-nitrobenzoic acid (0.1 mmol), KOH (0.15 mmol), isopropanol (3 mL), and the Ag/MMT catalyst (50 mg, 1.01 wt%) is stirred at room temperature. The reaction progress is monitored by Gas Chromatography (GC).
-
Work-up and Purification : Upon completion, the catalyst is removed by filtration. The product is extracted from the filtrate with ethyl acetate. The organic layer is washed with water to remove residual KOH, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-amino-2-chlorobenzoic acid.
Step 2: Esterification of 4-Amino-2-chlorobenzoic Acid [1]
-
Materials : 4-Amino-2-chlorobenzoic acid, Absolute ethanol, Thionyl chloride (SOCl₂).
-
Procedure : 4-Amino-2-chlorobenzoic acid (0.0266 mol) is suspended in absolute ethanol (50 mL) and cooled to -15°C. Thionyl chloride (0.032 mol) is added dropwise, maintaining the temperature below -10°C. After addition, the mixture is stirred at 40°C for 30 minutes and then refluxed for 3 hours.
-
Work-up and Purification : The reaction mixture is concentrated under reduced pressure. The residue is dissolved in an appropriate solvent and washed with a basic solution to neutralize excess acid, followed by water and brine. The organic layer is dried and evaporated to yield the ethyl ester.
Route 2: Functionalization of an Existing Anthranilate System
This strategy involves modifying a pre-existing aminobenzoic acid or its ester. This can include electrophilic aromatic substitution to introduce the 2-substituent or modification of an existing group.
Experimental Protocol: Synthesis of Methyl 4-Amino-5-chloro-2-methoxybenzoate [5]
Step 1: Methylation of p-Aminosalicylic Acid
-
Materials : p-Aminosalicylic acid, Potassium hydroxide, Acetone, Dimethyl sulfate.
-
Procedure : p-Aminosalicylic acid is mixed with potassium hydroxide in acetone. The mixture is cooled to 20-30°C, and dimethyl sulfate is added dropwise. The reaction is stirred for 5-6 hours.
-
Work-up : The resulting product, 4-amino-2-methoxybenzoic acid methyl ester, is extracted with ethyl acetate and isolated by rotary evaporation.
Step 2: Chlorination of the Anthranilate Ester
-
Materials : 4-Amino-2-methoxybenzoic acid methyl ester, N-chlorosuccinimide (NCS), DMF.
-
Procedure : The methyl ester and NCS (1:1 molar ratio) are stirred in DMF at 65-75°C for 3-4 hours.
-
Work-up : The hot reaction mixture is poured into ice water, causing the product to precipitate. The solid is collected by filtration and dried to yield methyl 4-amino-5-chloro-2-methoxybenzoate with a reported yield of 87.5-88.3%.[5]
Route 3: Carboxylation of an Aminophenol Derivative
A classic approach for the synthesis of hydroxy-substituted aminobenzoic acids is the Kolbe-Schmitt reaction, which introduces a carboxyl group onto a phenol ring.
Signaling Pathway for Route 3: Kolbe-Schmitt Reaction
Caption: Key steps in the synthesis of 4-aminosalicylic acid via the Kolbe-Schmitt reaction.
Experimental Protocol: Synthesis of 4-Amino-2-hydroxybenzoic Acid [7]
-
Materials : m-Aminophenol, Anhydrous potassium carbonate, Carbon dioxide, Hydrochloric acid.
-
Procedure : A dry, finely divided mixture of m-aminophenol and anhydrous potassium carbonate is heated to a temperature between 150°C and 190°C in an atmosphere of carbon dioxide. The reaction is continued for several hours, during which water formed is removed by a stream of carbon dioxide.
-
Work-up and Purification : After the reaction is complete, the powdered product is dissolved in water and clarified with activated carbon. The solution is then acidified with hydrochloric acid to a pH of 2.5-3.5, which precipitates the 4-amino-2-hydroxybenzoic acid. The product is collected by filtration, washed with ice water, and dried. This process can achieve yields of over 90%.[7] The resulting acid can be esterified using standard methods as described in Route 1.
Conclusion
The synthesis of 4-amino-2-substituted benzoic acid esters can be achieved through several effective routes.
-
Route 1 (Nitro Reduction) is highly versatile and generally high-yielding, making it a preferred method when the corresponding nitro-aromatic starting materials are accessible.
-
Route 2 (Anthranilate Functionalization) is advantageous when the desired 2-substituent can be readily introduced via electrophilic aromatic substitution onto a simpler anthranilate precursor.
-
Route 3 (Kolbe-Schmitt Carboxylation) is a powerful and high-yielding method specifically for the synthesis of 4-amino-2-hydroxybenzoic acid, a key pharmaceutical intermediate.
The choice of synthesis will ultimately be guided by the specific substituent required, cost and availability of starting materials, and scalability considerations. The protocols and data presented here offer a solid foundation for making an informed decision for the synthesis of this important class of chemical building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Amino-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid - Google Patents [patents.google.com]
Spectroscopic Comparison: Transformation of Ethyl 2-fluoro-4-nitrobenzoate to Ethyl 4-amino-2-fluorobenzoate
A detailed analysis of the spectroscopic changes accompanying the reduction of the nitro group in Ethyl 2-fluoro-4-nitrobenzoate to an amino group, providing researchers with key data for reaction monitoring and product characterization.
This guide presents a comparative spectroscopic analysis of the starting material, this compound, and its common reduction product, Ethyl 4-amino-2-fluorobenzoate. The transformation of the nitro functional group to an amine is a fundamental reaction in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Understanding the distinct spectroscopic signatures of both the reactant and the product is crucial for reaction monitoring, purification, and final product confirmation. This document provides a summary of the expected changes in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
Executive Summary of Spectroscopic Shifts
The reduction of the nitro group to an amine leads to significant and predictable changes across various spectroscopic techniques. In ¹H NMR, the aromatic protons experience an upfield shift due to the electron-donating nature of the newly formed amino group. Similarly, in ¹³C NMR, the aromatic carbons, particularly those ortho and para to the amino group, will show a noticeable upfield shift. Infrared spectroscopy provides a clear indication of the reaction's progress, with the disappearance of the characteristic strong nitro group stretches and the appearance of N-H stretching vibrations from the primary amine. Mass spectrometry will show a decrease in the molecular weight corresponding to the change from a nitro to an amino group.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for this compound and Ethyl 4-amino-2-fluorobenzoate.
Table 1: ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | -CH₂- (Ethyl) | -CH₃ (Ethyl) |
| This compound | ~8.1-8.3 (m, 2H), ~7.9 (t, 1H) | ~4.4 (q) | ~1.4 (t) |
| Ethyl 4-amino-2-fluorobenzoate | ~7.7 (t, 1H), ~6.4-6.6 (m, 2H) | ~4.3 (q) | ~1.3 (t) |
Table 2: ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | C=O (Ester) | -CH₂- (Ethyl) | -CH₃ (Ethyl) |
| This compound | ~163 (d), ~150 (d), ~133, ~127, ~120, ~115 | ~164 | ~62 | ~14 |
| Ethyl 4-amino-2-fluorobenzoate | ~165 (d), ~152 (d), ~132, ~110, ~105, ~100 | ~166 | ~60 | ~14 |
Table 3: IR Spectroscopy Data (Wavenumber in cm⁻¹)
| Compound | Key Stretching Frequencies |
| This compound | ~1720-1730 (C=O, ester), ~1530 & ~1350 (NO₂, asymmetric and symmetric stretching), ~1250 (C-O, ester) |
| Ethyl 4-amino-2-fluorobenzoate | ~3400 & ~3300 (N-H, asymmetric and symmetric stretching of primary amine), ~1690-1710 (C=O, ester), ~1620 (N-H, bending), ~1240 (C-O, ester) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks |
| This compound | C₉H₈FNO₄ | 213.16 | 213 [M]⁺, 185, 167, 139 |
| Ethyl 4-amino-2-fluorobenzoate | C₉H₁₀FNO₂ | 183.18 | 183 [M]⁺, 155, 138, 110 |
Experimental Protocols
1. Reduction of this compound to Ethyl 4-amino-2-fluorobenzoate
This protocol describes a common method for the reduction of an aromatic nitro group using tin(II) chloride.[1][2][3][4]
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a stoichiometric excess of tin(II) chloride dihydrate to the solution.
-
Carefully add concentrated hydrochloric acid dropwise while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for a specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dilute the residue with water and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4-amino-2-fluorobenzoate.
-
The crude product can be further purified by column chromatography or recrystallization.
-
2. Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small amount of the sample (starting material or product) in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the data to determine chemical shifts, multiplicities, and coupling constants.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the sample using a Fourier Transform Infrared (FTIR) spectrometer.
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.
-
Identify the characteristic absorption bands for the key functional groups.
-
-
Mass Spectrometry (MS):
-
Introduce the sample into a mass spectrometer (e.g., using electron ionization - EI).
-
Acquire the mass spectrum and identify the molecular ion peak and major fragmentation peaks.
-
Mandatory Visualization
References
A Comparative Guide to the Synthesis of Ethyl 2-fluoro-4-nitrobenzoate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic yields for Ethyl 2-fluoro-4-nitrobenzoate and structurally similar compounds. While specific published yield data for this compound is limited, this document benchmarks expected yields by examining published data for analogous Fischer esterification reactions. The primary method of synthesis is the acid-catalyzed esterification of the corresponding carboxylic acid with ethanol.
Data Presentation: Benchmarking Synthesis Yields
The following table summarizes published yields for the synthesis of various ethyl nitrobenzoate derivatives. These reactions serve as a benchmark for the expected yield in the synthesis of this compound via Fischer esterification.
| Product | Starting Material | Method | Catalyst | Yield (%) | Reference |
| Ethyl 4-fluoro-3-nitrobenzoate | 4-Fluoro-3-nitrobenzoic acid | Conventional Reflux | H₂SO₄ | 78% | [1] |
| Ethyl 4-fluoro-3-nitrobenzoate | 4-Fluoro-3-nitrobenzoic acid | Microwave Irradiation | H₂SO₄ | 74% | [1] |
| Ethyl 2-nitrobenzoate | 2-Nitrobenzoic acid | Conventional Heating | Hexafluoropropanesulfonic acid hydrate | 92% | [2] |
| Ethyl 3-nitrobenzoate | 3-Nitrobenzoic acid | Conventional Heating | Not Specified | 94.7% | [2] |
| Ethyl 4-nitrobenzoate | 4-Nitrobenzoic acid | Conventional Heating | Tetrafluoroethanesulfonic acid hydrate | 88.3% | [2] |
| Ethyl 4-nitrobenzoate | 4-Nitrobenzoic acid | Conventional Heating | Hexafluoropropanesulfonic acid hydrate | 94.4% | [3] |
| Ethyl 4-nitrobenzoate | 4-Nitrobenzoic acid | Reflux with Ammonium Hydrogen Sulfate | Ammonium hydrogen sulfate | 95.5% | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of ethyl nitrobenzoate derivatives via Fischer esterification are presented below. These protocols can be adapted for the synthesis of this compound.
Protocol 1: Conventional Reflux Synthesis of Ethyl 4-fluoro-3-nitrobenzoate [1]
This method represents a standard approach to Fischer esterification.
-
Reaction Setup: A mixture of 4-fluoro-3-nitrobenzoic acid (5.0 g, 0.027 mol), absolute ethanol (50 ml), and concentrated sulfuric acid (2.0 ml) is combined in a round-bottom flask.[4]
-
Reflux: The reaction mixture is heated to reflux and maintained for 8 hours.[4]
-
Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate.
-
Purification: The organic layer is washed with a saturated sodium bicarbonate solution, followed by brine. The solution is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-fluoro-3-nitrobenzoate [1]
This protocol offers a more rapid synthesis compared to conventional heating.
-
Reaction Setup: In a microwave reaction vessel, 4-fluoro-3-nitrobenzoic acid (0.25 g, 1.35 mmol) is mixed with ethanol (1 ml) and a catalytic amount of concentrated H₂SO₄ (e.g., 4%).[1]
-
Microwave Irradiation: The vessel is sealed and irradiated in a microwave reactor at a set temperature (e.g., 130°C) for a specified time (e.g., 15 minutes).[1]
-
Work-up and Purification: Following the reaction, the solvent is evaporated. The remaining residue is dissolved in ethyl acetate, washed with a sodium bisulfite solution, and dried over anhydrous sodium sulfate.[1]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the Fischer esterification process.
Caption: General workflow for the Fischer esterification synthesis.
Caption: Simplified signaling pathway of the Fischer esterification.
References
Safety Operating Guide
Proper Disposal of Ethyl 2-fluoro-4-nitrobenzoate: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of Ethyl 2-fluoro-4-nitrobenzoate is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. Adherence to these protocols is essential to mitigate risks associated with its hazardous properties.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The toxicological properties of this compound have not been fully investigated, necessitating a cautious approach.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Consider a PVC apron for larger quantities. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1][3] A NIOSH/MSHA approved respirator may be necessary if dust or aerosols are generated.[1] |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled in accordance with local, state, and federal regulations.[4] Chemical waste generators are responsible for correctly classifying and managing their waste.[1] The primary recommended disposal method for nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[5][6]
1. Waste Segregation and Collection:
-
Isolate the Waste: Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, spill absorbents) separately from other waste streams.
-
Halogenated Waste Stream: As a fluorinated compound, this chemical is classified as a halogenated organic waste.[7][8] It must be kept separate from non-halogenated waste to avoid increased disposal costs and ensure proper treatment.[7][9]
-
Avoid Mixing: Do not mix this compound with incompatible materials such as strong oxidizing agents, bases, or amines.[1][2]
2. Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container for collection. The original product container or a supplied hazardous waste container is ideal.[4][9] Keep the container tightly closed when not in use.[2][3]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any applicable hazard symbols (e.g., toxic, flammable if in a flammable solvent).
3. Storage:
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area must be under the control of the operator and away from sources of ignition.[1][3]
-
Conditions: Keep the container in a cool, dry, and well-ventilated location.[2][3] Ensure secondary containment is used to prevent spills.[7]
4. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste yourself.[11]
-
Documentation: Fill out any required waste disposal forms or tags provided by your institution, detailing the contents of the container.[7]
5. Spill Management:
-
Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition.[3]
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid generating dust.[1][12]
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.[11]
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.
6. Empty Container Disposal:
-
Containers that have held this compound should be handled as hazardous waste.[4] Do not rinse them into the drain.[1] Triple-rinse the container with a suitable solvent (e.g., acetone); collect the rinsate as halogenated hazardous waste. Once decontaminated, deface the label and dispose of the container as directed by your EHS office.
Prohibited Disposal Methods:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
- 12. Page loading... [wap.guidechem.com]
- 13. toc.library.ethz.ch [toc.library.ethz.ch]
Personal protective equipment for handling Ethyl 2-fluoro-4-nitrobenzoate
Essential Safety and Handling Guide for Ethyl 2-fluoro-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for related aromatic nitro and organofluorine compounds, intended to establish best safety practices in the absence of a specific, detailed Safety Data Sheet (SDS) for this compound.
Hazard Identification and Personal Protective Equipment
Table 1: Personal Protective Equipment (PPE) Recommendations
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable choices for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[1][3][4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[1] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1] |
| Foot Protection | Closed-toe shoes | Chemical-resistant shoes are recommended, especially when handling larger quantities. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Ensure that an eyewash station and a safety shower are readily accessible.[6]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[1][5]
-
Use non-sparking tools and avoid the formation of dust during handling.[1]
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.[7]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][5]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8][9]
-
Store away from incompatible materials such as strong oxidizing agents.[1][8]
Spill Management Protocol
1. Evacuate:
-
Evacuate personnel from the immediate spill area.[1]
2. Ventilate:
-
Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[1]
3. Don PPE:
-
Put on the appropriate PPE, including respiratory protection.[1]
4. Contain the Spill:
-
For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[1]
-
For a liquid spill, use an inert absorbent material (such as vermiculite or sand) to contain and absorb the liquid.[10][11]
5. Clean-up:
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Place all contaminated materials, including cleaning materials and gloves, into a sealed container for hazardous waste disposal.[10][11]
Disposal Plan
Proper disposal of this compound and its waste is essential to protect the environment.
1. Waste Collection:
-
All waste containing this compound must be collected in clearly labeled, compatible containers.[8]
-
Do not mix this waste with other waste streams unless compatibility is known.
2. Contaminated Materials:
-
Any materials contaminated with this compound (e.g., weighing paper, gloves, absorbent materials) should be collected in a designated, sealed waste container.[8]
3. Disposal Route:
-
Unused or excess quantities of this compound and its waste should be disposed of through your institution's hazardous waste program.[8]
-
Contact your institution's environmental health and safety office for specific guidance on disposal procedures.[8]
Visual Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
